Camonsertib
Description
Structure
3D Structure
Properties
CAS No. |
2417489-10-0 |
|---|---|
Molecular Formula |
C21H26N6O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[5,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1 |
InChI Key |
YIHHYCIYAIVQKX-YNOVCBQDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Camonsertib in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Camonsertib (RP-3500) is a potent and highly selective, orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a master regulator of the DNA Damage Response (DDR), a critical network of pathways that maintains genomic integrity.[1][4][5] By targeting ATR, this compound exploits the concept of synthetic lethality, a clinically validated approach for cancer treatment.[3][6] This is particularly effective in tumors harboring loss-of-function (LOF) alterations in other DDR genes, such as ATM, BRCA1, and BRCA2, which become critically dependent on the ATR signaling pathway for survival.[6][7] Preclinical and clinical studies have demonstrated that this compound's inhibition of ATR leads to the accumulation of DNA damage and subsequent cell death in these vulnerable cancer cells.[2][3] This guide provides a detailed overview of this compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core biological pathways and workflows.
Core Mechanism of Action: Inhibition of the ATR-Chk1 Pathway
The DDR is primarily coordinated by two distinct kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[4][5] While the ATM pathway is mainly activated by DNA double-strand breaks, the ATR pathway responds to a broad range of DNA damage that results in single-stranded DNA (ssDNA), a common intermediate during replication stress.[5]
When replication forks stall or DNA damage occurs, ssDNA is generated and coated by Replication Protein A (RPA). This structure recruits ATR via its binding partner ATRIP. Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1), on serines 317 and 345.[8] This phosphorylation event activates Chk1, which in turn orchestrates a cell cycle arrest, primarily at the G2/M checkpoint. This pause provides the cell with an opportunity to repair the damaged DNA before proceeding into mitosis.[2][8]
This compound acts as a direct inhibitor of ATR's kinase activity. By blocking ATR, it prevents the phosphorylation and activation of Chk1. Consequently, the DNA damage checkpoint is abrogated. Cells with significant DNA damage are unable to arrest their cell cycle and are forced to enter mitosis, a process that ultimately leads to mitotic catastrophe and apoptotic cell death.[2]
The Principle of Synthetic Lethality
This compound's anti-tumor activity is significantly enhanced in tumors with specific DDR gene deficiencies, a concept known as synthetic lethality.[3][6] Many cancers have mutations in genes like ATM, which is central to the repair of double-strand breaks. These ATM-deficient cells are highly dependent on the ATR-Chk1 pathway to manage replication stress and repair DNA damage.
In a normal cell, both ATM and ATR pathways provide a robust response to DNA damage. If one pathway is lost, the other can compensate. However, in an ATM-deficient cancer cell, the ATR pathway becomes essential for survival. By inhibiting this remaining critical pathway with this compound, both major DDR signaling cascades are disabled. This leads to an unsustainable level of genomic instability, ultimately resulting in the selective death of the cancer cells while sparing normal, healthy cells that retain a functional ATM pathway.[7] This approach has been clinically validated, with the greatest clinical benefit observed in patients with tumors harboring biallelic LOF alterations.[6][9][10][11]
Quantitative Data Summary
The efficacy of this compound, both as a monotherapy and in combination, has been quantified in various studies.
Table 1: Potency and Pharmacodynamic Effects
| Parameter | Value | Context | Source |
| IC50 | 0.33 nM | Cell-based assays | [12] |
| γ-H2AX Increase | P = 0.003 | Paired Wilcoxon test | [9] |
| p-KAP1 Increase | P < 0.001 | Paired Wilcoxon test | [9] |
Table 2: Clinical Efficacy (Monotherapy in DDR-deficient Tumors)
Data for patients receiving biologically effective doses (>100 mg d⁻¹)
| Endpoint | Result | Patient Cohort (n) | Source |
|---|---|---|---|
| Overall Response Rate (ORR) | 13% | 13 of 99 | [6][9][10][11] |
| Clinical Benefit Rate (CBR) | 43% | 43 of 99 | [6][9][10][11] |
| Molecular Response Rate (ctDNA) | 43% | 27 of 63 |[6][9][10][11] |
Table 3: Clinical Efficacy (Combination Therapy with Lunresertib)
| Indication | Endpoint | Result | Source |
| Endometrial Cancer | ORR | 25.9% | [13][14] |
| CBR | 48.1% | [13][14] | |
| 24-week PFS | 43% | [13][14] | |
| Platinum-Resistant Ovarian Cancer | ORR | 37.5% | [13][14] |
| CBR | 79.0% | [13][14] | |
| 24-week PFS | 45% | [13][14] |
Experimental Protocols
The mechanism and efficacy of this compound are validated through several key experimental procedures.
Western Blot for Pharmacodynamic Markers
This protocol is used to detect the phosphorylation of ATR downstream targets, such as Chk1, or markers of DNA damage, like γ-H2AX, confirming the biological activity of this compound.
Methodology:
-
Cell Culture and Treatment: Plate tumor cells and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 30 nM) or a vehicle control for a specified duration.[15] Optionally, induce DNA damage with an agent like hydroxyurea or UV radiation.
-
Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and aspirate. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 107 cells).[16][17]
-
Lysate Collection: Scrape adherent cells and transfer the suspension to a pre-cooled microcentrifuge tube. Agitate for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18] Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit to ensure equal loading.[17][18]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Chk1, anti-γ-H2AX) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using an imaging system.
Cell Viability (MTS/MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only for background subtraction.
-
Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C.
-
Reagent Addition: Add MTS reagent (in a solution with the electron coupling agent PES) or MTT reagent to each well.[20]
-
Incubation: Incubate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the tetrazolium salt (MTS/MTT) into a colored formazan product.
-
Solubilization (for MTT only): If using MTT, add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).
-
Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine values such as the IC50.
Conclusion
This compound is a precision oncology agent that potently and selectively inhibits ATR kinase, a central component of the DNA damage response. Its mechanism of action is rooted in the abrogation of the G2/M DNA damage checkpoint, leading to mitotic catastrophe in cancer cells with high levels of replication stress or underlying DDR defects. The principle of synthetic lethality makes this compound particularly effective in tumors with deficiencies in genes like ATM and BRCA1/2. Robust pharmacodynamic and clinical data support its mechanism and demonstrate its anti-tumor activity, positioning it as a promising therapeutic strategy for biomarker-selected patient populations.
References
- 1. reparerx.com [reparerx.com]
- 2. rrcgvir.com [rrcgvir.com]
- 3. researchgate.net [researchgate.net]
- 4. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ir.reparerx.com [ir.reparerx.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Sample preparation for western blot | Abcam [abcam.com]
- 17. origene.com [origene.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Camonsertib: A Selective ATR Kinase Inhibitor for Precision Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Camonsertib (formerly RP-3500) is a potent and selective, orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical transducer in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress. In many cancers, alterations in other DDR genes, such as ATM, create a heightened dependency on the ATR pathway for survival. This creates a vulnerability that can be exploited through the concept of synthetic lethality. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, clinical development, and key experimental methodologies used in its evaluation.
Introduction to ATR Inhibition and Synthetic Lethality
The DDR is a complex signaling network that cells activate to detect and repair damaged DNA, thereby safeguarding the genome.[1] Central to this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATR.[2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by a broader range of DNA damage, especially single-stranded DNA (ssDNA) that forms during replication stress.[1][2] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4]
Many tumors exhibit defects in DDR pathways, such as loss-of-function (LoF) mutations in the ATM gene.[5][6] This loss makes cancer cells highly reliant on the remaining ATR signaling pathway to manage endogenous replication stress and survive.[5] The inhibition of ATR in such ATM-deficient cells leads to the accumulation of intolerable DNA damage and subsequent cell death, an approach known as synthetic lethality.[6][7][8] this compound was developed to leverage this synthetic lethal relationship, offering a targeted therapeutic strategy for patients with specific biomarker-defined cancers.[8][9] The identification of tumors sensitive to ATR inhibition has been guided by extensive preclinical work, including chemogenomic CRISPR screens.[7]
Mechanism of Action of this compound
This compound is a highly selective ATP-competitive inhibitor of ATR kinase.[10][11] By binding to the kinase domain of ATR, this compound prevents the phosphorylation of its downstream targets, including Chk1.[10] This abrogation of the ATR-Chk1 signaling cascade has several critical consequences for a cancer cell, particularly one under high replication stress or with a compromised DDR (e.g., ATM LoF):
-
Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of G2/M and S-phase checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[12]
-
Replication Fork Collapse: It destabilizes stalled replication forks, leading to the formation of DNA double-strand breaks.
-
Increased Genomic Instability: The combination of checkpoint failure and replication fork collapse results in catastrophic DNA damage.
-
Induction of Apoptosis: The overwhelming level of genomic damage ultimately triggers programmed cell death.
The selective action of this compound is crucial for its therapeutic window, minimizing toxicity to normal, healthy cells that have intact DDR pathways and are not as dependent on ATR for survival.
Signaling Pathways and Experimental Workflows
The ATR Signaling Pathway
DNA damage, particularly replication stress which generates stretches of single-stranded DNA (ssDNA), initiates the ATR signaling cascade. The ssDNA is coated by Replication Protein A (RPA), which then recruits the ATR-ATRIP complex. Subsequent recruitment of the 9-1-1 clamp complex and TOPBP1 leads to the full activation of ATR kinase. Activated ATR then phosphorylates numerous downstream substrates, including Chk1, to orchestrate the cellular response to the damage.
Figure 1: Simplified ATR signaling pathway upon DNA damage or replication stress.
Synthetic Lethality with this compound in ATM-deficient Tumors
In normal cells, ATM and ATR pathways have partially redundant functions in responding to DNA damage. If ATM is lost, the cell becomes critically dependent on ATR. Inhibiting ATR with this compound in this context removes the last line of defense, leading to synthetic lethality.
Figure 2: Mechanism of synthetic lethality with this compound in ATM-deficient cells.
Experimental Workflow: Assessing ATR Inhibition in Cell Lines
A typical workflow to confirm the cellular activity of this compound involves inducing replication stress in cancer cell lines, treating with the inhibitor, and measuring the phosphorylation of the direct ATR substrate, Chk1, via Western blot.
Figure 3: Workflow for evaluating this compound's inhibition of ATR signaling.
Preclinical Profile
This compound has demonstrated high potency and selectivity for ATR in both biochemical and cellular assays.
In Vitro Kinase Selectivity
The selectivity of an inhibitor is critical to minimize off-target effects. This compound shows potent inhibition of ATR while having significantly less activity against other related PIKK family kinases.[10]
| Kinase | Biochemical IC50 (nM) | Selectivity vs. ATR |
| ATR | 1.00 | - |
| mTOR | 120 | 120-fold |
| ATM | >2000 | >2000-fold |
| DNA-PK | >2000 | >2000-fold |
| PI3Kα | >2000 | >2000-fold |
| Table 1: In vitro selectivity profile of this compound against key PIKK family kinases. Data sourced from MedchemExpress.[10] |
Cellular Activity
In cell-based assays, this compound effectively inhibits the phosphorylation of Chk1 at Serine 345, a direct marker of ATR activity, with a reported IC50 of 0.33 nM in LoVo cells following gemcitabine-induced DNA damage.[10][13]
In Vivo Antitumor Activity
In preclinical xenograft models, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition. In a LoVo colon cancer xenograft model, a minimum effective dose was established at 7 mg/kg daily.[10] Studies also showed that intermittent dosing schedules could mitigate on-target hematological toxicities, such as anemia, while retaining efficacy, a finding that informed the clinical dosing strategy.[14][15]
Clinical Development
This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.[14] The cornerstone study is the Phase 1/2 TRESR trial (NCT04497116).[16][17]
TRESR Phase 1 Monotherapy Trial
The TRESR study enrolled patients with advanced solid tumors harboring specific LoF alterations in DDR genes, which were predicted to sensitize tumors to ATR inhibition.[7][8]
Key Objectives:
-
Primary: Assess safety, tolerability, and determine the recommended Phase 2 dose (RP2D).[8][17]
-
Secondary: Evaluate anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).[8][17]
Safety and Dosing:
-
The most common drug-related toxicity was on-target anemia, which was manageable.[7][8][18] Grade 3 anemia was reported in 32% of patients.[7][8]
-
The preliminary RP2D was established at 160 mg once daily, administered on days 1-3 of a 7-day week (3 days on, 4 days off).[7][8][14] Further optimization led to a regimen of 160 mg on days 1-3 for the first two weeks of a three-week cycle.[13][18]
Efficacy in Biomarker-Selected Populations: In patients receiving biologically effective doses (>100 mg/day), this compound demonstrated significant clinical activity.[8][19][20]
| Metric | Overall Population (n=99) |
| Overall Response Rate (ORR) | 13% (13/99) |
| Clinical Benefit Rate (CBR)* | 43% (43/99) |
| Molecular Response Rate (ctDNA) | 43% (27/63) |
| Table 2: Efficacy of this compound monotherapy in the TRESR Phase 1 trial.[7][8] *CBR was defined as achieving a complete or partial response, or stable disease for ≥16 weeks.[6] |
Clinical benefit was most pronounced in patients with ovarian cancer and those with confirmed biallelic LoF alterations in the target genes.[7][8]
Combination Therapies
The mechanism of this compound makes it a rational candidate for combination with other DNA-damaging agents or DDR inhibitors.
-
With PARP Inhibitors (ATTACC Trial): Combination with PARP inhibitors like niraparib and olaparib has shown an overall clinical benefit rate of 48% across various tumor types, even in patients who had previously failed PARP inhibitor therapy.[16][21]
-
With Chemotherapy: this compound is being studied with agents like gemcitabine.[17]
-
With Radiotherapy: In patients with ATM-mutated metastatic tumors, combining this compound with palliative radiation showed encouraging response rates. At the 2-month mark in the pathogenic ATM mutation group, there were 2 complete responses and 5 partial responses among 16 patients.[22][23][24]
-
With PKMYT1 Inhibitor (MYTHIC Trial): The combination with lunresertib (a PKMYT1 inhibitor) has shown promising early efficacy, particularly in gynecologic tumors.[9]
| Combination Study | Partner Agent(s) | Key Reported Efficacy Metric |
| ATTACC (NCT04972110) | Niraparib, Olaparib | 48% Clinical Benefit Rate |
| Phase 1 (MSKCC) | Palliative Radiation | 2 CR, 5 PR (at 2 mo) in pathogenic ATM group (n=16) |
| MYTHIC (NCT04855656) | Lunresertib (PKMYT1i) | Promising activity in gynecologic tumors |
| Table 3: Overview of key this compound combination trials.[9][21][22][23] |
Experimental Protocols
Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of ATR inhibitors like this compound.
In Vitro ATR Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ATR kinase.
-
Objective: To determine the IC50 of this compound against purified ATR kinase.
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing purified active ATR kinase, a suitable substrate (e.g., a recombinant fragment of p53 or Chk1), and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 20-40 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding EDTA or SDS-PAGE loading buffer.
-
Detection: Separate the reaction products using SDS-PAGE. Detect substrate phosphorylation via autoradiography (for radiolabeled ATP) or by using a phospho-specific antibody in an ELISA-based format.[25]
-
Analysis: Quantify the signal for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular p-Chk1 (S345) Inhibition Assay (Western Blot)
This cell-based assay confirms that the compound engages its target in a cellular context.
-
Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, LoVo, or a specific ATM-deficient line) in 6-well plates and allow them to adhere overnight.
-
DNA Damage Induction: Treat cells with a DNA damaging agent (e.g., 20 J/m² UV irradiation or a low dose of gemcitabine) to activate the ATR pathway.[26]
-
Inhibitor Treatment: Immediately after damage induction, treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 1-3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. Normalize the p-Chk1 signal to the total Chk1 signal for each sample. Calculate the percentage of inhibition relative to the damaged, vehicle-treated control to determine the cellular IC50.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
-
Objective: To evaluate the cytotoxic or cytostatic effect of this compound, often in the context of synthetic lethality.
-
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per 60-mm dish) to ensure individual colonies can form.[26]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. For combination studies, a second agent (e.g., a PARP inhibitor or radiation) can be applied.
-
Incubation: Incubate the cells for 7-14 days, allowing colonies to form. The medium may be replaced if necessary during this period.
-
Fixing and Staining:
-
Wash the dishes with PBS.
-
Fix the colonies with a solution like methanol or a 10% formalin solution.
-
Stain the fixed colonies with 0.5% crystal violet solution.
-
-
Analysis: Count the number of colonies (typically defined as >50 cells). Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
-
Conclusion
This compound is a potent and highly selective ATR inhibitor with a clear mechanism of action rooted in the principle of synthetic lethality. Preclinical data established its specific activity against ATR and its potent anti-tumor effects in biomarker-selected models. Clinical trials, notably the TRESR study, have validated this approach, demonstrating meaningful and durable clinical benefit in heavily pre-treated patients with advanced solid tumors harboring specific DDR gene alterations, particularly ATM loss. The safety profile, characterized by manageable on-target anemia, has allowed for the establishment of an optimized intermittent dosing schedule. Ongoing and future studies combining this compound with PARP inhibitors, chemotherapy, and radiotherapy hold the promise of further expanding its clinical utility and overcoming resistance mechanisms in precision oncology.
References
- 1. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 6. reparerx.com [reparerx.com]
- 7. esmo.org [esmo.org]
- 8. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reparerx.com [reparerx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rrcgvir.com [rrcgvir.com]
- 13. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. "this compound in DNA Damage Response-Deficient Advanced Solid Tumors: Ph" by Timothy A Yap, Elisa Fontana et al. [digitalcommons.library.tmc.edu]
- 21. ir.reparerx.com [ir.reparerx.com]
- 22. Repare Therapeutics Presents Phase 1 Data on this compound with Radiotherapy at ASTRO Meeting [synapse.patsnap.com]
- 23. Press Release Service: Repare Therapeutics Announces Phase 1 Data Highlighting this compound in Combination with Radiotherapy Treatment Presented at the ASTRO Annual Meeting - CRISPR Medicine [crisprmedicinenews.com]
- 24. Facebook [cancer.gov]
- 25. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 26. academic.oup.com [academic.oup.com]
The Core Pharmacodynamics and Pharmacokinetics of Camonsertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (RP-3500) is an investigational, orally administered, highly potent and selective small molecule inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in promoting cell cycle arrest and facilitating DNA repair in response to replication stress.[1][2] The therapeutic strategy for this compound is centered on the principle of synthetic lethality, targeting tumors with specific genetic alterations in DDR genes, such as ATM, BRCA1, and BRCA2, which render them highly dependent on the ATR signaling pathway for survival.[2] This guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, based on preclinical and clinical data, to inform ongoing research and development efforts.
Pharmacodynamics
The pharmacodynamic activity of this compound is characterized by its potent and selective inhibition of ATR kinase, leading to the disruption of the DNA damage response, cell cycle progression with unrepaired DNA, and ultimately, tumor cell death.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of ATR, a key protein in the DDR pathway. In preclinical studies, this compound has demonstrated high potency with an IC50 of 1 nM for ATR kinase.[1] This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which is a crucial mediator of cell cycle checkpoints.[3] The abrogation of ATR-mediated signaling allows cancer cells with existing DNA repair defects to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and apoptosis.[1][2]
Signaling Pathway of this compound's Action
The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which this compound exerts its anti-tumor effects.
Biomarkers of this compound Activity
Pharmacodynamic studies in both preclinical models and clinical trials have identified key biomarkers that confirm target engagement and downstream pathway modulation by this compound. These include:
-
Phospho-CHK1 (p-CHK1): As a direct substrate of ATR, a reduction in the phosphorylation of CHK1 is a proximal and sensitive biomarker of this compound's activity.[3]
-
Gamma-H2AX (γ-H2AX) and Phospho-KAP1 (p-KAP1): Inhibition of ATR leads to an accumulation of DNA damage, resulting in increased levels of γ-H2AX, a marker of DNA double-strand breaks, and p-KAP1, another downstream marker in the DDR pathway.[3][4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and in patients with advanced solid tumors, demonstrating properties that support its clinical development as an oral agent.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Preclinical studies have indicated that this compound possesses excellent ADME properties.[5] In the TRESR clinical trial (NCT04497116), oral administration of this compound led to rapid absorption.[3]
Clinical Pharmacokinetic Parameters
Pharmacokinetic data from the Phase 1/2a TRESR study in patients with advanced solid tumors are summarized below. The study evaluated various dosing schedules, including 3 days on/4 days off and 2 weeks on/1 week off.[4][6]
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours[3] |
| Terminal Half-life (t1/2) | Approximately 5.8 hours[3] |
| Dose Proportionality | Linear increases in Cmax and AUC over a 5-200 mg dose range[3] |
| Food Effect | Modest, not clinically significant impact on pharmacokinetics[3] |
Note: This table represents a summary of available data. For detailed cohort-specific data, refer to the primary publications.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics and pharmacokinetics.
Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound in plasma samples from clinical trials was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][6]
Workflow for LC-MS/MS Analysis of this compound in Plasma
Protocol Details:
While specific proprietary details of the validated assay are not publicly available, a general protocol for such an analysis would include:
-
Sample Preparation:
-
Thawing of plasma samples.
-
Addition of an internal standard (a stable isotope-labeled version of this compound).
-
Protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifugation to pellet the precipitated proteins.
-
Transfer of the supernatant containing the analyte to a clean tube for analysis.
-
-
Liquid Chromatography:
-
Injection of the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Elution of the analyte using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).
-
-
Tandem Mass Spectrometry:
-
Ionization of the eluting analyte using electrospray ionization (ESI) in positive ion mode.
-
Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Pharmacodynamic Analysis: Immunohistochemistry (IHC) for γ-H2AX and p-KAP1
The assessment of pharmacodynamic biomarkers in tumor biopsies from patients in the TRESR trial was conducted using immunohistochemistry (IHC).[7]
Workflow for IHC Analysis of Pharmacodynamic Biomarkers
Protocol Details:
Based on the publication by Yap et al. in Nature Medicine (2023), the following details for the IHC protocol can be inferred:[7]
-
Tissue Processing: Tumor biopsies were fixed in formalin and embedded in paraffin. Sections of 4 μm were cut for staining.
-
Antibodies:
-
γ-H2AX: Rabbit monoclonal antibody (clone 20E3, Cell Signaling Technology, catalog number 9718) was used at a 1:1,000 dilution.
-
p-KAP1: Rabbit monoclonal antibody (clone BL-246-7B5, Abcam, catalog number ab243870) was used. The exact dilution is not specified in the primary text.
-
-
Staining and Analysis: Standard IHC procedures were followed for deparaffinization, antigen retrieval, blocking, antibody incubation, and detection. The stained slides were then analyzed to quantify the levels of γ-H2AX and p-KAP1.
Clinical Experience and Dosing
The primary dose-limiting toxicity of this compound is on-target anemia, which is a class effect of ATR inhibitors.[4][6] To mitigate this, various intermittent dosing schedules have been explored in the TRESR trial. A dose of 160 mg administered once daily for 3 days on, 4 days off, for 2 weeks on and 1 week off has been identified as an optimized regimen that reduces the incidence of severe anemia without compromising efficacy.[4][8]
Conclusion
This compound is a potent and selective ATR inhibitor with a well-defined mechanism of action and a pharmacokinetic profile that supports oral administration. The on-target pharmacodynamic effects of this compound are readily measurable through biomarkers such as p-CHK1, γ-H2AX, and p-KAP1. The primary toxicity of anemia can be managed with optimized intermittent dosing schedules. The data gathered to date from preclinical and clinical studies provide a strong rationale for the continued development of this compound as a targeted therapy for patients with tumors harboring specific DNA damage response deficiencies. Further investigation in ongoing and future clinical trials will continue to refine the understanding of its therapeutic potential and optimal use in various cancer types.
References
- 1. rrcgvir.com [rrcgvir.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Camonsertib's Role in Synthetic Lethality with ATM Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of camonsertib (RP-3500), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and its mechanism of synthetic lethality in the context of Ataxia-Telangiectasia Mutated (ATM) gene alterations. This document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support further research and development in precision oncology.
The Principle of Synthetic Lethality: Targeting ATM-Deficient Tumors
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this principle is exploited by targeting a gene or pathway that is essential for the survival of cancer cells harboring a specific mutation, while being non-essential for normal cells.
The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, ensuring genomic stability. Two of the central kinases in the DDR are ATM and ATR.
-
ATM (Ataxia-Telangiectasia Mutated) is primarily activated by DNA double-strand breaks (DSBs).
-
ATR (Ataxia Telangiectasia and Rad3-related) responds to a broader range of DNA damage, particularly replication stress, where single-stranded DNA (ssDNA) is exposed.
In cancers with loss-of-function mutations in the ATM gene, the ability to respond to and repair DSBs is compromised. These cells become heavily reliant on the ATR signaling pathway to manage DNA damage and replication stress for their survival.
This compound, as a selective ATR inhibitor, leverages this dependency. By inhibiting ATR in ATM-deficient cancer cells, the last critical DDR pathway is blocked. This leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cell death through mitotic catastrophe.[1] This targeted approach spares normal cells with functional ATM, providing a therapeutic window. Preclinical and clinical studies have demonstrated that ATR inhibition is synthetically lethal with ATM loss-of-function.[2][3][4]
This compound (RP-3500): A Potent and Selective ATR Inhibitor
This compound is an orally bioavailable small molecule that potently and selectively inhibits ATR kinase activity.[5] Preclinical studies have shown high selectivity for ATR over other kinases, including ATM and DNA-dependent protein kinase (DNA-PK).[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in the context of ATM-deficient cancers.
Table 1: Preclinical Efficacy of this compound Monotherapy in ATM-deficient Xenograft Models[7]
| Model | Cancer Type | ATM Status | Treatment | Tumor Growth Inhibition (TGI) |
| LoVo | Colon | Deficient | 5 mg/kg, once daily | Significant TGI (P < 0.01) |
| PDX A | Gastric | Biallelic loss | 5 mg/kg, once daily | Significant TGI (P < 0.01) |
| PDX A | Gastric | Biallelic loss | 10 mg/kg, once daily | Tumor Regression (P < 0.0001) |
Table 2: Clinical Efficacy of this compound in Tumors with ATM Alterations (Phase 1 TRESR Study)[2][9][10][11]
| Patient Population | This compound Dose | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Advanced solid tumors with DDR gene alterations (>100 mg/day) | 160 mg weekly, days 1-3 (Preliminary RP2D) | 13% (13/99) | 43% (43/99) |
| Metastatic tumors with pathogenic ATM mutations (in combination with palliative radiation) | 160 mg once daily, days 1-5 | 2-month: 2 CR, 5 PR (out of 16) | 6-month: 2 CR, 4 PR, 1 SD (out of 9 evaluable) |
| Metastatic tumors with ATM mutations of unknown significance (VUS) (in combination with palliative radiation) | 160 mg once daily, days 1-5 | 2-month: 1 PR, 4 SD (out of 16) | 6-month: 1 SD, 1 PD (out of 9 evaluable) |
CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease
Table 3: Safety Profile of this compound (Phase 1 TRESR Study)[2][11]
| Adverse Event | Grade | Frequency |
| Anemia | Grade 3 | 32% |
Signaling Pathways and Experimental Workflows
DNA Damage Response: ATM and ATR Pathways
Caption: Simplified signaling pathways for ATM and ATR in the DNA Damage Response.
Synthetic Lethality of this compound in ATM-deficient Cells
Caption: Mechanism of synthetic lethality with this compound in ATM-deficient cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A general workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay
This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed ATM-proficient and ATM-deficient cancer cells in triplicate in 96-well plates at a density that allows for 70-90% confluency in the control wells after the incubation period (e.g., 500-1500 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the plates and add the medium containing this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Western Blot for Pharmacodynamic Markers
This protocol is for detecting the inhibition of ATR signaling (p-CHK1) and the induction of DNA damage (γH2AX).
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). To induce ATR activity, cells can be co-treated with a DNA damaging agent like hydroxyurea or UV radiation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Immunofluorescence for γH2AX Foci Formation
This protocol visualizes DNA double-strand breaks within individual cells.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or a DNA damaging agent.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash with PBS and block with 2% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Prepare a single-cell suspension and seed a specific number of cells (e.g., 200-1000) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Treatment: Allow cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.
-
Fixation and Staining: Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with 0.5% crystal violet.
-
Colony Counting: Wash the plates with water and air dry. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve.
In Vivo Xenograft/PDX Model Studies
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Model Establishment: Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice (e.g., NSG mice). For Patient-Derived Xenograft (PDX) models, implant fresh patient tumor tissue subcutaneously.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for analysis of biomarkers such as p-CHK1 and γH2AX by western blot or immunohistochemistry.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound demonstrates a clear mechanism of synthetic lethality in ATM-deficient cancers. The potent and selective inhibition of ATR by this compound leads to the collapse of DNA replication forks and mitotic catastrophe in cancer cells that are reliant on ATR for survival due to pre-existing defects in the ATM pathway. The robust preclinical data and promising clinical trial results underscore the potential of this compound as a targeted therapy for patients with tumors harboring ATM mutations and other specific DNA Damage Response deficiencies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and other ATR inhibitors.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Camonsertib (RP-3500): Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camonsertib (also known as RP-3500) is a potent and selective, orally bioavailable small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. As a central regulator of the DNA Damage Response (DDR) pathway, ATR kinase is a critical target in oncology. This compound's mechanism of action is rooted in the concept of synthetic lethality, where it selectively targets tumor cells with specific genetic alterations in other DDR genes, such as ATM, BRCA1, and BRCA2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for pivotal assays and a summary of clinical findings to date are also presented to serve as a valuable resource for researchers in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule belonging to the pyrazolopyridine class.[1] Its intricate structure is fundamental to its high-affinity and selective binding to the ATR kinase.
Chemical Structure:
-
IUPAC Name: (1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol[2]
-
Canonical SMILES: C[C@@H]1COCCN1c2cc(c3cnn(-c4cc[nH]n4)c3n2)[C@@]5(C[C@H]6CC--INVALID-LINK--O6)O[4]
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 410.47 g/mol | [3][4] |
| LogP | 1.6 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 7 | [3] |
| Rotatable Bonds | 3 | [3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility (DMSO) | ~50-83 mg/mL | [3] |
| Solubility (Water) | Insoluble |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting ATR kinase, a key serine/threonine-protein kinase in the PI3K-like kinase (PIKK) family. ATR is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage.
Upon DNA damage or replication fork stalling, ATR is activated and phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability and restart of stalled replication forks.
In tumor cells with deficiencies in other DDR pathways (e.g., loss-of-function mutations in ATM or BRCA1/2), the reliance on the ATR pathway for survival is heightened. Inhibition of ATR by this compound in these "DDR-deficient" cells abrogates the cell cycle checkpoints and DNA repair mechanisms, leading to the accumulation of catastrophic DNA damage and subsequent cell death through apoptosis. This concept is known as synthetic lethality.
Below is a diagram illustrating the ATR signaling pathway and the point of intervention by this compound.
Pharmacodynamics and Preclinical Efficacy
This compound is a highly potent inhibitor of ATR kinase with an IC₅₀ of 1 nM in biochemical assays.[3] It demonstrates significant selectivity for ATR over other related kinases.
| Kinase | IC₅₀ (nM) | Selectivity vs. ATR | Source(s) |
| ATR | 1.0 | - | [3] |
| mTOR | 120 | 120-fold | [3] |
| ATM | >2000 | >2000-fold | [3] |
| DNA-PK | >2000 | >2000-fold | [3] |
| PI3Kα | >2000 | >2000-fold | [3] |
In cellular assays, this compound effectively inhibits the phosphorylation of CHK1 (at Ser345), a direct downstream target of ATR, with an IC₅₀ of 0.33 nM in LoVo cells.[3]
Preclinical studies using xenograft models of human cancers have demonstrated the in vivo efficacy of this compound. In a LoVo colorectal cancer xenograft model, oral administration of this compound resulted in dose-dependent tumor growth inhibition.
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in preclinical models and in human clinical trials. The compound is orally bioavailable. Clinical studies have indicated that this compound exhibits dose-proportional pharmacokinetics. Biologically active doses in humans have been projected to be above 100 mg daily.
A summary of key pharmacokinetic parameters from the TRESR Phase 1 study is provided below. Due to the nature of clinical trial reporting, a complete dataset is not publicly available.
| Parameter | Value (at specified dose) | Species | Source(s) |
| Route of Administration | Oral | Human | [5] |
| Dose Proportionality | Yes | Human | [5] |
| Biologically Active Dose | >100 mg daily | Human | [5] |
| Recommended Phase 2 Dose | 160 mg, 3 days on/4 days off or 160 mg, 3 days on/4 days off for 2 weeks then 1 week off | Human | [5] |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on published literature, representative methodologies for key assays are provided below.
In Vitro ATR Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a typical biochemical assay to determine the IC₅₀ of an inhibitor against ATR kinase.
-
Reagents: Recombinant human ATR/ATRIP complex, kinase assay buffer, ATP, a suitable substrate (e.g., a peptide containing an ATR phosphorylation motif), and serial dilutions of this compound.
-
Procedure:
-
Add kinase, substrate, and this compound dilutions to a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature to allow phosphorylation.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
Cellular pCHK1 Inhibition Assay (Illustrative Protocol)
This protocol outlines a method to measure the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, CHK1.
-
Cell Culture: Culture LoVo cells in appropriate media.
-
Treatment:
-
Seed cells in multi-well plates.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage to activate the ATR pathway (e.g., using a topoisomerase inhibitor or UV radiation).
-
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated CHK1 (Ser345) and total CHK1.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pCHK1 and total CHK1. Normalize the pCHK1 signal to the total CHK1 signal and calculate the percentage of inhibition at different this compound concentrations to determine the cellular IC₅₀.
In Vivo Tumor Xenograft Study (Illustrative Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a suspension of LoVo cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment:
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at various doses and schedules (e.g., daily or intermittently).
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of this compound.
Clinical Development and Safety Profile
This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other anti-cancer agents, such as PARP inhibitors. The most significant study to date is the Phase 1/2 TRESR trial (NCT04497116), which has assessed this compound in patients with advanced solid tumors harboring specific DDR gene alterations.[5]
Key Findings from the TRESR Study:
-
Safety and Tolerability: this compound has been generally well-tolerated. The most common drug-related toxicity is anemia, which is an on-target effect of ATR inhibition. This has been managed by implementing intermittent dosing schedules.[5]
-
Efficacy: Preliminary data have shown promising anti-tumor activity in heavily pre-treated patients across various tumor types with specific genetic biomarkers. Clinical benefit has been particularly noted in patients with ovarian cancer and those with biallelic loss-of-function alterations in DDR genes.[5]
-
Recommended Phase 2 Dose (RP2D): An optimized dosing regimen of 160 mg administered three days on, four days off, for two weeks, followed by a one-week break, has been established to mitigate anemia while maintaining efficacy.[5]
Conclusion
This compound is a promising, potent, and selective ATR inhibitor with a clear mechanism of action based on the principle of synthetic lethality. Its oral bioavailability and manageable safety profile, particularly with optimized intermittent dosing, make it a strong candidate for the treatment of cancers with specific DNA damage response deficiencies. Ongoing and future clinical trials will further delineate its therapeutic potential both as a monotherapy and in combination with other targeted agents, potentially offering a new precision medicine approach for genetically defined patient populations.
References
- 1. Xenograft Tumor Model [bio-protocol.org]
- 2. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Models for Studying Camonsertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical models used to evaluate the efficacy and mechanism of action of camonsertib (RP-3500), a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The following sections detail the in vitro and in vivo systems, experimental protocols, and key quantitative data that form the basis of our understanding of this compound's therapeutic potential.
In Vitro Models
A range of in vitro models has been instrumental in characterizing the potency, selectivity, and cellular effects of this compound. These models are crucial for initial screening, mechanism of action studies, and identifying sensitive cancer cell types.
Biochemical and Cell-Based Assays
Initial characterization of this compound involved biochemical assays to determine its direct inhibitory effect on the ATR kinase and other related kinases. Cell-based assays were then employed to assess its activity in a cellular context.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical Assay | ATR | 1.0 | Direct measurement of kinase inhibition. |
| Cell-Based Assay | ATR | 0.33 | Inhibition of gemcitabine-stimulated pCHK1(Ser345) in LoVo cells. |
| Kinase Selectivity | mTOR | 120 | ~30-fold selectivity over mTOR. |
| Kinase Selectivity | ATM | >2,000 | >2,000-fold selectivity over other PIKK family kinases. |
| Kinase Selectivity | DNA-PK | >2,000 | >2,000-fold selectivity over other PIKK family kinases. |
| Kinase Selectivity | PI3Kα | >2,000 | >2,000-fold selectivity over other PIKK family kinases. |
Cell Line Models
Cancer cell lines with specific DNA damage response (DDR) defects, particularly those with mutations in genes like ATM, are hypersensitive to ATR inhibition, a concept known as synthetic lethality. This compound has been evaluated in various cancer cell lines to determine its anti-proliferative activity.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | Endpoint | Result | Reference |
| LoVo | Colon Cancer | ATM deficient | IC50 | Potent anti-proliferative activity. | |
| CW-2 | Colon Cancer | Not specified | Growth Inhibition | Statistically significant tumor growth inhibition. | |
| Granta-519 | Mantle Cell Lymphoma | Not specified | Not specified | Used in comparative studies with other ATR inhibitors. | |
| Various | Ovarian, Breast, Prostate | ATM, BRCA1/2 mutations | Clinical Benefit | Clinical trials have shown responses in patients with these tumor types and mutations, supporting the utility of these models. |
In Vivo Models
In vivo models, primarily xenografts in immunodeficient mice, are critical for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a whole-organism setting.
Xenograft Models
Human cancer cell lines are implanted into immunodeficient mice to generate tumors. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living system.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Endpoint | Result | Reference |
| LoVo | Colon Cancer | 7 mg/kg, orally, once daily for 18 days | Tumor Growth Inhibition | Dose-dependent inhibition with a minimum effective dose of 7 mg/kg. | |
| CW-2 | Colon Cancer | 5, 10 mg/kg, orally, once daily | Tumor Growth Inhibition | Statistically significant tumor growth inhibition. | |
| Various | Solid Tumors | 30 mg/kg (3 days on/4 days off) | Tumor Growth Inhibition | More profound anti-tumor effect compared to daily administration. | |
| Various | Solid Tumors | 25 mg/kg (5 days on/2 days off) | Tumor Growth Inhibition | More profound anti-tumor effect compared to daily administration. |
Pharmacodynamic Biomarkers
To confirm that this compound is engaging its target in vivo, pharmacodynamic biomarkers are measured in tumor tissue. These markers are downstream effectors of the ATR signaling pathway.
Table 4: In Vivo Pharmacodynamic Effects of this compound
| Xenograft Model | Biomarker | Dosing | Result | Reference |
| LoVo | pCHK1(Ser345) | Dose-proportional inhibition (IC80 = 18.6 nM) | Confirms target engagement. | |
| LoVo | pKAP1 | 7 mg/kg for 7 days | 8.1-fold induction, indicating DNA damage. | |
| LoVo | pDNA-PKcs | 7 mg/kg for 7 days | 2.7-fold induction, indicating activation of an alternative DNA repair pathway. | |
| LoVo | γH2AX | Dose-proportional induction | Indicates DNA double-strand breaks. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound targets the ATR kinase, a central regulator of the DNA damage response, particularly in response to replication stress. Inhibition of ATR in cancer cells with pre-existing DDR defects (e.g., ATM mutations) leads to an accumulation of DNA damage and, ultimately, cell death.
Camonsertib (RP-3500): A Technical Guide to ATR Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (also known as RP-3500 or RG6526) is a potent and selective oral small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[3][4] In response to DNA damage and replication stress, ATR activation leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[3][4] Many cancers exhibit defects in DDR pathways, such as mutations in ATM or BRCA1/2, making them highly dependent on ATR for survival. This creates a synthetic lethal vulnerability that can be exploited by ATR inhibitors like this compound.[1][3][5] This technical guide provides an in-depth overview of the preclinical validation of this compound's targeting of ATR in cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Context | IC50 (nM) | Reference |
| Biochemical Assay | ATR Kinase | 1.0 | [6] |
| Cell-Based Assay | Gemcitabine-stimulated pCHK1 (Ser345) in LoVo cells | 0.33 | [7] |
Table 2: Selectivity of this compound Against Other PIKK Family Kinases
| Kinase | Fold Selectivity over ATR | Reference |
| mTOR | 30 | [6] |
| ATM | >2,000 | [6] |
| DNA-PK | >2,000 | [6] |
| PI3Kα | >2,000 | [6] |
Table 3: Growth Inhibition (IC50) of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | Growth IC50 (nM) | Reference |
| LoVo | Colon Cancer | ATM deficient | 8 | [7] |
| CW-2 | Colon Cancer | ATM proficient | >1000 | [7] |
| PANC-1 | Pancreatic Cancer | ATM proficient | >1000 | [7] |
| A549 | Lung Cancer | ATM proficient | >1000 | [7] |
| HCT116 | Colon Cancer | ATM proficient | >1000 | [7] |
| U2OS | Osteosarcoma | ATM proficient | >1000 | [7] |
| MDA-MB-468 | Breast Cancer | BRCA1 deficient | 64 | [7] |
| MDA-MB-231 | Breast Cancer | BRCA1 proficient | >1000 | [7] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the ATR signaling pathway and the concept of synthetic lethality, which are central to this compound's mechanism of action.
Caption: ATR Signaling Pathway in Response to DNA Damage.
Caption: The Principle of Synthetic Lethality with this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate the targeting of ATR by this compound are provided below.
Western Blotting for ATR Signaling Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the ATR signaling pathway, such as CHK1, in response to this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (RP-3500)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-CHK1 (Ser345), rabbit anti-CHK1, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CHK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control like β-actin to ensure equal protein loading.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound (RP-3500)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into opaque-walled multi-well plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) per well.
-
Include wells with medium only for background measurement.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or DMSO to the appropriate wells.
-
Incubate the plates for a specified period (e.g., 72 or 120 hours) under standard cell culture conditions.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Immunofluorescence Staining for DNA Damage Foci (γH2AX)
This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cancer cell lines grown on glass coverslips in multi-well plates
-
This compound (RP-3500)
-
DNA-damaging agent (e.g., etoposide or ionizing radiation) as a positive control
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (mouse anti-γH2AX (Ser139))
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound for the desired duration. In some experiments, co-treatment with a DNA-damaging agent may be performed to assess the potentiation of DNA damage.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Staining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips with nail polish.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Compare the number of foci in treated versus control cells.
-
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for this compound target validation and the logical relationship of its combination with PARP inhibitors.
Caption: Experimental Workflow for this compound Target Validation.
Caption: Logical Relationship of this compound and PARP Inhibitor Synergy.
Conclusion
The preclinical data strongly support the validation of ATR as the primary target of this compound in cancer cell lines. Its high potency and selectivity, coupled with its synthetic lethal interaction in cancer cells with specific DNA damage response deficiencies, provide a solid rationale for its clinical development. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the mechanism of action and potential applications of this compound and other ATR inhibitors in precision oncology.
References
- 1. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Camonsertib: A Technical Review of Preclinical and Clinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Camonsertib (RP-3500) is an investigational, orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] Developed by Repare Therapeutics, this compound is at the forefront of precision oncology, targeting tumors with specific genetic alterations that create a dependency on the ATR-mediated DNA damage response (DDR).[1][2] This technical guide provides a comprehensive overview of the development of this compound, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.
Mechanism of Action: Targeting Synthetic Lethality
This compound's therapeutic strategy is rooted in the principle of synthetic lethality. It selectively targets cancer cells with mutations in genes involved in the DDR pathway, most notably Ataxia-Telangiectasia Mutated (ATM) and BRCA1/BRCA2.[2] In healthy cells, DNA damage is repaired through a robust network of pathways. However, in tumor cells with compromised DDR pathways (e.g., due to ATM mutations), the reliance on the ATR signaling cascade for survival is heightened. ATR, a critical apical kinase, is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[3][4] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[5] By inhibiting ATR, this compound prevents this crucial survival signaling, leading to the accumulation of DNA damage, genomic instability, and ultimately, cell death in cancer cells with pre-existing DDR deficiencies.[6]
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for this compound.
Clinical Development and Efficacy
This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other anticancer agents. The primary clinical trial, TRESR (NCT04497116), is a Phase 1/2 study that has provided significant data on the safety and efficacy of this compound.[7][8] Other key trials include ATTACC (NCT04972110), evaluating combinations with PARP inhibitors, and MYTHIC (NCT04855656), assessing the combination with the PKMYT1 inhibitor lunresertib.[1][9]
Clinical Trial Data Summary
The following tables summarize the key efficacy data from published clinical trial results.
Table 1: this compound Monotherapy in the TRESR Trial (Module 1) [8][10]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| All evaluable patients (doses >100 mg/day) | 13% (13/99) | 43% (43/99) |
| Ovarian Cancer | - | Highest among tumor types |
| Biallelic LOF alterations | - | Higher than monoallelic |
Table 2: this compound in Combination with PARP Inhibitors (TRESR and ATTACC Trials) [1][7][11]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) |
| All evaluable patients | - | 48% | - |
| Platinum-resistant tumors | 12% | 49% | - |
| Non-platinum-resistant tumors | 13% | 46% | - |
| Advanced ovarian cancer (n=19) | 32% | 58% | ~7 months |
Table 3: this compound in Combination with Lunresertib (MYTHIC Trial) [9][12][13]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | 24-week Progression-Free Survival (PFS24w) |
| Endometrial Cancer (n=27) | 25.9% | 48.1% | 43% |
| Platinum-Resistant Ovarian Cancer (n=24) | 37.5% | 79% | 45% |
Safety and Tolerability
Across clinical trials, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse event is anemia, which is considered an on-target effect of ATR inhibition.[6][8] Dose optimization studies have been conducted to mitigate this, with an intermittent dosing schedule (e.g., 160 mg once daily, 3 days on, 4 days off, for 2 weeks on, 1 week off) showing a reduced incidence of grade 3 anemia without compromising efficacy.[6][14]
Key Experimental Protocols
The development and evaluation of this compound have relied on a suite of preclinical and clinical assays to determine its mechanism of action, potency, and efficacy. Below are detailed methodologies for some of the key experiments.
In Vitro ATR Kinase Activity Assay
This assay is crucial for determining the direct inhibitory effect of this compound on ATR kinase activity.
Objective: To measure the IC50 of this compound against ATR kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human ATR/ATRIP complex with a substrate (e.g., GST-p53) in a kinase assay buffer.[11]
-
Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.
-
Initiation: Start the kinase reaction by adding a solution of MgCl2 and ATP. Incubate at room temperature for a specified time (e.g., 30 minutes).[11]
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the phosphorylated substrate using a specific antibody. This can be done through various methods, including ELISA or homogeneous time-resolved fluorescence (HTRF).[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression model.
Western Blot for Phospho-CHK1 (p-CHK1)
This assay is used to confirm the downstream effects of ATR inhibition in a cellular context.
Objective: To assess the reduction of CHK1 phosphorylation at Ser345 in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MCF7, HT29) and treat with varying concentrations of this compound for a specified duration. To induce DNA damage and activate the ATR pathway, cells can be co-treated with agents like hydroxyurea (HU) or UV radiation.[8][15]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-CHK1 (Ser345).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total CHK1) to determine the relative decrease in p-CHK1 levels.[8]
Cell Viability Assay (MTT/CCK-8)
This assay measures the cytotoxic effect of this compound on cancer cells.
Objective: To determine the EC50 of this compound in different cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 72 hours).[16]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Objective: To evaluate the ability of single cells to form colonies after this compound treatment.
Methodology:
-
Cell Plating: Plate a low density of single cells in 6-well plates.
-
Treatment: Treat the cells with this compound, either alone or in combination with a DNA-damaging agent (e.g., radiation), for a specified duration.[19]
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.[19]
-
Staining: Fix the colonies with methanol and stain with crystal violet.[19]
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the effect of this compound on tumor growth in mice.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude mice).[20]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., by oral gavage) and/or other agents according to a predefined schedule.[20]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like γH2AX).[20]
-
Analysis: Compare the tumor growth rates between the different treatment groups.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of an ATR inhibitor like this compound.
Conclusion
This compound represents a promising targeted therapy for cancers with specific DNA damage response deficiencies. Its development has been guided by a strong scientific rationale and supported by robust preclinical and clinical data. The ongoing clinical trials will further delineate its efficacy and safety profile, both as a monotherapy and in combination with other agents, with the potential to address significant unmet needs in oncology. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other ATR inhibitors in the field of precision medicine.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 6. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. ir.aprea.com [ir.aprea.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Time-course analysis of DNA damage response-related genes after in vitro radiation in H460 and H1229 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Camonsertib: A Technical Deep Dive into ATR Inhibition and Cell Cycle Checkpoint Abrogation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camonsertib (RP-3500) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). By targeting ATR, this compound exploits the principle of synthetic lethality in tumors with specific DDR gene deficiencies, such as those in ATM, BRCA1, and BRCA2. This targeted approach leads to the accumulation of DNA damage and abrogation of critical cell cycle checkpoints, ultimately resulting in tumor cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cell cycle checkpoints, and a compilation of key preclinical and clinical data. Detailed experimental protocols for relevant pharmacodynamic assays are also provided to support further research and development.
Introduction to this compound and the ATR Pathway
This compound is a clinical-stage precision oncology therapeutic designed to selectively eliminate cancer cells by inhibiting ATR.[1] The ATR kinase is a pivotal component of the DDR network, which safeguards genomic integrity.[2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades that lead to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[2][3] Many cancers harbor mutations in DDR genes, such as ATM, rendering them highly dependent on the ATR pathway for survival.[4] By inhibiting ATR in these genetically-defined tumors, this compound induces "synthetic lethality," a state where the simultaneous loss of two gene functions is lethal to the cell, while the loss of either one alone is not.[4][5]
Mechanism of Action: Abrogation of Cell Cycle Checkpoints
The primary mechanism by which this compound exerts its anti-tumor effect is through the disruption of cell cycle checkpoints, particularly the S and G2/M checkpoints.[3] In normal cells, when DNA damage is detected, ATR activation leads to the phosphorylation of its primary downstream effector, checkpoint kinase 1 (CHK1).[6] Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[6] This leads to a temporary halt in the cell cycle, allowing time for DNA repair.
By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1.[5] This leads to the inappropriate activation of CDC25 and subsequent CDK activity, forcing cells with damaged DNA to proceed through the cell cycle.[3] This premature entry into mitosis with unrepaired DNA damage results in mitotic catastrophe and subsequent cell death.[1]
Figure 1: Simplified signaling pathway of this compound's effect on the G2/M checkpoint.
Quantitative Data Summary
Preclinical Activity
This compound has demonstrated potent and selective inhibition of ATR in preclinical models. The biochemical IC50 for this compound is 1.0 nM, and the cell-based IC50 for inhibition of CHK1 phosphorylation is 0.33 nM.[7] The compound shows high selectivity for ATR over other related kinases.[7]
| Cell Line | Genetic Background | This compound IC50 (nM) |
| LoVo | ATM-deficient | 8 |
| HCT116 | ATM-proficient | >1000 |
| FA-A (GM6914) | FANCA-deficient | 10 |
| CAPAN-1 | BRCA2-mutant | 64 |
| Table 1: In vitro cell growth inhibition by this compound in a panel of cancer cell lines with varying DNA damage response gene statuses. Data compiled from preclinical studies.[7] |
In vivo studies using a patient-derived xenograft (PDX) model of gastric cancer with ATM protein loss showed that this compound treatment resulted in complete tumor regressions at doses of 5 and 10 mg/kg administered daily.[7]
Figure 2: General workflow for preclinical evaluation of this compound.
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating promising anti-tumor activity as both a monotherapy and in combination with other agents.
Monotherapy (TRESR Trial - Module 1) [4]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) at 16 weeks |
| All evaluable patients (n=99) | 13% | 43% |
| Ovarian Cancer | Not Reported | 54% |
| Biallelic LOF alterations | Not Reported | Higher than non-biallelic |
| Table 2: Efficacy of this compound monotherapy in patients with advanced solid tumors harboring DDR gene alterations. Data from patients receiving biologically effective doses (>100 mg/day).[4] |
Combination Therapy with PARP Inhibitors (TRESR and ATTACC Trials) [8][9]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) |
| All evaluable patients (n=90) | 13% | 48% | Not Reported |
| Platinum-resistant tumors | 12% | 49% | Not Reported |
| Advanced Ovarian Cancer (n=19) | 32% | 58% | ~7 months |
| Table 3: Efficacy of this compound in combination with talazoparib, niraparib, or olaparib in patients with advanced solid tumors with DDR alterations.[8][10] |
Experimental Protocols
Western Blotting for Phosphorylated CHK1 (p-CHK1)
This protocol is a representative method for assessing the pharmacodynamic effect of this compound on its direct downstream target, CHK1.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imager.
-
Strip and re-probe the membrane for total CHK1 and a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for γ-H2AX Foci Formation
This protocol describes a method to visualize and quantify DNA double-strand breaks, a downstream marker of ATR inhibition-induced DNA damage.[11]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound as required.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.[12]
-
Incubate with a primary antibody against γ-H2AX (phospho-Ser139) diluted in blocking buffer overnight at 4°C.[11][12]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[11]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[12]
-
Figure 3: Workflow for γ-H2AX immunofluorescence staining.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.
-
Cell Preparation and Treatment:
-
Culture cells to the desired density and treat with this compound for the indicated times.
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on single cells to exclude doublets and debris.
-
Generate a histogram of DNA content and use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This compound is a promising ATR inhibitor with a clear mechanism of action that leads to synthetic lethality in tumors with specific DDR deficiencies. Its ability to abrogate cell cycle checkpoints and induce mitotic catastrophe has been demonstrated in preclinical models and has translated into encouraging clinical activity. The ongoing clinical trials will further delineate the patient populations most likely to benefit from this compound, both as a monotherapy and in combination with other anti-cancer agents. Future research should continue to focus on identifying and validating biomarkers of response and resistance to optimize the clinical application of this targeted therapy. The detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of DDR-targeted cancer therapeutics.
References
- 1. Genotype-directed synthetic cytotoxicity of ATR inhibition with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Camonsertib's Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (RP-3500) is an orally bioavailable, potent, and highly selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). Its therapeutic potential lies in the principle of synthetic lethality, targeting tumors with specific genetic alterations in DDR pathways, such as mutations in ATM or BRCA1/2, that render them highly dependent on ATR for survival.[1] This guide delves into the molecular underpinnings of this compound's remarkable selectivity for ATR over other kinases, a crucial factor for its favorable therapeutic window.
Core Mechanism of Action
This compound selectively targets and inhibits the kinase activity of ATR.[2] ATR is a key protein in the DDR pathway, responsible for detecting and responding to DNA replication stress, which can lead to transient cell cycle arrest and allow for DNA repair.[3][4] By inhibiting ATR, this compound prevents the downstream phosphorylation of its substrate, checkpoint kinase 1 (CHK1).[2] This disruption of the ATR-CHK1 signaling cascade allows cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death in cancer cells with compromised DDR mechanisms.[4]
Quantitative Analysis of Kinase Inhibition
The selectivity of this compound is evident from its differential inhibitory activity against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ATR and other related kinases from the phosphoinositide 3-kinase-related kinase (PIKK) family.
| Kinase | IC50 (nM) | Selectivity over ATR (fold) | Reference |
| ATR | 1.0 | - | [5][2][6][7][8] |
| mTOR | 120 | 30 | [5][2][6] |
| ATM | >2,000 | >2,000 | [5][2][6] |
| DNA-PK | >2,000 | >2,000 | [5][2][6] |
| PI3Kα | >2,000 | >2,000 | [5][2][6] |
Molecular Determinants of Selectivity
The high selectivity of this compound for ATR is not coincidental but rather the result of a deliberate and sophisticated rational drug design process. The discovery of this compound was guided by a pharmacophore model designed to optimize binding to the ATR active site, with a key focus on establishing a crucial hydrogen bond.[9][10][11]
Cryo-electron microscopy studies have further elucidated the structural basis for this selectivity, revealing that inhibitors like this compound induce distinct conformational changes within the ATR active site.[11] This unique binding mode, which is less favorable in the active sites of other kinases like mTOR, is a primary contributor to its high degree of selectivity.[9][10] The optimization process for this compound specifically aimed to maximize its potency against ATR while concurrently minimizing its activity against mTOR, a closely related kinase.[9][10]
Experimental Methodologies
The determination of this compound's kinase selectivity involves a series of well-established experimental protocols.
Biochemical Kinase Inhibition Assays
A standard method to determine the IC50 values is through biochemical assays. For ATR, this typically involves the use of purified, tagged human ATR and its binding partner ATRIP.[6] The assay measures the phosphorylation of a substrate, such as p53 (Ser15), in the presence of varying concentrations of the inhibitor.[6] The reduction in substrate phosphorylation is then used to calculate the IC50 value.
Cellular Assays
To confirm the on-target activity of this compound within a cellular context, Western Blot analysis is commonly employed.[2] This technique is used to measure the inhibition of downstream targets of ATR, such as the phosphorylation of CHK1 at Ser345.[2] Human colon cancer cell lines, like LoVo and CW-2, are often treated with the inhibitor, and the levels of phosphorylated CHK1 are assessed over time.[6] A reduction in pCHK1 (Ser345) levels indicates successful target engagement by this compound.
Kinase Profiling
Broader selectivity profiling is often conducted using platforms like the KiNativ platform.[10] This method allows for the assessment of an inhibitor's binding affinity against a large panel of kinases in their native cellular environment, providing a more comprehensive understanding of its selectivity profile.[5][10]
Visualizing the Molecular Context
To better understand the role of this compound, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: ATR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
The remarkable selectivity of this compound for ATR over other kinases is a testament to the power of structure-guided drug design. This high degree of selectivity, quantified through rigorous biochemical and cellular assays, is crucial for its therapeutic efficacy and safety profile. By potently inhibiting ATR while sparing other essential kinases, this compound offers a promising therapeutic strategy for patients with specific DDR-deficient cancers. Further research into the structural and molecular interactions between this compound and the ATR kinase will continue to provide valuable insights for the development of next-generation selective kinase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (RP-3500) | ATR Inhibitor | 2417489-10-0 | InvivoChem [invivochem.com]
- 3. reparerx.com [reparerx.com]
- 4. rrcgvir.com [rrcgvir.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | RP-3500 | ATR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
Camonsertib: A Technical Guide to its Impact on Genomic Instability in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (RP-3500) is an investigational, orally administered small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress.[2] this compound is being developed as a targeted therapy for tumors harboring specific genetic alterations in DDR genes, such as ATM, BRCA1, and BRCA2, based on the principle of synthetic lethality.[1][3] By inhibiting ATR in cancer cells with a compromised DDR, this compound aims to induce catastrophic genomic instability, leading to selective tumor cell death. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on genomic instability, and the experimental methodologies used to evaluate its effects.
Core Mechanism of Action: Synthetic Lethality
The therapeutic strategy behind this compound is rooted in the concept of synthetic lethality. In healthy cells, multiple redundant DDR pathways ensure genomic stability. However, many cancer cells harbor mutations in key DDR genes, such as ATM or BRCA1/2, making them reliant on the remaining intact pathways for survival. ATR plays a central role in responding to single-strand DNA breaks and replication fork stalling. In cells with deficient ATM (which primarily responds to double-strand breaks) or impaired homologous recombination (due to BRCA1/2 mutations), the ATR pathway becomes essential for cell survival. Inhibition of ATR by this compound in these genetically-defined cancer cells creates a synthetic lethal event, where the simultaneous loss of two key DDR pathways leads to an accumulation of unresolved DNA damage, cell cycle collapse, and ultimately, apoptosis.[4][5]
Impact on Genomic Instability
This compound's inhibition of ATR kinase activity directly impacts several key cellular processes that are critical for maintaining genomic stability:
-
Abrogation of Cell Cycle Checkpoints: ATR activation normally leads to the phosphorylation of its downstream effector, CHK1, which in turn orchestrates cell cycle arrest at the G2/M and intra-S phase checkpoints. This pause allows time for DNA repair before the cell enters mitosis. This compound, by inhibiting ATR, prevents the activation of CHK1, thereby abrogating these critical checkpoints. This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.
-
Increased DNA Damage: By disabling a key DNA repair pathway, this compound leads to the accumulation of DNA damage, particularly double-strand breaks. This is evidenced by an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.
-
Inhibition of Homologous Recombination: In BRCA-deficient tumors, where homologous recombination (HR) is already impaired, ATR inhibition further exacerbates genomic instability. ATR has been implicated in the stabilization of stalled replication forks, and its inhibition can lead to the collapse of these forks and the formation of double-strand breaks that cannot be efficiently repaired in the absence of functional HR. This is often visualized by a reduction in the formation of RAD51 foci, a key protein in the HR pathway.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the Phase 1/2 TRESR clinical trial (NCT04497116) of this compound in patients with advanced solid tumors harboring specific DDR gene alterations.
Table 1: Overall Response Rates in the TRESR Study (Module 1) [6][7]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) at 16 weeks |
| All Evaluable Patients (n=99) | 13% | 43% |
| Ovarian Cancer Patients | Not explicitly stated, but clinical benefit was highest in this group. | Not explicitly stated |
| Patients with Biallelic Loss of Function Alterations | Enriched for clinical benefit | Enriched for clinical benefit |
Table 2: Molecular Response in the TRESR Study (Module 1) [6][7]
| Biomarker | Response Rate |
| Circulating Tumor DNA (ctDNA) Molecular Response | 43% (in 27 of 63 evaluable patients) |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and other ATR inhibitors.
Western Blotting for Phospho-protein Analysis
-
Objective: To quantify the levels of phosphorylated proteins (e.g., γH2AX, p-KAP1, p-CHK1) as a measure of ATR inhibition and DNA damage.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations and for different durations.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-p-KAP1) overnight at 4°C.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify protein band intensity, normalized to a loading control like β-actin or GAPDH.
-
Immunofluorescence for γH2AX Foci Formation
-
Objective: To visualize and quantify the formation of γH2AX foci, representing sites of DNA double-strand breaks.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100 in PBS.
-
Cells are blocked with 1% BSA in PBS.
-
Incubation with a primary antibody against γH2AX is performed, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.
-
The number of γH2AX foci per nucleus is quantified using image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Cells are incubated in the dark to allow for DNA staining.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1 for apoptosis) is determined using cell cycle analysis software.[8][9]
-
Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Cells are treated with this compound.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound represents a promising targeted therapy for cancers with specific DNA damage response deficiencies. By selectively inhibiting ATR kinase, it induces synthetic lethality in tumor cells that are reliant on this pathway for survival due to pre-existing defects in other DDR genes like ATM and BRCA1/2. The resulting genomic instability, characterized by an accumulation of DNA damage and abrogation of cell cycle checkpoints, ultimately leads to cancer cell death. The ongoing clinical trials are further defining the patient populations most likely to benefit from this therapeutic approach and are providing valuable insights into its clinical efficacy and safety profile. The continued investigation of this compound and other DDR inhibitors holds significant potential for advancing precision oncology.
References
- 1. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 5. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Initial Clinical Data on Camonsertib Monotherapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial clinical data for camonsertib (formerly RP-3500), a selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is primarily derived from the multi-center, open-label, Phase 1/2 TRESR study (NCT04497116), which evaluated this compound monotherapy in patients with advanced solid tumors harboring specific DNA damage response (DDR) gene alterations. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and operational frameworks.
Core Data Summary
The initial clinical findings for this compound monotherapy have demonstrated a manageable safety profile and promising anti-tumor activity in a biomarker-selected patient population. The primary dose-limiting toxicity observed was on-target anemia, which was effectively managed through dose and schedule optimization.
Table 1: Efficacy of this compound Monotherapy in the TRESR Study
| Efficacy Endpoint | Value | Patient Population | Citation |
| Overall Response Rate (ORR) | 13% (13/99) | Patients receiving biologically effective doses (>100 mg daily) | [1][2][3] |
| Clinical Benefit Rate (CBR) | 43% (43/99) | Patients receiving biologically effective doses (>100 mg daily) | [1][2][3][4] |
| CBR in PARP inhibitor (PARPi) failure patients | 47% | Not specified | [4][5] |
| Molecular Response Rate (ctDNA) | 43% (27/63) | Patients receiving biologically effective doses (>100 mg daily) | [1][2][3] |
| Overall Response (OR) in advanced ovarian cancer | 25% | n=20, 90% had prior PARPi failure, 85% were platinum resistant | [5] |
Table 2: Safety Profile of this compound Monotherapy (TRESR Study)
| Adverse Event | Incidence | Grade | Citation |
| Anemia | Most common drug-related toxicity | 32% Grade 3 | [1][2][3][6] |
Table 3: Optimized Dosing Regimen for this compound Monotherapy
| Dose and Schedule | Rationale | Citation |
| 160 mg once daily (QD), 3 days on, 4 days off, 2 weeks on, 1 week off (160 3/4, 2/1w) | Substantial reduction in the incidence of anemia without compromising efficacy. Established as the optimized regimen for future studies. | [6][7] |
Experimental Protocols
The TRESR study (NCT04497116) was a first-in-human, Phase 1/2a, multi-center, open-label, dose-escalation and expansion study.[8][9][10][11][12]
1. Patient Selection: Eligible patients had advanced solid tumors with confirmed loss-of-function (LOF) alterations in specific DDR genes predicted to sensitize tumors to ATR inhibition.[1] These genes included, but were not limited to, ATM, ATRIP, BRCA1, BRCA2, CDK12, MRE11, NBN, PALB2, RAD17, RAD50, and SETD2.[1] Patient selection was guided by preclinical data from chemogenomic CRISPR-Cas9 screens.[1]
2. Study Design: The study consisted of two main parts:
-
Module 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound monotherapy.[8]
-
Module 2 (Dose Expansion): To evaluate the safety, tolerability, and anti-tumor activity of the selected dose and schedule in specific tumor types and genotypes.[6]
Several dosing regimens were evaluated, including 120 mg QD (3 days on, 4 days off), 160 mg QD (3 days on, 4 days off), and 160 mg QD (3 days on, 4 days off, 2 weeks on, 1 week off).[6][7]
3. Endpoints:
-
Primary Objectives: To assess the safety and tolerability of this compound and to establish the RP2D.[1][2]
-
Secondary Objectives: To evaluate the anti-tumor activity of this compound (including ORR and CBR), and to characterize its pharmacokinetics (PK) and pharmacodynamics (PD).[1][2]
-
Exploratory Objectives: To assess predictive biomarkers and circulating tumor DNA (ctDNA) dynamics.[1]
4. Pharmacokinetic and Pharmacodynamic Analysis:
-
Pharmacokinetics (PK): Plasma concentrations of this compound were measured at defined timepoints to determine parameters such as Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[6]
-
Pharmacodynamics (PD): Paired tumor biopsies were taken before and during treatment to assess target engagement.[6] Pharmacodynamic markers included the phosphorylation of CHK1 (pCHK1), a downstream target of ATR, as well as γ-H2AX and p-KAP1, which are markers of DNA damage and ATR pathway inhibition.[6]
Visualizations
ATR Signaling Pathway and this compound's Mechanism of Action
TRESR Clinical Trial Workflow
References
- 1. esmo.org [esmo.org]
- 2. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 5. sec.gov [sec.gov]
- 6. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ir.reparerx.com [ir.reparerx.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. Repare Therapeutics to Present Data from Phase 1/2 TRESR Clinical Trial Evaluating this compound Monotherapy in Multiple Advanced Solid Tumors Harboring ATM Loss-of-Function at ESMO Congress 2024 - BioSpace [biospace.com]
- 12. Repare Therapeutics to Present Data from Phase 1/2 TRESR Clinical Trial Evaluating this compound Monotherapy in Multiple Advanced Solid Tumors Harboring ATM Loss-of-Function at ESMO Congress 2024 | Financial Post [financialpost.com]
Methodological & Application
Camonsertib (RP-3500): Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (also known as RP-3500) is a potent and highly selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3][4][5] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks, initiating a signaling cascade to promote cell cycle arrest, DNA repair, and stabilization of the replication fork. Inhibition of ATR in tumors with existing defects in other DDR pathways, such as mutations in ATM, BRCA1, or BRCA2, can lead to synthetic lethality, making it a promising therapeutic strategy in oncology.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its biological activity.
Mechanism of Action: ATR Inhibition
This compound selectively binds to and inhibits the kinase activity of ATR.[1][3] This prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1][2] The abrogation of ATR signaling leads to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, mitotic catastrophe and cell death, particularly in cells reliant on the ATR pathway for survival due to other DDR deficiencies.
Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and leading to DNA damage and cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: this compound IC50 Values in Biochemical and Cell-Based Assays
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical Assay | ATR | 1.0 | [1][7] |
| Cell-Based Assay (LoVo) | pCHK1 | 0.33 | Gemcitabine-stimulated.[1][7] |
| Biochemical Assay | mTOR | 120 | Demonstrates selectivity over mTOR.[7] |
| Biochemical Assay | ATM | >30,000 | High selectivity over ATM.[1] |
| Biochemical Assay | DNA-PK | 1,600 | High selectivity over DNA-PK.[1] |
| Biochemical Assay | PI3Kα | >10,000 | High selectivity over PI3Kα.[1] |
Table 2: this compound (RP-3500) Growth Inhibitory Activity (IC50) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Genotype | Growth Inhibition IC50 (nM) |
| LoVo | Colon Cancer | ATM deficient | ~8-64 |
| CW-2 | Colon Cancer | ATM deficient | ~8-64 |
| Various | Breast Cancer | BRCA1/2 deficient | ~8-64 |
| Various | Ovarian Cancer | BRCA1/2 deficient | ~8-64 |
Note: The range of IC50 values for cell viability is based on data from preclinical studies.[1] Specific IC50 values will vary depending on the cell line and assay conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (RP-3500) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[8]
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7] When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.
Caption: Workflow for assessing cell viability after this compound treatment using a luminescent assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.[9]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 to 120 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][11]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure the luminescence using a plate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Pharmacodynamic Markers (pCHK1)
Objective: To assess the inhibition of ATR signaling by this compound by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Rabbit anti-total CHK1
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for various time points (e.g., 1, 2, 4, 6, 8, 16, 24 hours).[7]
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[12][13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[14][15]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody against p-CHK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CHK1 as a loading control.
Immunofluorescence for DNA Damage (γH2AX Foci)
Objective: To visualize and quantify the formation of DNA double-strand breaks, a downstream consequence of ATR inhibition, by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
5% BSA in PBS for blocking
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled anti-mouse secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips placed in a multi-well plate.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[16][17]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[16][17]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes at room temperature.[16][17]
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:200 to 1:800) overnight at 4°C.[16][18]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[16][17]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.[18]
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[18]
Cell Cycle Analysis (BrdU Incorporation)
Objective: To determine the effect of this compound on cell cycle progression.
Caption: Workflow for cell cycle analysis using BrdU incorporation and flow cytometry.
Materials:
-
Treated cells
-
Bromodeoxyuridine (BrdU) labeling solution
-
Fixation/Permeabilization buffer
-
DNase I
-
FITC-conjugated anti-BrdU antibody
-
Propidium Iodide (PI) and RNase A staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 30-60 minutes) to allow incorporation into newly synthesized DNA.[19]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 1 hour at 4°C.[20]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in 2N HCl with pepsin to denature the DNA.[19]
-
Neutralize the acid with a borate buffer.[19]
-
Wash the cells with PBS containing a small amount of Tween-20 and BSA.
-
Incubate the cells with a FITC-conjugated anti-BrdU antibody for 60 minutes at room temperature in the dark.[19][21]
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a solution containing propidium iodide (PI) and RNase A to stain the total DNA content.[22]
-
Analyze the stained cells using a flow cytometer. The FITC signal will identify cells in S-phase, while the PI signal will indicate the DNA content for G1, S, and G2/M phases.[23]
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Protocol:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.[24]
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.[24][25][26]
-
When colonies are visible (at least 50 cells per colony), remove the medium and gently wash with PBS.
-
Fix the colonies with a solution of methanol and acetic acid or with 4% PFA.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[26]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
These protocols provide a framework for investigating the cellular effects of the ATR inhibitor this compound. The specific concentrations, incubation times, and cell lines should be optimized for each experimental system. By utilizing these assays, researchers can further elucidate the mechanism of action of this compound and its potential as a targeted cancer therapeutic.
References
- 1. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. ptglab.com [ptglab.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. crpr-su.se [crpr-su.se]
- 19. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 20. nationwidechildrens.org [nationwidechildrens.org]
- 21. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 23. flowcytometry-embl.de [flowcytometry-embl.de]
- 24. Clonogenic survival assays [bio-protocol.org]
- 25. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols: Camonsertib for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (also known as RP-3500) is a potent and selective oral inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR activation is a key signaling response to replication stress and DNA damage, promoting cell cycle arrest and DNA repair.[2] By inhibiting ATR, this compound can induce synthetic lethality in tumors with specific genetic alterations in DDR genes, such as ATM, BRCA1, and BRCA2, making it a promising agent in oncology research.[1]
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse models.
Data Presentation
Table 1: Recommended Dosage of this compound for In Vivo Mouse Models
| Xenograft Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Efficacy | Reference |
| LoVo (colon) | 3, 7, 15 | Oral | Once daily for 18 days | 0.5% methylcellulose / 0.02% SDS | Dose-dependent tumor growth inhibition. Minimum Effective Dose (MED) of 7 mg/kg. | [3][4] |
| CW-2 (colon) | 5, 10 | Oral | Once daily | Not Specified | Statistically significant tumor growth inhibition. | [4] |
| Not Specified | 10 | Oral | Once daily for 14 days | Not Specified | Less effective than intermittent higher doses. | [4] |
| Not Specified | 25 | Oral | 5 days on / 2 days off | Not Specified | More profound anti-tumor effect than continuous daily administration. | [4] |
| Not Specified | 30 | Oral | 3 days on / 4 days off | Not Specified | More profound anti-tumor effect than continuous daily administration. | [4] |
| LoVo (colon) | 7 | Oral | For 7 days | Not Specified | 8.1-fold induction of KAP1 phosphorylation and 2.7-fold induction of DNA-PKcs phosphorylation. | [4] |
Experimental Protocols
Vehicle Preparation: 0.5% Methylcellulose / 0.02% SDS
This protocol describes the preparation of a common vehicle for the oral administration of this compound.
Materials:
-
Methylcellulose (e.g., 400 cP)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
-
Heated stir plate
-
Magnetic stir bar
-
Sterile bottles
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously. This will form a milky suspension.
-
Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the deionized water as cold water or ice to bring the temperature down.
-
Stir the solution at 4°C (in a cold room or on ice) until the methylcellulose is fully dissolved and the solution becomes clear. This may take several hours or can be left overnight.
-
Add the required amount of SDS to the clear methylcellulose solution and continue to stir until it is completely dissolved.
-
Store the final vehicle solution at 4°C.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the efficacy of this compound.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., LoVo)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
This compound
-
Vehicle solution (as prepared above)
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the required concentrations of this compound in the vehicle solution.
-
Administer this compound or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., once daily, intermittent).
-
-
Tumor Measurement: Measure the tumor dimensions using calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Analysis: Western Blot for pCHK1
This protocol describes the analysis of a key pharmacodynamic biomarker of ATR inhibition.
Materials:
-
Tumor tissue from the in vivo study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK1 (Ser345), anti-CHK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCHK1 (and total CHK1 and a loading control like GAPDH on separate blots or after stripping) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of pCHK1.
Pharmacodynamic Analysis: Immunohistochemistry for γH2AX
This protocol details the detection of DNA double-strand breaks in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-γH2AX)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP conjugate.
-
Apply the DAB substrate to visualize the antibody binding (brown precipitate).
-
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the levels and localization of γH2AX staining.
Mandatory Visualization
Caption: ATR Signaling Pathway and this compound's Mechanism of Action.
Caption: General Workflow for an In Vivo Efficacy Study.
Caption: Logical Relationship of the In Vivo Experimental Design.
References
Application Notes and Protocols: Synergistic Inhibition of DNA Damage Response with Camonsertib and PARP Inhibitors
Introduction
The combination of Ataxia-Telangiectasia and Rad3-related (ATR) inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in precision oncology. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two complementary DNA Damage Response (DDR) pathways induces cancer cell death, particularly in tumors with specific genetic alterations.[1][2] Camonsertib (also known as RP-3500 or RG6526) is a potent and selective oral small molecule inhibitor of ATR kinase.[3][4][5][6] PARP inhibitors, such as olaparib, niraparib, and talazoparib, are clinically approved agents that block the repair of single-strand DNA breaks.[7][8]
The rationale for combining these agents is compelling: PARP inhibition leads to the accumulation of DNA damage and increased replication stress, which in turn activates the ATR-CHK1 signaling cascade to arrest the cell cycle and facilitate repair.[9][10] By concurrently inhibiting ATR with this compound, this crucial checkpoint is abrogated, preventing the recovery from PARP inhibitor-induced DNA damage. This leads to "replication catastrophe," unscheduled entry into mitosis with damaged DNA, and ultimately, apoptotic cell death.[9] Preclinical and clinical studies have demonstrated that this combination can enhance anti-tumor efficacy, delay the onset of resistance, and overcome acquired resistance to PARP inhibitors.[9]
These application notes provide a summary of preclinical and clinical data, along with detailed protocols for key experiments to evaluate the synergy between this compound and PARP inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual DDR Pathway Inhibition
The ATR kinase is a master regulator of the cellular response to DNA replication stress, while PARP is essential for the repair of single-strand DNA breaks.[3] In cancer cells treated with a PARP inhibitor, unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication. This heightened replication stress activates the ATR pathway, which phosphorylates its substrate CHK1, leading to cell cycle arrest to allow time for DNA repair.
The addition of this compound blocks this ATR-mediated rescue pathway. By inhibiting ATR, this compound prevents CHK1 phosphorylation and abrogates the cell cycle checkpoint.[6] Consequently, cells are unable to cope with the PARP inhibitor-induced DNA damage, enter mitosis prematurely, and undergo cell death. This synergistic interaction is particularly effective in tumors harboring pre-existing DDR deficiencies, such as mutations in ATM, BRCA1, or BRCA2.[3][5][9]
Data Presentation
Table 1: Preclinical Potency and Selectivity of this compound
This table summarizes the in vitro inhibitory activity of this compound.
| Assay Type | Target | IC50 Value | Selectivity vs. ATR |
| Biochemical Assay | ATR | 1.0 nM[4][6][11][12] | - |
| Cell-Based Assay (LoVo cells) | pCHK1(Ser345) | 0.33 nM[4][6][12] | - |
| Biochemical Assay | mTOR | 120 nM[6] | 30-fold[4][6][12] |
| Biochemical Assay | ATM | >2,000 nM | >2,000-fold[4][6][12] |
| Biochemical Assay | DNA-PK | >2,000 nM | >2,000-fold[4][6][12] |
| Biochemical Assay | PI3Kα | >2,000 nM | >2,000-fold[4][6][12] |
Table 2: Preclinical Synergy of this compound and Olaparib
Preclinical studies show that concomitant administration of this compound and a PARP inhibitor is more effective than sequential scheduling.[4]
| Cell Line | Treatment Schedule | Maximum ZIP Synergy Score | Outcome |
| SUM149PT (BRCA1-mutated) | Concomitant | >10 | Synergistic[13] |
| SUM149PT (BRCA1-mutated) | Sequential (Olaparib then this compound) | <10 | Less Synergistic[13] |
Table 3: Clinical Efficacy of this compound + PARP Inhibitor Combinations (TRESR & ATTACC Trials)
Data pooled from the Phase 1 TRESR and ATTACC trials demonstrate the clinical activity of low-dose, intermittent this compound combined with talazoparib, niraparib, or olaparib in heavily pretreated patients with DDR-altered solid tumors.[1][9][14][15][16][17]
| Metric | All Patients (n=90) | Platinum-Resistant | Non-Platinum-Resistant | Advanced Ovarian Cancer (n=19) |
| Overall Response Rate (ORR) | - | 12%[14][17][18] | 13%[14][17][18] | 32%[9][16] |
| Clinical Benefit Rate (CBR) * | 48%[9][14][15][16][17][18] | 49%[14][17][18] | 46%[14][17][18] | 58%[9][16] |
| Median Progression-Free Survival (mPFS) | - | - | - | ~7 months[9][16][17] |
| Molecular Response Rate (ctDNA) | 66% (of 66 evaluable)[15] | 64%[14][18] | - | - |
| CBR defined as a confirmed or unconfirmed response or stable disease for ≥16 weeks.[1] |
Table 4: Key Treatment-Related Adverse Events (Grade 3+)
The combination was generally well-tolerated with manageable, primarily hematologic side effects.[1][9]
| Adverse Event (Grade ≥3) | Overall Population (%) | At Preliminary RP2D (%) |
| Neutropenia | 35%[1] | 33%[1] |
| Anemia | 28%[1] | 16%[1] |
| Thrombocytopenia | 14%[1] | 11%[1] |
| Febrile Neutropenia | 3%[14][18] | - |
| Fatigue | 3%[1] | - |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment
This protocol outlines a method to assess the synergistic anti-proliferative effects of this compound and a PARP inhibitor using a cell viability assay.
Methodology:
-
Cell Culture: Culture cancer cells with known DDR alterations (e.g., SUM149PT) under standard conditions.
-
Seeding: Seed cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and a PARP inhibitor (e.g., olaparib) in culture medium.
-
Treatment: Treat the cells with the drugs individually and in a dose-response matrix combination. Include vehicle-only wells as a negative control. For schedule-dependency experiments, drugs can be added concomitantly or sequentially.[13]
-
Incubation: Incubate the plates for a duration appropriate for the cell line's doubling time, typically 5-8 days, to allow for multiple cell divisions.
-
Viability Assay: Assess cell viability using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels.
-
Data Analysis:
-
Record luminescence readings using a plate reader.
-
Normalize the results to the vehicle-treated controls to determine the percent inhibition.
-
Input the dose-response matrix data into a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores and generate 3D synergy maps. A ZIP score ≥10 is typically considered synergistic.[13]
-
Protocol 2: Pharmacodynamic Analysis by Western Blot
This protocol is for assessing target engagement by measuring the inhibition of ATR-mediated CHK1 phosphorylation.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat with this compound, a DNA damaging agent (e.g., gemcitabine or hydroxyurea) to activate ATR, or a combination for 1-3 hours.[6]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CHK1 (Ser345) (direct marker of ATR activity)
-
Total CHK1
-
γH2AX (marker of DNA double-strand breaks)
-
β-Actin or GAPDH (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-CHK1/Total CHK1 ratio indicates effective ATR inhibition by this compound.[6]
Protocol 3: In Vivo Xenograft Model Protocol
This protocol describes a general method for evaluating the anti-tumor efficacy of the this compound and PARP inhibitor combination in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., a patient-derived xenograft or a cell line like LoVo) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 150-250 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
PARP inhibitor monotherapy
-
This compound + PARP inhibitor combination
-
-
Dosing and Schedule: Administer drugs via oral gavage. An intermittent schedule has been shown to improve the therapeutic index.[4]
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to monotherapy and vehicle controls.
Protocol 4: Circulating Tumor DNA (ctDNA) Analysis for Molecular Response
This protocol outlines the workflow for monitoring treatment response by quantifying changes in the mean variant allele frequency (mVAF) of tumor-derived mutations in blood.
Methodology:
-
Sample Collection: Collect peripheral blood in specialized cfDNA collection tubes at baseline and on Day 1 of each subsequent treatment cycle.[19]
-
Plasma Separation: Process blood samples within hours of collection by centrifugation to separate plasma from blood cells.
-
cfDNA Extraction: Isolate cfDNA from the plasma using a commercially available kit. Simultaneously, isolate germline DNA from the buffy coat (peripheral blood mononuclear cells).
-
Library Preparation & Sequencing: Prepare sequencing libraries from the cfDNA and germline DNA. Use a targeted gene panel that includes known cancer-associated genes to perform next-generation sequencing (NGS).
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify somatic mutations present in the cfDNA that are absent in the germline DNA.
-
Calculate the variant allele frequency (VAF) for each identified mutation at each time point.
-
Calculate the mean VAF (mVAF) across all detected somatic mutations.
-
-
Molecular Response Assessment: A molecular response is defined as a 50% or greater reduction in mVAF from baseline.[19] This can serve as an early indicator of treatment efficacy, often preceding radiographic responses.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. esmo.org [esmo.org]
- 3. reparerx.com [reparerx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. rrcgvir.com [rrcgvir.com]
- 11. selleckchem.com [selleckchem.com]
- 12. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir.reparerx.com [ir.reparerx.com]
- 15. Repare announces data from solid tumour combo therapy trials [clinicaltrialsarena.com]
- 16. ir.reparerx.com [ir.reparerx.com]
- 17. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 18. ir.reparerx.com [ir.reparerx.com]
- 19. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Camonsertib and Radiotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study design for combining camonsertib (RP-3500), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with radiotherapy. The protocols outlined below are intended to serve as a guide for preclinical and clinical research into this promising anti-cancer therapeutic strategy.
Introduction
This compound is an oral small molecule ATR inhibitor that targets the DNA damage response (DDR) pathway.[1] ATR kinase is a critical regulator of cell cycle checkpoints and DNA repair, and its inhibition has been shown to be synthetically lethal with loss-of-function mutations in other DDR genes, most notably Ataxia-Telangiectasia Mutated (ATM).[2] Radiotherapy is a cornerstone of cancer treatment that induces DNA damage, primarily double-strand breaks, in cancer cells. By inhibiting ATR, this compound prevents cancer cells from repairing this radiation-induced damage, leading to increased cell death and enhanced tumor control.[2] This combination is particularly promising in tumors with existing DDR deficiencies, such as those with ATM mutations.[1]
Clinical Study Design Overview
A Phase I/II clinical trial has provided initial promising results for the combination of this compound and palliative radiotherapy in patients with metastatic solid tumors harboring ATM mutations.[3] The study design focused on establishing the safety, recommended Phase 2 dose (RP2D), and preliminary efficacy of the combination.
Patient Population and Biomarkers
The target patient population for this combination therapy is primarily individuals with advanced or metastatic solid tumors that have deleterious mutations in the ATM gene.[3] The inclusion of patients with variants of unknown significance (VUS) in ATM has also been explored to assess the broader applicability of this treatment strategy.[3] Key translational objectives in such studies include the correlation of treatment effect with biomarker status, including the assessment of pharmacodynamic markers of ATR inhibition in tissue and blood samples.[2]
Dosing and Administration
The recommended Phase 2 dose of this compound in combination with radiotherapy has been established at 160 mg administered orally once daily, prior to radiotherapy on days 1-5. The radiotherapy regimen used in the initial studies was 4Gy per fraction for 5 fractions.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial Phase 1 clinical trial of this compound in combination with radiotherapy.
| Patient Demographics and Tumor Types | Number of Patients |
| Total Enrolled | 17 |
| Pathogenic ATM Mutations | 12 |
| ATM VUS | 5 |
| Primary Cancer Histology | |
| Gastrointestinal | 5 |
| Pancreas | 5 |
| Breast | 2 |
| Lung | 2 |
| Bladder | 2 |
| Thyroid | 1 |
Data sourced from a clinical trial conducted in partnership with Memorial-Sloan Kettering Cancer Center.[3]
| Interim Response Data | Pathogenic ATM Mutation Group | VUS Group |
| 2-Month Follow-up (16 evaluable patients) | ||
| Complete Response (CR) | 2 | 0 |
| Partial Response (PR) | 5 | 1 |
| Stable Disease (SD) | 4 | 4 |
| 6-Month Follow-up (9 evaluable patients) | ||
| Complete Response (CR) | 2 | 0 |
| Partial Response (PR) | 4 | 0 |
| Stable Disease (SD) | 1 | 1 |
| Progressive Disease (PD) | 0 | 1 |
Data presented at the American Society for Radiation Oncology (ASTRO) annual meeting.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological rationale and a typical experimental workflow for studying the combination of this compound and radiotherapy.
Caption: ATR signaling pathway in response to radiotherapy and its inhibition by this compound.
Caption: A typical experimental workflow for the investigation of this compound and radiotherapy combination.
Experimental Protocols
In Vitro Studies
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours) before and/or after irradiation.
-
Irradiation: Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
2. Immunofluorescence for DNA Damage Response Foci (γH2AX and RAD51)
This method visualizes the formation of nuclear foci of γH2AX (a marker of DNA double-strand breaks) and RAD51 (a key protein in homologous recombination repair).
-
Cell Culture: Grow cells on coverslips in multi-well plates.
-
Treatment and Irradiation: Treat with this compound and irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
Quantification: Quantify the number of foci per nucleus using image analysis software.
3. Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Treat cells with this compound and/or radiotherapy.
-
Harvesting and Fixation: At desired time points, harvest the cells by trypsinization and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases based on the DNA content histogram.
In Vivo Studies
1. Tumor Xenograft/Syngeneic Model
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound and radiotherapy.
-
Cell Implantation: Subcutaneously implant human cancer cells (xenograft) or murine cancer cells (syngeneic) into immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, radiotherapy alone, and this compound plus radiotherapy.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily for 5 days).
-
Radiotherapy: Deliver a fractionated dose of radiation to the tumors.
-
Endpoint Analysis: Monitor tumor volume and animal body weight regularly. The primary endpoint is typically tumor growth delay. Survival studies can also be conducted.
-
Pharmacodynamic Studies: Collect tumor and blood samples at specified time points to assess biomarker modulation (e.g., p-Chk1, γH2AX).
Conclusion
The combination of the ATR inhibitor this compound with radiotherapy represents a promising, targeted therapeutic strategy, particularly for tumors with ATM mutations. The protocols and data presented here provide a framework for researchers to further investigate and optimize this combination, with the ultimate goal of improving outcomes for cancer patients. Rigorous preclinical and clinical evaluation, incorporating robust biomarker analysis, will be crucial for the successful clinical translation of this approach.
References
Application Notes and Protocols for Western Blot Analysis of p-CHK1 (Ser345) Following Camonsertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (RP-3500) is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] ATR is activated by replication stress and, in turn, phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and DNA repair.[2][5] The phosphorylation of CHK1 at Serine 345 (p-CHK1) is a key indicator of its activation.[6][7][8] This protocol provides a detailed methodology for the detection of changes in p-CHK1 (Ser345) levels in response to this compound treatment using Western blotting.
These application notes will guide researchers in accurately assessing the pharmacodynamic effects of this compound on the ATR-CHK1 signaling pathway.
Signaling Pathway
The ATR-CHK1 signaling pathway plays a pivotal role in maintaining genomic integrity. Upon DNA damage or replication stress, ATR is activated and phosphorylates CHK1 at Serine 345.[6] Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. This compound, by inhibiting ATR, is expected to decrease the phosphorylation of CHK1.
Experimental Design and Controls
A well-designed experiment with appropriate controls is crucial for the accurate interpretation of Western blot results.
| Experimental Group | Treatment | Purpose |
| Negative Control | Vehicle (e.g., DMSO) | To establish baseline p-CHK1 levels. |
| Positive Control | DNA damaging agent (e.g., Hydroxyurea, UV) | To induce ATR-dependent CHK1 phosphorylation. |
| Test Group | This compound | To assess the effect of the inhibitor on p-CHK1 levels. |
| Combination Group | DNA damaging agent + this compound | To determine if this compound can block induced CHK1 phosphorylation. |
Protocol: Western Blot for p-CHK1 (Ser345)
This protocol outlines the key steps for sample preparation, electrophoresis, and immunodetection.
Materials and Reagents
-
Cell culture reagents
-
This compound (RP-3500)
-
DNA damaging agent (e.g., Hydroxyurea)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane[9]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[9][10]
-
Primary antibodies:
-
Rabbit anti-p-CHK1 (Ser345) antibody
-
Mouse or rabbit anti-total CHK1 antibody
-
Mouse or rabbit anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, vehicle, and/or a DNA damaging agent for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9][11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][10] Note: Do not use milk for blocking as it contains phosphoproteins that can cause high background.[9][11]
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total CHK1 and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies. Follow a validated stripping protocol.
-
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands can be performed using appropriate software. The intensity of the p-CHK1 band should be normalized to the intensity of the total CHK1 band, and subsequently to the loading control.
| Treatment Group | p-CHK1/Total CHK1 Ratio (Normalized to Vehicle) | Fold Change vs. Vehicle |
| Vehicle | 1.00 | - |
| This compound (Dose 1) | Value | Value |
| This compound (Dose 2) | Value | Value |
| DNA Damaging Agent | Value | Value |
| DNA Damaging Agent + this compound | Value | Value |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-CHK1 signal | Insufficient induction of phosphorylation. | Use a positive control (e.g., hydroxyurea, UV) to ensure the pathway can be activated. |
| Inactive phosphatase inhibitors. | Always use fresh protease and phosphatase inhibitors in the lysis buffer.[9] | |
| High background | Blocking with milk. | Use 5% BSA in TBST for blocking when detecting phosphoproteins.[9][10] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Multiple non-specific bands | Antibody concentration is too high. | Optimize the primary antibody concentration. |
| Cross-reactivity of the antibody. | Use a highly specific monoclonal antibody. |
By following this detailed protocol and incorporating the appropriate controls, researchers can reliably investigate the effect of this compound on CHK1 phosphorylation, providing valuable insights into its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rrcgvir.com [rrcgvir.com]
- 3. reparerx.com [reparerx.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application of Camonsertib in BRCA-Mutant Cancer Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of camonsertib (RP-3500), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancer models harboring BRCA1 and BRCA2 (BRCA) mutations. The information presented herein is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in this specific cancer context.
Introduction
Cancers with mutations in the BRCA1 and BRCA2 genes are deficient in the homologous recombination (HR) pathway of DNA repair, making them reliant on other DNA damage response (DDR) pathways for survival.[1] ATR is a critical kinase that plays a central role in the DDR pathway by sensing and responding to DNA replication stress.[2] Inhibition of ATR in BRCA-mutant cancer cells leads to synthetic lethality, a phenomenon where the combination of two non-lethal genetic defects results in cell death.[3] this compound is an orally bioavailable small molecule inhibitor of ATR that has shown promising preclinical and clinical activity in tumors with specific genomic alterations, including those in BRCA1/2.[2][4]
Mechanism of Action
In healthy cells, BRCA1 and BRCA2 are essential for the repair of DNA double-strand breaks (DSBs) through the high-fidelity HR pathway. When BRCA genes are mutated, this pathway is compromised, and cells become more dependent on other repair mechanisms, including those regulated by the ATR kinase, to cope with DNA damage and replication stress.
This compound selectively inhibits ATR kinase activity.[4] In BRCA-mutant cancer cells, this inhibition of ATR prevents the stabilization of stalled replication forks and disrupts the G2/M cell cycle checkpoint. The accumulation of unrepaired DNA damage and the inability to arrest the cell cycle lead to mitotic catastrophe and ultimately, apoptotic cell death. This selective targeting of cancer cells with deficient HR repair while sparing normal cells is the principle behind the synthetic lethality of ATR inhibitors in BRCA-mutant cancers.
Preclinical Data
This compound has demonstrated potent and selective activity against cancer cell lines with defects in DDR pathways, including those with BRCA1/2 mutations.
In Vitro Potency
This compound exhibits potent single-agent activity in various cancer cell lines with BRCA1/2 mutations, as demonstrated by low nanomolar IC50 values in cell viability assays.[1]
| Cell Line | Cancer Type | Gene Alteration | This compound (RP-3500) IC50 (nM) |
| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 | 1.3 |
| KURAMOCHI | Ovarian Carcinoma | BRCA2 | 2.3 |
| JHOS-4 | Ovarian Carcinoma | BRCA2 | 2.7 |
| Ovsaho | Ovarian Carcinoma | BRCA2 | 3.1 |
| SUM149PT | Breast Carcinoma | BRCA1 | 4.1 |
| Data sourced from Roulston et al., Mol Cancer Ther, 2022.[1] |
In Vivo Efficacy
In preclinical xenograft models of BRCA-mutant cancers, this compound has shown significant anti-tumor activity, both as a monotherapy and in combination with PARP inhibitors.
| Cancer Model | Gene Alteration | Treatment | Tumor Growth Inhibition (%) |
| SUM149PT Xenograft | BRCA1 | This compound (7.5 mg/kg, QD, 3 days on/4 days off) | Significant tumor growth delay |
| SUM149PT Xenograft | BRCA1 | Olaparib (50 mg/kg, QD) + this compound (7.5 mg/kg, QD, 3 days on/4 days off) | Enhanced tumor regression compared to single agents |
| Data interpretation from Roulston et al., Mol Cancer Ther, 2022.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in BRCA-mutant cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
BRCA-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (RP-3500)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for DNA Damage Response Markers
This protocol is for assessing the pharmacodynamic effects of this compound on the ATR signaling pathway.
Materials:
-
BRCA-mutant cancer cells
-
This compound (RP-3500)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, anti-Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
BRCA-mutant cancer cells
-
Matrigel (optional)
-
This compound (RP-3500) formulated for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-10 million BRCA-mutant cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 5-10 mg/kg, daily or intermittent). The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: ATR signaling pathway in BRCA-mutant cancer and the mechanism of action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reparerx.com [reparerx.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Camonsertib (RP-3500) Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of camonsertib (RP-3500), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in patient-derived xenograft (PDX) models. The protocols and data presented are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in clinically relevant tumor models.
Introduction
This compound is an oral small molecule inhibitor of ATR, a critical protein in the DNA Damage Response (DDR) pathway.[1][2] It is being developed for the treatment of tumors with specific genomic alterations in DDR genes, such as ATM, BRCA1, and BRCA2, where the inhibition of ATR can lead to synthetic lethality.[1][2][3] Preclinical studies in PDX models are crucial for evaluating the anti-tumor activity of this compound in a setting that closely recapitulates the heterogeneity of human tumors.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the ATR kinase, a master regulator of the cellular response to DNA replication stress.[2] In tumors with deficiencies in other DDR pathways (e.g., ATM loss), the cells become highly dependent on ATR for survival. Inhibition of ATR by this compound in these cancer cells prevents the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints.[1][4] This forces the cells to enter mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro Potency of this compound (RP-3500)
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | ATR Kinase | 1.0 nM | [4] |
| Cell-based Assay | - | 0.33 nM | [4] |
| Cell Growth Inhibition | ATM-deficient cells | Varies by cell line | [5] |
| Cell Growth Inhibition | BRCA1/2-deficient cells | Varies by cell line | [5] |
Table 2: In Vivo Efficacy of this compound (RP-3500) Monotherapy in Xenograft Models
| Model Type | Tumor Type | Dosing Schedule | Minimum Effective Dose (MED) | Outcome | Reference |
| Xenograft | Multiple | Once Daily (continuous) | 5-7 mg/kg | Potent single-agent efficacy and/or tumor regression | [1] |
| Xenograft | Multiple | 3 days on / 4 days off (intermittent) | Not specified | Maximized tumor growth inhibition with minimized anemia | [4] |
Table 3: Pharmacodynamic Biomarkers of this compound Activity in Xenograft Models
| Biomarker | Change upon Treatment | Significance | Reference |
| pCHK1 | Inhibition (IC80 = 18.6 nM) | Target engagement | [1] |
| γH2AX | Induction | DNA damage | [1] |
| pDNA-PKcs | Induction | DNA damage response | [1] |
| pKAP1 | Induction | DNA damage response | [1] |
Note: Efficacy in preclinical xenograft models was found to be associated with maintaining circulating free plasma levels of this compound above the in vivo tumor IC80 for pCHK1 inhibition for 10 to 12 hours.[1][6]
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies with this compound in PDX models. Specific details may need to be optimized for individual PDX models and research questions.
Protocol 1: Establishment and Propagation of PDX Models
-
Tumor Tissue Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth at least twice weekly by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and aseptically resect the tumors.
-
Remove any necrotic tissue and cut the viable tumor tissue into smaller fragments for subsequent implantation into new cohorts of mice.
-
Protocol 2: this compound Dosing and Administration
-
Drug Formulation:
-
Prepare this compound (RP-3500) for oral administration in a suitable vehicle. The specific formulation should be optimized for solubility and stability.
-
-
Dosing Regimen:
-
Continuous Dosing: Administer this compound orally once daily at doses ranging from 5 to 7 mg/kg to establish the minimum effective dose.[1]
-
Intermittent Dosing: To mitigate potential hematological toxicities like anemia, an intermittent dosing schedule of 3 days on followed by 4 days off is recommended.[4] This schedule has been shown to maintain efficacy while improving tolerability.
-
-
Treatment Initiation:
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Protocol 3: Efficacy and Pharmacodynamic Analysis
-
Tumor Growth Inhibition (TGI) Assessment:
-
Continue to monitor tumor volumes in all groups throughout the study.
-
Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic (PD) Marker Analysis:
-
Collect tumor tissue samples at various time points after the last dose of this compound.
-
Prepare tumor lysates and perform Western blotting or immunohistochemistry to analyze the levels of key PD markers, including total and phosphorylated CHK1, γH2AX, pDNA-PKcs, and pKAP1.[1]
-
A significant decrease in pCHK1 and an increase in the other markers will confirm target engagement and induction of DNA damage.
-
Conclusion
This compound has demonstrated significant preclinical activity in xenograft and PDX models, particularly in tumors with underlying DDR deficiencies. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this novel ATR inhibitor. Careful selection of PDX models with relevant genetic backgrounds and the use of appropriate dosing schedules and pharmacodynamic readouts are critical for the successful preclinical evaluation of this compound.
References
- 1. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reparerx.com [reparerx.com]
- 3. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Camonsertib Synergy with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (RP-3500/AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] Gemcitabine, a nucleoside analog, is a standard-of-care chemotherapeutic agent that induces DNA damage and replication stress in rapidly dividing cancer cells.[3] The combination of this compound and gemcitabine has demonstrated synergistic anti-tumor activity in preclinical models and is under investigation in clinical trials.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic effects of this compound and gemcitabine in cancer cell lines. The methodologies described herein are essential for researchers and drug development professionals investigating novel cancer therapeutic strategies involving DDR inhibitors.
Mechanism of Synergy
The synergistic interaction between this compound and gemcitabine is rooted in their complementary mechanisms of action. Gemcitabine, upon incorporation into DNA, stalls replication forks and induces DNA damage, leading to the activation of the ATR-Chk1 signaling pathway as a survival mechanism.[3] this compound, by inhibiting ATR, abrogates this critical checkpoint, preventing DNA repair and cell cycle arrest. This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent apoptotic cell death.[4][7][8]
Data Presentation: In Vitro Synergy
The synergistic effect of this compound and gemcitabine has been evaluated in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC). The following tables summarize representative data from preclinical studies.
Table 1: Single-Agent and Combination IC50 Values
| Cell Line | Gemcitabine IC50 (nM) | This compound (AZD6738) IC50 (µM) | Gemcitabine + this compound IC50 (nM) |
| BxPC-3 | 21 ± 6 | 0.84 | Not explicitly stated, but synergy observed |
| MIA PaCa-2 | 28 ± 5 | Not explicitly stated, but synergy observed | Not explicitly stated, but synergy observed |
| PANC-1 | Moderately sensitive | Not explicitly stated, but synergy observed | Not explicitly stated, but synergy observed |
| AsPC-1 | Moderately sensitive | Not explicitly stated, but synergy observed | Not explicitly stated, but synergy observed |
| Capan-1 | Comparatively resistant | Not explicitly stated, but synergy observed | Not explicitly stated, but synergy observed |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. Data compiled from multiple sources.[9]
Table 2: Combination Index (CI) Values for Gemcitabine and ATR Inhibitor (AZ20) Combination
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| BxPC-3 | Gemcitabine + AZ20 | < 1 | < 1 | < 1 | Synergism |
| HPAC | Gemcitabine + AZ20 | < 1 | < 1 | < 1 | Synergism |
Note: CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]
Experimental Protocols
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and gemcitabine, alone and in combination.
Materials:
-
Cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium
-
96-well plates
-
This compound and Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and gemcitabine in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and gemcitabine treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 48-72 hours. Include an untreated control.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blotting for DNA Damage Response Markers
This protocol is for detecting changes in the phosphorylation of key DDR proteins, such as Chk1 and H2AX.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-γH2AX (Ser139), anti-Chk1, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Synergy Analysis using the Chou-Talalay Method
This method provides a quantitative measure of drug interaction.
Procedure:
-
Generate dose-response curves for this compound and gemcitabine individually and in a fixed-ratio combination using a cell viability assay (Protocol 1).
-
Determine the IC50 values for each drug alone and for the combination.
-
Use software like CompuSyn or CalcuSyn to analyze the data based on the Chou-Talalay median-effect principle.[10][12]
-
The software will generate a Combination Index (CI) for different effect levels (e.g., ED50, ED75, ED90).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software can also generate a Fa-CI plot (fraction affected vs. CI) and an isobologram for visual representation of the synergy.
Conclusion
The combination of this compound and gemcitabine represents a promising therapeutic strategy for various cancers. The protocols and information provided in these application notes offer a robust framework for researchers to assess the synergistic potential of this drug combination in a laboratory setting. Rigorous in vitro characterization is a critical step in the preclinical development of novel cancer therapies and for elucidating the underlying mechanisms of drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. reparerx.com [reparerx.com]
- 3. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATR inhibitor AZD6738 synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Camonsertib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (RP-3500) is a potent and selective oral inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA that forms at sites of DNA damage and stalled replication forks, initiating a signaling cascade to promote cell cycle arrest, DNA repair, and cell survival.[2][3] In many cancers, there is an increased reliance on the ATR pathway for survival, making it an attractive therapeutic target.[2] this compound is being clinically evaluated in tumors with specific genetic alterations that create vulnerabilities in the DDR pathway.[4]
These application notes provide detailed protocols for various assays to measure the target engagement of this compound with ATR kinase. The assays described herein are designed to be utilized in preclinical and translational research settings to understand the mechanism of action, confirm target modulation, and identify pharmacodynamic biomarkers for this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 | 1.0 nM | [1] |
| Cellular Assay (LoVo cells) | IC50 | 0.33 nM | [1] |
Table 1: In Vitro Potency of this compound
| Kinase | IC50 (nM) | Selectivity (fold vs. ATR) | Reference |
| ATR | 1.0 | - | [1] |
| mTOR | 120 | 120 | [1] |
| ATM | >2,000 | >2,000 | [1] |
| DNA-PK | >2,000 | >2,000 | [1] |
| PI3Kα | >2,000 | >2,000 | [1] |
Table 2: Kinase Selectivity Profile of this compound
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the ATR signaling pathway and the workflows of the described experimental protocols.
Caption: ATR Signaling Pathway and Point of Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Camonsertib in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonsertib (formerly RP-3500) is a potent and highly selective oral inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3] The therapeutic strategy for this compound is rooted in the concept of synthetic lethality. By inhibiting ATR, this compound selectively targets cancer cells with pre-existing defects in other DDR genes, most notably Ataxia-Telangiectasia Mutated (ATM).[4][5] In ATM-deficient cells, the loss of ATR-mediated cell cycle checkpoint control leads to catastrophic DNA damage and subsequent cell death.
Recent advancements have propelled this compound into clinical investigation for non-small cell lung cancer (NSCLC), particularly in patient populations with specific genetic markers. As of June 2024, a dedicated NSCLC monotherapy cohort has been initiated within the ongoing Phase 1/2 TRESR clinical trial to evaluate its efficacy in patients with ATR-inhibitor sensitizing mutations.[4][6][7][8][9][10]
These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key preclinical and clinical data, and offer detailed protocols for its application in NSCLC research.
Data Presentation
Table 1: this compound In Vitro Potency and Selectivity
This table summarizes the biochemical and cell-based potency of this compound against ATR and its selectivity over other related kinases.
| Parameter | Target/Cell Line | IC50 Value | Citation |
| Biochemical Potency | ATR Kinase | 1.0 nM | [9] |
| Cell-Based Potency | pCHK1 (Ser345) inhibition in LoVo cells | 0.33 nM | [6] |
| Kinase Selectivity | mTOR | 120 nM (~30-fold vs. ATR) | [9] |
| ATM | >2,000-fold vs. ATR | [9] | |
| DNA-PK | >2,000-fold vs. ATR | [9] | |
| PI3Kα | >2,000-fold vs. ATR | [9] |
Table 2: Preclinical In Vivo Monotherapy Efficacy (LoVo Xenograft Model)
This table presents data from preclinical studies using a LoVo colon cancer xenograft model, demonstrating the in vivo activity of this compound. Data in specific NSCLC models is part of ongoing research.
| Dosing Schedule | Dose | Outcome | Citation |
| Once Daily (Continuous) | 5-7 mg/kg | Minimum Effective Dose (MED) | [6] |
| Once Daily (Continuous) | 10 mg/kg | Maximum Tolerated Dose (MTD) | [9] |
| 3 Days On / 4 Days Off | 30 mg/kg | Profound anti-tumor effect | [9] |
| 5 Days On / 2 Days Off | 25 mg/kg | Profound anti-tumor effect | [9] |
Table 3: Clinical Trial Overview for this compound in NSCLC
This table outlines the key clinical trials investigating this compound in NSCLC patients.
| Trial Identifier | Phase | Study Title | Population | Intervention | Status (as of late 2024) | Expected Data Readout |
| NCT04497116 | Phase 1/2 | TRESR: Study of this compound in Advanced Solid Tumors | NSCLC expansion cohort for patients with ATR-inhibitor sensitizing mutations (e.g., ATM loss-of-function).[6][8] | This compound Monotherapy | Recruiting | 2025[1][4][6][7][8] |
| NCT03337698 | Phase 1b/2 | MORPHEUS-Lung: A Study of Multiple Immunotherapy-Based Treatment Combinations | Metastatic NSCLC patients with disease progression after platinum-containing regimen and anti-PD-L1/PD-1 therapy.[11] | Atezolizumab + this compound | Recruiting | Not yet announced |
Signaling Pathways and Mechanisms
The primary mechanism of this compound is the inhibition of the ATR kinase, a central component of the DDR pathway. In healthy cells, ATR is activated by single-strand DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair. In cancer cells with ATM deficiency, the cell is heavily reliant on the ATR pathway to manage DNA damage. Inhibition of ATR by this compound in these cells prevents necessary cell cycle arrest, forcing the cells into mitosis with unrepaired DNA, which results in mitotic catastrophe and apoptosis. This targeted approach is known as synthetic lethality.
Experimental Protocols
The following are template protocols for evaluating this compound in an NSCLC research setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (IC50 Determination) Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines, ideally comparing ATM-deficient and ATM-proficient lines.
Workflow Diagram:
Materials:
-
NSCLC cell lines (e.g., ATM-mutant and ATM-wildtype)
-
Complete culture medium
-
96-well clear or white-walled microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or ATP-based luminescence assay kit)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Include wells for 'no-cell' and 'vehicle-only' controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. For vehicle control wells, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution) and incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilization buffer. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Subtract the background reading from the 'no-cell' control. Normalize the data to the 'vehicle-only' control wells (representing 100% viability). Plot the normalized values against the log-transformed concentrations of this compound and fit a dose-response curve to calculate the IC50 value.
Western Blot for DDR Pathway Modulation
This protocol is for assessing the pharmacodynamic effects of this compound by measuring the phosphorylation of key ATR pathway proteins like CHK1.
Materials:
-
NSCLC cells and culture dishes
-
This compound
-
DNA damaging agent (optional, e.g., hydroxyurea or gemcitabine to induce replication stress)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK1 (Ser345), anti-CHK1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-4 hours). To enhance the signal, pre-treat with a DNA damaging agent for a few hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imaging system. Analyze band intensities and normalize to a loading control like β-Actin. A decrease in the pCHK1/total CHK1 ratio indicates successful ATR inhibition by this compound.
In Vivo Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an NSCLC xenograft model.
Logical Relationship Diagram:
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
ATM-mutant NSCLC cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 2-5 million cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound by oral gavage according to the desired dose and schedule (e.g., 30 mg/kg, 3 days on/4 days off). The vehicle group should receive the formulation buffer alone.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the vehicle group. Analyze the statistical significance of the findings. Optional: Harvest tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for pCHK1).
Conclusion
This compound is a promising ATR inhibitor with a clear mechanism of action and a strong rationale for its use in ATM-deficient NSCLC. While clinical data specific to the NSCLC cohorts are forthcoming, existing preclinical and clinical results in other solid tumors provide a solid foundation for further research. The protocols and data presented here serve as a guide for scientists and drug developers to design and execute meaningful experiments to further elucidate the role of this compound in treating non-small cell lung cancer.
References
- 1. Repare doses first subject in NSCLC expansion of TRESR trial [clinicaltrialsarena.com]
- 2. Press Release Service: Repare Therapeutics Doses First Patient in this compound Monotherapy Non-Small Cell Lung Cancer Expansion of TRESR Clinical Trial - CRISPR Medicine [crisprmedicinenews.com]
- 3. reparerx.com [reparerx.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repare Therapeutics Administers First this compound Dose in NSCLC TRESR Trial Expansion [synapse.patsnap.com]
- 8. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (RP-3500) / Repare Therap [delta.larvol.com]
- 11. rrcgvir.com [rrcgvir.com]
Camonsertib (RP-3500): A Promising Therapeutic Avenue for Alternative Lengthening of Telomeres (ALT) Cancers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The alternative lengthening of telomeres (ALT) is a telomere maintenance mechanism utilized by approximately 10-15% of human cancers, including certain sarcomas, glioblastomas, and a subset of melanomas. Unlike the majority of cancers that rely on telomerase reactivation, ALT-positive (ALT+) cancers employ a homologous recombination-based pathway to extend their telomeres, leading to characteristic features such as heterogeneous telomere length and the presence of extrachromosomal C-circles. This reliance on a distinct DNA damage response (DDR) pathway creates a therapeutic vulnerability. Camonsertib (also known as RP-3500) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the cellular response to replication stress and DNA damage. Preclinical evidence and emerging clinical data suggest that this compound holds significant promise for the targeted treatment of ALT+ cancers by exploiting their inherent replicative stress.[1][2][3]
Mechanism of Action in ALT Cancers
ALT+ cancer cells are characterized by high levels of basal replication stress, making them particularly dependent on the ATR signaling pathway for survival and proliferation.[1][3] Inhibition of ATR by this compound is synthetically lethal in ALT+ cells. The proposed mechanism involves the following key steps:
-
Elevated Basal Replication Stress: ALT+ cells exhibit chronic replication stress due to factors like the formation of G-quadruplexes and R-loops at telomeres.
-
ATR Dependence: The ATR kinase is essential for stabilizing stalled replication forks and repairing DNA damage, allowing ALT+ cells to manage their high replicative stress and maintain telomere length through homologous recombination.
-
This compound-Mediated ATR Inhibition: this compound blocks the activity of ATR, preventing the downstream signaling cascade that would normally resolve replication stress.
-
Induction of Synthetic Lethality: The inhibition of ATR in the context of high basal replication stress in ALT+ cells leads to the accumulation of unresolved DNA damage, replication fork collapse, and ultimately, cell death.
Quantitative Data
While specific IC50 values for this compound in a wide range of ALT-positive and ALT-negative cell lines are not extensively published in publicly available literature, the potent activity of this compound has been demonstrated. In a cell-based assay, this compound exhibited a 50% inhibitory concentration (IC50) of 0.33 nM.[3] Clinical data from the TRESR trial (NCT04497116) has established a recommended Phase 2 dose (RP2D) for monotherapy, providing a basis for clinical investigation.[4]
Table 1: this compound Clinical Dosing Regimens from the TRESR Study [4]
| Dosing Regimen | Dose | Schedule |
| Preliminary RP2D | 160 mg | Once daily, 3 days on, 4 days off weekly |
| Optimized Regimen | 160 mg | Once daily, 3 days on, 4 days off for 2 weeks, followed by 1 week off |
| Alternative Regimen | 120 mg | Once daily, 3 days on, 4 days off weekly |
Note: The TRESR study was conducted in patients with advanced solid tumors harboring specific DNA damage response gene alterations and was not exclusively focused on ALT+ cancers.
A notable case report highlighted an exceptional response in a patient with ALT+ metastatic melanoma treated with this compound at a dose of 120 mg on a 3-days-on, 4-days-off weekly schedule.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in ALT+ cancer cell lines.
Cell Viability and Dose-Response Assay
This protocol is for determining the cytotoxic effect of this compound on ALT+ and ALT- cancer cell lines using a standard MTT assay.
Materials:
-
ALT+ cell lines (e.g., U2OS, SAOS-2)
-
ALT- (telomerase-positive) cell lines (e.g., HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (RP-3500)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
C-circle Assay for ALT Activity
This protocol is to quantify the levels of C-circles, a specific biomarker for ALT activity, in response to this compound treatment.
Materials:
-
Genomic DNA extracted from treated and untreated ALT+ cells
-
φ29 DNA polymerase and reaction buffer
-
dNTPs
-
SYBR Green or a specific telomeric probe for qPCR detection
Procedure:
-
Treat ALT+ cells with this compound at various concentrations for a specified time course (e.g., 48-72 hours).
-
Extract genomic DNA from the cells.
-
Perform the rolling circle amplification (RCA) reaction:
-
In a PCR tube, mix 10-30 ng of genomic DNA with φ29 polymerase buffer, dNTPs (without dCTP), and BSA.
-
Add φ29 DNA polymerase.
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Detect the amplified C-circle DNA using one of the following methods:
-
qPCR: Use primers specific for the telomeric repeat sequence and SYBR Green to quantify the amplified product.
-
Dot Blot: Denature the RCA product and spot it onto a nylon membrane. Hybridize with a labeled telomeric probe and detect the signal.
-
-
Quantify the C-circle levels relative to a standard curve or as a fold change compared to the untreated control.
Immunofluorescence for DNA Damage Markers (γ-H2AX and RPA)
This protocol is for visualizing the induction of DNA damage and replication stress in ALT+ cells following this compound treatment.
Materials:
-
ALT+ cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γ-H2AX and anti-RPA
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed ALT+ cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX and RPA foci per nucleus.
Visualizations
Caption: Mechanism of this compound in ALT+ cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Camonsertib Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of camonsertib in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in cell cycle checkpoint activation and DNA repair in response to replication stress.[4] By inhibiting ATR, this compound prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1), leading to the disruption of DNA damage repair and ultimately inducing synthetic lethality in cancer cells with specific DDR deficiencies.[1][5]
Q2: What are the known primary off-targets of this compound?
While this compound is highly selective for ATR, at higher concentrations it can inhibit other members of the phosphoinositide 3-kinase-related kinase (PIKK) family. The most significant off-target is the mammalian target of rapamycin (mTOR).[6] It also shows much weaker activity against ATM, DNA-PK, and PI3Kα at concentrations significantly higher than those required for ATR inhibition.[6]
Q3: How can I confirm that this compound is engaging its intended target (ATR) in my cells?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound to ATR is expected to increase its thermal stability.
Another common method is to assess the phosphorylation status of a direct downstream substrate of ATR, such as CHK1 at Serine 345 (pCHK1 S345). A dose-dependent decrease in pCHK1 (S345) levels upon treatment with this compound is a strong indicator of on-target activity.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
Q: I am observing a significant cytotoxic effect or an unexpected phenotype at concentrations where I expect this compound to be selective for ATR. What could be the cause?
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: At higher concentrations, this compound can inhibit other kinases, most notably mTOR. Inhibition of the mTOR pathway can have significant effects on cell growth, proliferation, and survival.
-
Cell Line Sensitivity: The genetic background of your cell line can influence its sensitivity to the inhibition of both on-target and off-target kinases. For example, cells with mutations in the PI3K/AKT/mTOR pathway may be more sensitive to the off-target effects of this compound on mTOR.
-
Experimental Variability: Ensure consistent cell seeding density, treatment duration, and reagent concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Problem 2: No or Weak On-Target Effect (pCHK1 reduction)
Q: I am not observing the expected decrease in pCHK1 (S345) levels after treating my cells with this compound. What should I do?
Possible Causes and Solutions:
-
Suboptimal Antibody or Western Blot Protocol: The antibodies used for pCHK1 (S345) or total CHK1 may not be optimal, or the Western blot protocol may need optimization.
-
Insufficient ATR Activation: For a robust pCHK1 signal, the ATR pathway needs to be activated. This is often achieved by inducing replication stress with agents like hydroxyurea (HU) or UV radiation.
-
Drug Inactivity: Ensure the this compound stock solution is prepared and stored correctly.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms.
Troubleshooting Workflow:
References
- 1. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reparerx.com [reparerx.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. assaygenie.com [assaygenie.com]
- 5. esmo.org [esmo.org]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
optimizing camonsertib concentration for maximum efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of camonsertib for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective oral small molecule inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, acting as a master regulator of the cellular response to DNA replication stress and a central effector of the DNA damage checkpoint.[1][4] By inhibiting ATR, this compound prevents the transient cell cycle arrest and DNA repair that ATR typically promotes.[4] This allows the cell cycle to progress despite the presence of DNA damage, leading to a phenomenon known as "replication catastrophe" and ultimately, mitotic cell death.[5]
Q2: In which cancer types or genetic backgrounds is this compound expected to be most effective?
A2: this compound is being developed for the treatment of tumors with specific genomic alterations that create vulnerabilities in their DNA damage response pathways.[2] It has shown particular promise in tumors with mutations in genes such as ATM, BRCA1, and BRCA2.[2][6] The principle behind this targeted approach is synthetic lethality; cancer cells with pre-existing defects in certain DDR proteins (like ATM or BRCA1/2) become highly dependent on the ATR pathway for survival.[5][7] By inhibiting ATR with this compound, the viability of these cancer cells is selectively compromised, while normal cells, which have a fully functional DDR network, are largely spared.[6] Ovarian, breast, and prostate cancers are among the tumor types with a high prevalence of biomarkers that predict sensitivity to this compound.[4]
Q3: What is the most common on-target toxicity associated with this compound and how can it be managed?
A3: The most common drug-related, on-target toxicity of this compound is anemia.[8][9] This occurs because ATR kinase plays a role in the recovery of the erythroid (red blood cell) compartment. Preclinical and clinical studies have focused on intermittent dosing schedules to mitigate this effect by allowing for the recovery of erythroid cells.[5][7][10] Dose and schedule optimization are critical for managing this side effect.[9]
Q4: What are the recommended starting concentrations for in vitro and in vivo experiments?
A4: For in vitro studies, this compound has a reported IC50 of 1 nM for ATR kinase.[3] A typical starting point for cell-based assays would be to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal concentration for the specific cell line and experimental conditions. For in vivo studies, dosing is more complex and depends on the animal model and the specific dosing schedule. Clinical trials have investigated various oral dosing regimens in humans.[9][11]
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of response in a supposedly sensitive cell line.
-
Possible Cause 1: Incorrect Dosing Schedule. Continuous high-dose exposure may lead to toxicity and the development of resistance. Intermittent dosing has been shown to be effective.[8][9]
-
Troubleshooting Step: Implement an intermittent dosing schedule. Based on clinical trial data, a regimen of 3 days on, 4 days off, for 2 weeks on, 1 week off has been optimized to balance efficacy and toxicity.[9][12]
-
Possible Cause 2: Inaccurate Biomarker Status. The cell line may not have the specific DDR deficiencies required for sensitivity to this compound.
-
Troubleshooting Step: Re-verify the genomic alterations (e.g., ATM, BRCA1/2 mutations) in your cell line using validated methods.
-
Possible Cause 3: Drug Inactivation or Instability. Improper storage or handling of the compound can lead to degradation.
-
Troubleshooting Step: Ensure that this compound is stored according to the manufacturer's instructions and that fresh dilutions are made for each experiment.
Issue 2: Excessive toxicity observed, particularly myelosuppression (anemia).
-
Possible Cause: Dosing Regimen is Too Aggressive. Continuous daily dosing is likely to lead to significant on-target anemia.[8][9]
-
Troubleshooting Step: Switch to an optimized intermittent dosing schedule. The TRESR clinical study found that a 160 mg once daily, 3 days on/4 days off, for 2 weeks on/1 week off schedule significantly reduced the incidence of grade 3 anemia compared to a continuous weekly schedule, without compromising efficacy.[8][9]
-
Experimental Protocol: See the "Experimental Protocol for Optimizing this compound Dosing Schedule" section below for a detailed methodology.
Data Presentation
Table 1: Summary of this compound Monotherapy Dosing Regimens from the TRESR Study [8][9]
| Dosing Schedule | Number of Patients (n) | Key Finding |
| 160 mg QD, 3 days on / 4 days off (Preliminary RP2D) | 67 | Established as the preliminary recommended Phase 2 dose. |
| 120 mg QD, 3 days on / 4 days off | 25 | A step-down dose level evaluated for safety and tolerability. |
| 160 mg QD, 3 days on / 4 days off, 2 weeks on / 1 off | 27 | Optimized regimen with a significantly lower risk of grade 3 anemia and reduced need for transfusions.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line
-
Cell Seeding: Plate cancer cells with known DDR deficiencies (e.g., ATM-mutant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or a luminescent-based assay that measures ATP content.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits ATR kinase, blocking the DNA damage response pathway.
Caption: Workflow for optimizing this compound concentration and dosing schedule.
References
- 1. reparerx.com [reparerx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. rrcgvir.com [rrcgvir.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Camonsertib-Induced Anemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing anemia induced by the ATR inhibitor camonsertib in animal models.
Introduction
This compound is a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. ATR kinase is a crucial component of the DNA Damage Response (DDR) pathway, which is essential for maintaining genomic integrity, particularly in cells under replicative stress.[1][2] Cancer cells often exhibit high levels of replicative stress, making them particularly vulnerable to ATR inhibition.
A predictable on-target effect of ATR inhibition is hematological toxicity, with anemia being the most frequently observed adverse event in clinical trials.[2][3][4] This is attributed to the reliance of hematopoietic progenitor cells on ATR for survival and proliferation. Consequently, researchers utilizing this compound in preclinical animal models can expect to observe some degree of anemia. This guide provides practical information for monitoring and managing this anticipated side effect to ensure the successful execution of experimental protocols. While specific preclinical data on this compound-induced anemia in animal models is limited in publicly available literature, the information presented here is based on the known mechanism of ATR inhibitors and published preclinical data for similar compounds such as berzosertib and elimusertib.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause anemia?
A1: this compound inhibits ATR kinase, a critical enzyme in the DNA Damage Response (DDR) pathway. Hematopoietic stem and progenitor cells are highly proliferative and rely on a functional DDR pathway to manage the replicative stress associated with rapid cell division. By inhibiting ATR, this compound can lead to the accumulation of DNA damage in these cells, resulting in cell cycle arrest and apoptosis, which in turn reduces the production of mature red blood cells, leading to anemia. This is considered an on-target effect of the drug.
Q2: What is the typical onset and severity of anemia in animal models treated with ATR inhibitors?
A2: The onset and severity of anemia are dose-dependent. Based on preclinical studies with other ATR inhibitors, a noticeable decrease in hemoglobin and hematocrit can be observed within the first one to two weeks of daily dosing. The nadir (lowest point) of red blood cell counts is often reached after 2-3 weeks of continuous treatment. The severity can range from mild, asymptomatic anemia to more significant drops in hematological parameters requiring intervention, depending on the dose and duration of treatment.
Q3: How can I monitor for anemia in my animal models?
A3: Regular monitoring of hematological parameters is crucial. This is best achieved by performing a complete blood count (CBC) on peripheral blood samples. Key parameters to monitor include:
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count (to assess the bone marrow's regenerative response)
Blood samples can be collected via methods such as retro-orbital or submandibular bleeding. It is recommended to establish a baseline CBC before initiating treatment and then monitor at regular intervals (e.g., weekly) throughout the study.
Q4: What are the clinical signs of anemia in mice or rats?
A4: In cases of moderate to severe anemia, you may observe the following clinical signs in your animals:
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Pale ears, nose, and footpads
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Lethargy and reduced activity
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Increased respiratory rate
-
Pica (eating bedding or non-food items)
If any of these signs are observed, it is important to assess the animal's hematological parameters promptly.
Q5: What are the options for managing this compound-induced anemia in my animal study?
A5: Management strategies aim to support the animal and allow for the continuation of the experiment. Options include:
-
Dose Modification: If the anemia is severe, consider reducing the dose of this compound or introducing a drug holiday (intermittent dosing) to allow for hematopoietic recovery.
-
Supportive Care: Ensure animals have easy access to food and water. A high-quality, nutrient-rich diet can support hematopoiesis.
-
Erythropoietin (EPO) Administration: In cases of significant, non-regenerative anemia, administration of recombinant human erythropoietin (rhEPO) can stimulate red blood cell production.
-
Blood Transfusion: For severe, life-threatening anemia, a blood transfusion may be necessary to rapidly increase hemoglobin levels.
The appropriate intervention will depend on the severity of the anemia and the specific goals of your study.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly severe anemia at a low dose of this compound. | Animal strain may be more sensitive to ATR inhibition. Underlying health issues in the animal model. | Screen different animal strains for sensitivity. Ensure all animals are healthy before starting the study. |
| Difficulty in obtaining sufficient blood for CBC analysis. | Improper blood collection technique. Inadequate training. | Review and practice proper blood collection techniques (see detailed protocols below). Ensure personnel are adequately trained. |
| High variability in hematological parameters between animals in the same treatment group. | Inconsistent drug administration. Individual animal variation in drug metabolism or sensitivity. | Ensure accurate and consistent dosing for all animals. Increase the number of animals per group to account for individual variability. |
| No significant anemia observed at a dose expected to be efficacious. | The specific animal model or tumor type does not induce sufficient replicative stress for potent ATRi-mediated hematological toxicity. The drug may not have the expected bioavailability in your model. | Confirm the anti-tumor efficacy of this compound in your model. Consider pharmacokinetic studies to assess drug exposure. |
| Animals are recovering from anemia despite continuous dosing. | The hematopoietic system may be adapting to the treatment. Compensatory mechanisms may be activated. | Continue to monitor hematological parameters. This may be a normal physiological response. |
Quantitative Data
The following tables summarize the expected hematological effects based on preclinical studies of ATR inhibitors. Note that these are generalized findings and the specific effects of this compound in your model may vary.
Table 1: Expected Hematological Changes in Mice Treated with an ATR Inhibitor
| Parameter | Expected Change | Time to Nadir | Recovery |
| Hemoglobin (g/dL) | 20-40% decrease | 14-21 days | 7-14 days after cessation |
| Hematocrit (%) | 20-40% decrease | 14-21 days | 7-14 days after cessation |
| Red Blood Cells (x10^6/µL) | 20-40% decrease | 14-21 days | 7-14 days after cessation |
| Reticulocytes (%) | Initial decrease, followed by an increase during recovery | 3-7 days (initial decrease) | Increases above baseline during recovery |
| White Blood Cells (x10^3/µL) | Mild to moderate decrease (neutropenia) | 7-14 days | 7-10 days after cessation |
| Platelets (x10^3/µL) | Mild to moderate decrease (thrombocytopenia) | 7-14 days | 7-10 days after cessation |
Data is synthesized from preclinical studies of various ATR inhibitors and should be used as a general guide.
Experimental Protocols
Protocol 1: Retro-orbital Blood Collection in Mice
Materials:
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Anesthesia (e.g., isoflurane)
-
Sterile micro-hematocrit capillary tubes (heparinized)
-
Gauze pads
-
Topical ophthalmic anesthetic (e.g., proparacaine)
-
Ophthalmic lubricant ointment
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Place the anesthetized mouse in lateral recumbency.
-
Apply a drop of topical ophthalmic anesthetic to the eye from which blood will be collected. Wait 30-60 seconds.
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Gently retract the eyelids to expose the medial canthus of the eye.
-
Hold the capillary tube at a 30-45 degree angle and gently insert it into the medial canthus, behind the eyeball.
-
Advance the tube with a slight twisting motion until blood begins to flow into the tube.
-
Collect the desired volume of blood. Do not exceed the maximum recommended volume for the animal's weight.
-
Withdraw the capillary tube and apply gentle pressure to the closed eyelid with a sterile gauze pad to ensure hemostasis.
-
Dispense the blood into a microcentrifuge tube containing EDTA and mix gently by inversion to prevent clotting.
-
Apply a small amount of ophthalmic lubricant ointment to the eye to prevent drying.
-
Monitor the mouse until it has fully recovered from anesthesia.
Protocol 2: Complete Blood Count (CBC) Analysis
Materials:
-
Whole blood sample in EDTA tube
-
Automated hematology analyzer calibrated for mouse blood
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Microscope
Procedure:
-
Ensure the whole blood sample is well-mixed by gentle inversion.
-
Follow the manufacturer's instructions for the automated hematology analyzer to obtain CBC parameters.
-
Prepare a blood smear by placing a small drop of blood on a microscope slide and using a second slide to spread it thinly.
-
Allow the smear to air dry completely.
-
Stain the blood smear using a Wright-Giemsa or similar stain according to the manufacturer's protocol.
-
Examine the stained smear under a microscope to perform a differential white blood cell count and to assess red blood cell morphology.
Protocol 3: Bone Marrow Aspiration from the Femur in Mice
Materials:
-
Anesthesia
-
Surgical preparation supplies (clippers, antiseptic scrub, sterile drapes)
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
25-27 gauge needle
-
1 mL syringe
-
Phosphate-buffered saline (PBS) with 2% Fetal Bovine Serum (FBS)
-
Microcentrifuge tube
Procedure:
-
Anesthetize the mouse and prepare the surgical site over the femur according to standard aseptic technique.
-
Make a small skin incision over the femur to expose the bone.
-
Carefully insert a 25-27 gauge needle into the distal end of the femur, through the patellar ligament and into the marrow cavity.
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Attach a 1 mL syringe containing a small amount of PBS with 2% FBS.
-
Gently aspirate to collect the bone marrow. You should see a small amount of reddish fluid enter the syringe.
-
Withdraw the needle and transfer the bone marrow sample to a microcentrifuge tube.
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Close the skin incision with wound clips or sutures.
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Monitor the mouse for recovery from anesthesia and provide post-operative analgesia as required by your institutional guidelines.
Visualizations
Caption: ATR Signaling Pathway and the Mechanism of this compound.
References
Technical Support Center: Overcoming Resistance to Camonsertib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, camonsertib. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (RP-3500) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical protein in the DNA Damage Response (DDR) pathway, acting as a sensor for replication stress and DNA single-strand breaks.[2] Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[2] By inhibiting ATR, this compound prevents this repair process, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[3]
Q2: What are the known mechanisms of resistance to this compound and other ATR inhibitors?
A key mechanism of acquired resistance to ATR inhibitors in gastric cancer cells is the loss of the nonsense-mediated mRNA decay (NMD) factor, UPF2.[4] Loss of UPF2 alters cell cycle progression and reduces transcription-replication collisions, which are a source of replication stress that sensitizes cells to ATR inhibition.[4] Another potential mechanism of resistance, particularly in ALT (Alternative Lengthening of Telomeres) positive tumors, could involve the reactivation of telomerase.
Q3: What strategies can be employed in vitro to overcome this compound resistance?
Combination therapy is a primary strategy to overcome resistance. Preclinical and clinical studies have shown that combining this compound with PARP inhibitors (such as olaparib, niraparib, or talazoparib) can be effective, even in PARP inhibitor-resistant models.[5][6][7] This combination enhances DNA damage and can re-sensitize resistant cells. Additionally, for resistance mediated by UPF2 loss, strategies to re-induce replication stress could theoretically restore sensitivity, though specific agents for this are still under investigation.
Q4: In which cancer cell types is this compound expected to be most effective?
This compound is predicted to be most effective in cancer cells with underlying defects in DNA damage response genes, creating a synthetic lethal interaction. This includes cells with loss-of-function mutations in genes such as ATM, BRCA1, and BRCA2.[1][8] Clinical trial data has shown clinical benefit in patients with tumors harboring these mutations, particularly in ovarian, prostate, breast, and pancreatic cancers.[9][10]
Troubleshooting Guides
Problem 1: My cancer cell line shows unexpected resistance to this compound (high IC50 value).
Possible Causes and Solutions:
-
Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms.
-
Solution: Characterize the genomic profile of your cell line. Check for the expression and mutation status of key DDR genes like ATM, BRCA1/2, and UPF2. Consider using a different, more sensitive cell line as a positive control.
-
-
Experimental Error: Incorrect drug concentration, inactive compound, or issues with the viability assay can lead to inaccurate IC50 values.
-
Solution: Verify the concentration and stability of your this compound stock. Use a fresh dilution for each experiment. Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that cells are in the exponential growth phase. Include positive and negative controls in your assay.
-
-
Cell Line Integrity: The cell line may have been misidentified or has acquired resistance over time in culture.
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Solution: Perform cell line authentication (e.g., short tandem repeat profiling). If you suspect acquired resistance, obtain a fresh, low-passage vial of the cell line from a reputable cell bank.
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Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the selection process.
Possible Causes and Solutions:
-
Drug Concentration is Too High: The initial concentration of this compound may be too cytotoxic.
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Solution: Start with a lower concentration of this compound, typically around the IC20-IC30, and gradually increase the concentration in a stepwise manner as the cells adapt.[11]
-
-
Insufficient Recovery Time: Cells may not have enough time to recover and develop resistance mechanisms between dose escalations.
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Solution: Allow the surviving cells to repopulate before increasing the drug concentration. This may take several passages. Monitor cell morphology and growth rate closely.[11]
-
-
Clonal Selection Failure: A resistant clone may not have arisen or has been outcompeted.
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Solution: Start with a larger population of cells to increase the probability of selecting a resistant clone. Consider using a single-cell cloning approach after initial selection to isolate and expand resistant populations.[12]
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Problem 3: I am not observing the expected increase in phospho-CHK1 (Ser345) after this compound treatment in my Western blot.
Note: this compound is an ATR inhibitor, and a successful inhibition should lead to a decrease in the phosphorylation of its downstream target, CHK1, upon DNA damage induction.
Possible Causes and Solutions:
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Misunderstanding of the Pathway: ATR phosphorylates CHK1. Therefore, inhibiting ATR with this compound should decrease p-CHK1 levels in the presence of DNA damage.
-
Solution: Re-evaluate your experimental hypothesis. To see the effect of this compound, you should first induce DNA damage (e.g., with hydroxyurea or UV radiation) and then treat with this compound. Compare the p-CHK1 levels in damaged cells with and without the inhibitor.
-
-
Ineffective DNA Damage Induction: The DNA damage stimulus may not be sufficient to activate the ATR/CHK1 pathway.
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Solution: Optimize the concentration and duration of your DNA damaging agent. Include a positive control for DNA damage (e.g., cells treated with the damaging agent alone) to confirm CHK1 phosphorylation.
-
-
Western Blot Technical Issues: Problems with antibody quality, buffer composition, or transfer efficiency can lead to weak or no signal.
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Solution: Use a validated phospho-specific CHK1 antibody. Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation. Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background. Optimize your antibody concentrations and incubation times.[13][14][15]
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Problem 4: My co-immunoprecipitation (Co-IP) experiment to pull down ATR and its interacting partners is failing.
Possible Causes and Solutions:
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Antibody Issues: The antibody may not be suitable for IP or may be binding to an epitope that is masked within the protein complex.
-
Solution: Use an antibody that is validated for IP. Test multiple antibodies targeting different epitopes of ATR.
-
-
Weak or Transient Interaction: The protein-protein interaction may be weak or only occurs under specific cellular conditions.
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Low Protein Abundance: ATR or its binding partners may be expressed at low levels in your cells.
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Solution: Increase the amount of cell lysate used for the IP. You could also consider overexpressing a tagged version of your protein of interest, but be aware that this can lead to non-physiological interactions.
-
-
High Background: Non-specific binding of proteins to the beads or antibody can obscure the results.
Quantitative Data
Table 1: this compound (RP-3500) Potency
| Assay Type | IC50 (nmol/L) |
| Biochemical Assay | 1.0 |
| Cell-based Assay | 0.33 |
| Data from reference[1] |
Table 2: Clinical Efficacy of this compound in Combination with PARP Inhibitors in Patients with Solid Tumors Harboring DNA Damage Response Alterations
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| All Patients | - | 48% |
| Platinum-Resistant Tumors | 12% | 49% |
| Non-Platinum-Resistant Tumors | 13% | 46% |
| Data from reference[4][5][7] |
Experimental Protocols
Cell Viability Assay to Determine this compound IC50
This protocol is adapted for a 96-well plate format using a resazurin-based assay (e.g., alamarBlue).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator.
-
Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence on a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the this compound concentration versus the percentage of cell viability and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
Western Blot for Phospho-CHK1 (Ser345) and Total CHK1
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-CHK1 Ser345, mouse anti-total CHK1)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply the ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-CHK1 signal to the total CHK1 signal.
Co-Immunoprecipitation (Co-IP) of ATR
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., a non-denaturing buffer like RIPA without SDS)
-
Anti-ATR antibody (IP-grade)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer with adjusted salt concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
Procedure:
-
Lyse cells in ice-cold Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-ATR antibody or the isotype control overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting for ATR and expected interacting partners.
Visualizations
Caption: ATR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Overcoming this compound resistance through combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biocompare.com [biocompare.com]
- 4. sec.gov [sec.gov]
- 5. Repare Therapeutics Presents Initial Clinical Data from the Phase 1/2 TRESR and ATTACC Trials Evaluating this compound in Combination with Three PARP Inhibitors at the 2023 AACR Annual Meeting | Financial Post [financialpost.com]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.lonza.com [knowledge.lonza.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 17. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. kmdbioscience.com [kmdbioscience.com]
improving the solubility of camonsertib for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of camonsertib for in vitro assays. This guide offers detailed experimental protocols and quantitative data to ensure successful experimental outcomes.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may encounter challenges with this compound solubility during the preparation of stock solutions and working dilutions for in vitro experiments. The following table and troubleshooting tips provide guidance on solvent selection and techniques to improve dissolution.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 - 83 mg/mL[1][2][3] | ~121.81 - 202.2 mM[1][3] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Sonication or gentle heating can aid dissolution.[2] |
| Ethanol | 83 mg/mL[3] | 202.2 mM[3] | |
| Water | Insoluble[3] | - |
Common Solubility Issues and Solutions:
-
Precipitation upon dilution in aqueous media: this compound is poorly soluble in water.[3] When diluting a DMSO stock solution into aqueous assay buffers, precipitation can occur.
-
Solution: Minimize the final concentration of DMSO in the assay to the lowest effective level (typically <0.5%). Prepare intermediate dilutions in a co-solvent or use a formulation with solubilizing agents if the final concentration of this compound is high.
-
-
Compound appears insoluble even in DMSO: If this compound does not fully dissolve in DMSO, even at concentrations reported to be soluble, consider the following:
-
Solution 1: Use fresh, high-purity, anhydrous DMSO.[3] DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of compounds.[2][3]
-
Solution 2: Apply gentle heating (e.g., 37°C water bath) and/or sonication to aid dissolution.[2]
-
Solution 3: Ensure the correct weight of the compound was used for the intended concentration.
-
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, use 4.105 mg of this compound (Molecular Weight: 410.47 g/mol ).[4]
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for several minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently in a 37°C water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
General In Vitro Kinase Assay Protocol
This protocol provides a general workflow for an in vitro kinase assay using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Active ATR kinase
-
Kinase substrate (e.g., a peptide or protein substrate for ATR)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Thaw the this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute these intermediate solutions in the kinase assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Plate Preparation:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells of the multi-well plate.
-
-
Add Kinase and Substrate:
-
Prepare a mixture of the ATR kinase and its substrate in the kinase assay buffer.
-
Dispense this mixture into each well of the assay plate.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution in the kinase assay buffer.
-
Add the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time.
-
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for preparing this compound and use in an in vitro assay.
Caption: this compound inhibits the ATR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][3][5] ATR is a crucial protein in the DNA Damage Response (DDR) pathway that gets activated by DNA replication stress.[5][6] By inhibiting ATR, this compound prevents the downstream phosphorylation of checkpoint kinase 1 (CHK1), which disrupts DNA damage checkpoint activation, hinders DNA repair, and ultimately leads to tumor cell apoptosis.[1]
Q2: Why is my this compound precipitating out of solution during my cell-based assay?
A2: This is likely due to the poor aqueous solubility of this compound.[3] When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the drug may crash out of solution. To mitigate this, ensure the final DMSO concentration in your culture medium is as low as possible (e.g., below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the final medium.
Q3: Can I use solvents other than DMSO for my in vitro experiments?
A3: While DMSO is the most common solvent for preparing stock solutions of this compound, ethanol is also a viable option with high solubility.[3] However, the compatibility of ethanol with your specific assay must be confirmed, as it can be more toxic to cells than DMSO at similar concentrations. For final dilutions in aqueous buffers, co-solvents or solubilizing agents like PEG300 and Tween-80, often used in in vivo formulations, could be adapted for in vitro use if standard dilutions are problematic, but their effects on the assay should be validated.[1][2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] It is recommended to store the compound in a sealed, protected environment, avoiding exposure to moisture and light.[1] Aliquoting the stock solution into single-use volumes is advised to prevent multiple freeze-thaw cycles.[2]
Q5: Can DMSO interfere with my in vitro assay?
A5: Yes, at certain concentrations, DMSO can affect the activity of enzymes and the health of cells. It's crucial to determine the tolerance of your specific assay system to DMSO. In some sensitive assays, such as certain scintillation proximity assays, DMSO has been shown to interfere with the detection method.[7] Always include a vehicle control (the same concentration of DMSO used for the drug treatment) in your experiments to account for any solvent effects.
References
- 1. This compound (RP-3500) | ATR Inhibitor | 2417489-10-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C21H26N6O3 | CID 156487652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reparerx.com [reparerx.com]
- 6. esmo.org [esmo.org]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in camonsertib experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using camonsertib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective oral small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, acting as a primary regulator in response to DNA replication stress.[2][4] By inhibiting ATR, this compound prevents the phosphorylation of its downstream targets, including Checkpoint Kinase 1 (CHK1), which disrupts cell cycle arrest and DNA repair.[5] This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing defects in other DNA repair pathways, a concept known as synthetic lethality.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in fresh DMSO.[6] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[6]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for ATR. It has a 30-fold selectivity over mTOR and over 2,000-fold selectivity over other related kinases such as ATM, DNA-PK, and PI3Kα.[7][8] While off-target effects are minimal, it is always good practice to include appropriate controls in your experiments to account for any potential confounding factors.
Q4: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in tumors with specific genomic alterations that create a dependency on the ATR pathway for survival.[2] These include cancers with mutations in genes involved in the DNA damage response, such as ATM, BRCA1, and BRCA2.[1][2] Ovarian, breast, and prostate cancers often have a high prevalence of biomarkers that predict sensitivity to this compound.[4]
Troubleshooting Guides
Inconsistent Inhibition of CHK1 Phosphorylation in Western Blot
Question: My Western blot results show variable or no inhibition of CHK1 phosphorylation (p-CHK1 Ser345) after this compound treatment, even at expected effective concentrations. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | - Ensure the primary antibody is validated for detecting p-CHK1 (Ser345) and stored correctly.[9] - Titrate the primary antibody concentration to find the optimal dilution. - Use a fresh aliquot of the antibody if it has been stored for a long time or subjected to multiple freeze-thaw cycles. |
| Issues with Protein Extraction and Handling | - Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein. - Ensure protein samples are kept on ice or at 4°C during preparation and storage to prevent degradation. |
| Incorrect this compound Treatment Duration | - Inhibition of p-CHK1 can be transient. For instance, in LoVo and CW-2 cells, inhibition is observed between 1 to 3 hours, with re-phosphorylation occurring after 4 hours.[7] - Perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to determine the optimal treatment duration for your specific cell line. |
| Low Basal Levels of p-CHK1 | - In some cell lines, the basal level of replication stress and, consequently, p-CHK1 may be low. - Consider co-treatment with a DNA-damaging agent (e.g., a low dose of gemcitabine or hydroxyurea) to induce replication stress and increase the p-CHK1 signal, making the inhibitory effect of this compound more apparent.[7] |
| General Western Blotting Issues | - Ensure complete protein transfer from the gel to the membrane. - Optimize blocking conditions; for phospho-proteins, BSA is often preferred over milk.[10] - Increase the number and duration of wash steps to reduce background noise.[11] |
High Variability in Cell Viability Assay Results
Question: I am observing inconsistent IC50 values and high variability between replicates in my cell viability assays (e.g., MTT, CellTiter-Glo) with this compound. How can I improve the consistency of my results?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | - Ensure a uniform single-cell suspension before seeding to avoid clumps. - Use a calibrated multichannel pipette for seeding and verify cell counts before plating. |
| Edge Effects in Multi-well Plates | - Minimize evaporation from the outer wells by filling the peripheral wells with sterile water or PBS. - Avoid using the outer wells for experimental samples if edge effects are persistent. |
| Suboptimal Drug Exposure Time | - The cytotoxic effects of ATR inhibitors can be cell-cycle dependent and may require longer incubation times to manifest. - A typical incubation period for cell viability assays with ATR inhibitors is 72 hours.[12][13] Consider extending the treatment duration if you are not observing a clear dose-response. |
| This compound Instability in Culture Media | - While generally stable, the stability of any compound in culture media can be influenced by factors like pH and temperature. - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing diluted drug in media for extended periods. |
| Cell Line Specific Characteristics | - Cell lines with a functional p53 pathway may be less sensitive to ATR inhibitors due to an intact G1 checkpoint.[14] - Ensure you are using cell lines with known sensitizing mutations (e.g., ATM-deficient) for optimal effect. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | ATR | 1.0[7][8] |
| Cell-based Assay (LoVo cells) | p-CHK1 (Ser345) inhibition | 0.33[8] |
| Biochemical Assay | mTOR | 120[7] |
| Biochemical Assay | ATM, DNA-PK, PI3Kα | >2,000[7][8] |
Table 2: Recommended Concentrations and Durations for In Vitro Assays
| Assay | Cell Lines | Concentration | Duration | Notes |
| Western Blot for p-CHK1 | LoVo, CW-2 | 1 µM | 1-3 hours | Inhibition may be transient.[7] |
| Cell Viability (e.g., Alamar Blue) | U2OS | Dose-dependent | 72 hours | Optimize dose for minimal effect in control cells.[12] |
| Cell Viability (e.g., CellTiter-Glo) | DU145 | Dose-dependent | 72 hours | [15] |
Experimental Protocols and Visualizations
ATR Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the central role of ATR in the DNA damage response and how this compound intervenes in this pathway.
Caption: ATR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for evaluating the cellular effects of this compound.
Caption: A general workflow for in vitro experiments with this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting common issues in this compound experiments.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. reparerx.com [reparerx.com]
- 3. esmo.org [esmo.org]
- 4. rrcgvir.com [rrcgvir.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 12. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
minimizing cytotoxicity of camonsertib in normal cells
Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of camonsertib in normal cells during your preclinical experiments.
Introduction to this compound and Normal Cell Cytotoxicity
This compound (RP-3500) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by replication stress—a hallmark of many cancer cells.[2] By inhibiting ATR, this compound can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death (synthetic lethality), particularly in tumors with existing defects in other DDR genes like ATM or BRCA1/2.[2][3]
A key challenge in the development of ATR inhibitors is their potential toxicity to normal, healthy cells. Since ATR also plays a role in the normal cell cycle, its inhibition can affect highly proliferative normal tissues.[4] The most significant on-target toxicity observed with this compound in clinical and preclinical studies is myelosuppression, particularly anemia.[2][5] This is understood to be due to the effect of ATR inhibition on early-stage erythroblast precursors in the bone marrow.[6]
The central strategy to mitigate this cytotoxicity is the implementation of intermittent dosing schedules . Preclinical and clinical data have shown that schedules such as "3 days on, 4 days off" can reduce hematological toxicity by allowing for the recovery of hematopoietic progenitor cells, without compromising anti-tumor efficacy.[5][6] This technical guide will provide practical advice and protocols to help you implement and evaluate strategies to minimize this compound's impact on normal cells in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's cytotoxicity in normal cells?
A1: this compound's primary on-target cytotoxicity stems from its inhibition of ATR kinase, a crucial regulator of the cell cycle and DNA damage response. In highly proliferative normal tissues, such as bone marrow, ATR inhibition can disrupt the normal cell division process. Specifically, it has been shown to suppress early-stage erythroblasts (red blood cell precursors) by inducing a form of iron-dependent cell death called ferroptosis, leading to anemia.[6]
Q2: Why are cancer cells generally more sensitive to this compound than normal cells?
A2: Cancer cells often exhibit high levels of replication stress due to oncogene activation and rapid, uncontrolled proliferation. This makes them highly dependent on the ATR pathway to repair DNA damage and survive.[7] Normal cells, with lower levels of replication stress and intact alternative DNA repair pathways, are less reliant on ATR for survival.[8] This differential dependency creates a therapeutic window, allowing for a dose and schedule that can be toxic to cancer cells while being tolerated by normal cells.
Q3: What is the most effective, clinically validated strategy to reduce this compound's toxicity to normal cells?
Q4: Can I use a cytoprotective agent in combination with this compound to protect normal cells?
A4: Currently, there are no specifically identified cytoprotective agents that are co-administered with this compound for this purpose in published preclinical or clinical studies. The primary and most effective method for mitigating toxicity is through schedule optimization (intermittent dosing). However, you can experimentally screen for potential cytoprotective agents by pre-treating normal cells with a compound of interest before adding this compound and assessing cell viability.
Q5: How can I measure the therapeutic index of this compound in my in vitro models?
A5: The therapeutic index can be estimated by comparing the cytotoxicity of this compound in cancer cells versus normal cells. You can determine the half-maximal inhibitory concentration (IC50) for your cancer cell line(s) and the half-maximal cytotoxic concentration (CC50) for a relevant normal cell line (e.g., primary human fibroblasts). A higher CC50/IC50 ratio indicates greater selectivity for cancer cells. See the "Experimental Protocols" section for a detailed methodology.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Controls
| Possible Cause | Troubleshooting Step |
| Continuous Exposure: | Normal cells may not tolerate continuous exposure to this compound, even at low concentrations. Implement an intermittent dosing protocol (see Experimental Protocols) to allow for cellular recovery. |
| Inappropriate Cell Seeding Density: | If cells are too sparse, they may be more susceptible to drug-induced stress. If they are too dense, they may deplete nutrients and appear unhealthy. Optimize cell seeding density for your specific normal cell line.[11] |
| Unhealthy Initial Cell Culture: | Cells that are unhealthy before treatment will be more sensitive to cytotoxicity. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Do not use cells that have been passaged too many times.[11] |
| High DMSO Concentration: | If your this compound stock is dissolved in DMSO, ensure the final concentration in the culture medium is low (typically ≤ 0.5%) as DMSO itself can be cytotoxic. |
| Contamination: | Microbial contamination can cause cell stress and death. Regularly check cultures for signs of contamination and test with a mycoplasma detection kit. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding: | Inconsistent cell numbers across wells or plates will lead to variable results. Use a cell counter for accurate seeding and ensure the cell suspension is homogenous.[12] |
| Reagent/Drug Degradation: | Aliquot this compound stock solutions and store them protected from light at the recommended temperature (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles. |
| Inconsistent Incubation Times: | Adhere strictly to the defined incubation times for drug treatment and assay development steps (e.g., for MTT or CCK-8 reagents). |
| Edge Effects in Multi-well Plates: | Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Bubbles in Wells: | Bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile needle.[12] |
Data Presentation
Table 1: Preclinical Efficacy and Selectivity of this compound
While a direct comparative IC50/CC50 table for this compound across a wide panel of normal and cancer cell lines is not publicly available, the following data from preclinical studies highlight its potency and the rationale for its selective action. Researchers are encouraged to generate their own therapeutic index data using the protocol provided in this guide.
| Parameter | Value | Context/Implication |
| Biochemical IC50 (ATR Kinase) | 1.0 nM | Demonstrates high potency against the target enzyme.[1] |
| Cell-based IC50 (pCHK1 Inhibition) | 0.33 nM | Shows potent inhibition of the ATR pathway within cells.[1] |
| Selectivity vs. mTOR | >30-fold | Minimal off-target effects on the related mTOR kinase.[1] |
| Selectivity vs. ATM, DNA-PK, PI3Kα | >2,000-fold | Highly selective for ATR over other key PIKK family kinases.[1] |
| In Vivo Minimum Effective Dose (MED) | 5-7 mg/kg (once daily) | Achieves tumor regression in xenograft models at well-tolerated doses.[1] |
Table 2: Clinical Toxicity Profile of this compound Monotherapy (TRESR Study)
This table summarizes key treatment-related adverse events from a Phase 1 clinical trial, highlighting the prevalence of anemia and how an optimized dosing schedule can mitigate it.
| Dosing Schedule | Number of Patients (n) | Grade 3 Anemia Incidence | Dose Reductions due to Anemia |
| 160 mg (3 days on / 4 days off, weekly) | 67 | 41.8% | 23.9% |
| 120 mg (3 days on / 4 days off, weekly) | 25 | 24.0% | 12.0% |
| 160 mg (3 days on / 4 days off, 2 weeks on / 1 week off) | 27 | 11.1% | 7.4% |
| Data adapted from a dose optimization study of this compound.[5] |
Experimental Protocols
Protocol 1: Determining the Therapeutic Index of this compound In Vitro
This protocol describes how to measure the IC50 in a cancer cell line and the CC50 in a normal cell line to calculate a therapeutic index.
1. Cell Plating:
-
Culture your chosen cancer cell line (e.g., a line with an ATM mutation) and a normal cell line (e.g., primary human dermal fibroblasts) to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or vehicle) to the respective wells.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
4. Cell Viability Assessment (CCK-8 Assay):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, until a noticeable color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by setting the absorbance of the vehicle-only control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 (for cancer cells) and CC50 (for normal cells).
-
Calculate Therapeutic Index = CC50 / IC50.
Protocol 2: In Vitro Intermittent Dosing and Recovery Assay
This protocol simulates a "3 days on, 4 days off" schedule to assess if a drug-free period can rescue normal cells from cytotoxicity.
1. Cell Plating and Initial Treatment:
-
Seed normal cells (e.g., human fibroblasts) in multiple 96-well plates as described in Protocol 1.
-
After 24 hours, treat one set of plates with a fixed, relevant concentration of this compound (e.g., 3x the CC50 from continuous exposure) and another set with vehicle control. This is Day 0 .
2. Intermittent Dosing Schedule:
-
Day 1 & 2: Continue incubation.
-
Day 3 (End of "3 Days On"):
-
For the intermittent dosing group, perform a washout . Carefully aspirate the drug-containing medium, wash the wells twice with 100 µL of warm, sterile PBS, and then add 100 µL of fresh, drug-free medium.[12]
-
For the continuous exposure control group, simply replace the medium with fresh drug-containing medium.
-
Assess viability on one plate from each group using a CCK-8 assay.
-
-
Day 4, 5, 6 (Drug-Free Period): Continue incubation in drug-free medium for the intermittent group.
-
Day 7 (End of "4 Days Off"):
-
Assess viability on a final plate from each group (intermittent, continuous, and vehicle control) using a CCK-8 assay.
-
3. Data Analysis:
-
Plot the cell viability (%) for each condition (vehicle, continuous exposure, intermittent exposure) at Day 3 and Day 7.
-
A successful recovery will show a significant drop in viability at Day 3 for the treated groups, but a rebound in viability at Day 7 for the intermittent dosing group compared to the continuous exposure group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro intermittent dosing assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rakovinatherapeutics.com [rakovinatherapeutics.com]
- 10. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
Technical Support Center: Mitigating Hematological Toxicities of Camonsertib In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor camonsertib. The focus is on anticipating and mitigating hematological toxicities observed in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities observed with this compound administration in vivo?
A1: The most common and dose-limiting hematological toxicity associated with this compound is anemia.[1][2][3][4][5][6] Neutropenia and thrombocytopenia have also been reported, but typically to a lesser extent.[3] These toxicities are considered on-target effects related to the inhibition of ATR kinase, which plays a crucial role in the DNA damage response (DDR) of hematopoietic progenitor cells.[2]
Q2: What is the underlying mechanism of this compound-induced anemia?
A2: Preclinical studies suggest that this compound-induced anemia is mediated, at least in part, through the induction of ferroptosis in early-stage erythroblasts.[7] ATR inhibition appears to render these rapidly dividing cells susceptible to this iron-dependent form of programmed cell death. This leads to a reduction in erythroblast proliferation and differentiation, ultimately resulting in anemia.
Q3: How can I proactively mitigate this compound-induced anemia in my animal models?
A3: The most effective clinically validated strategy is dose optimization through an intermittent dosing schedule. Preclinical and clinical data from the TRESR study (NCT04497116) have shown that an intermittent schedule allows for the recovery of the erythroid compartment between doses.[2][8] A clinically recommended phase 2 dose for monotherapy has been identified as 160 mg given 3 days a week.[9] A dose of 160 mg administered on a 3 days on/4 days off schedule for 2 weeks, followed by a 1-week off treatment, has been shown to significantly reduce the incidence of grade 3 anemia without compromising anti-tumor efficacy.[2][8]
Q4: I am observing significant neutropenia in my experimental animals. What are my options?
A4: For researchers observing neutropenia, several strategies can be considered:
-
Dose Modification: Similar to anemia, dose reduction or interruption can alleviate neutropenia. A 120 mg dose on a 3 days on/4 days off schedule has been suggested for patients with a predominant toxicity of neutropenia.[2]
-
Prophylactic G-CSF: The use of Granulocyte-Colony Stimulating Factor (G-CSF) is a standard approach to manage chemotherapy-induced neutropenia.[10][11][12] While not specifically validated for this compound in publicly available preclinical studies, it is a logical strategy to explore. A general starting point for G-CSF administration in mice is 5 mcg/kg/day subcutaneously.[10]
Q5: Are there other experimental approaches to mitigate this compound-induced anemia?
A5: Based on the proposed mechanism of ferroptosis, the use of ferroptosis inhibitors presents a novel investigational approach. Ferrostatin-1 is a specific inhibitor of ferroptosis.[13] While in vivo studies of ferrostatin-1 with this compound have not been published, it is a rational strategy to test in a preclinical setting. However, it is important to note that ferrostatin-1 has low metabolic stability in vivo, and more stable analogs like liproxstatin-1 may be more suitable for animal studies.[14]
Q6: Can erythropoiesis-stimulating agents (ESAs) be used to manage this compound-induced anemia?
A6: The use of ESAs, such as recombinant human erythropoietin (rHuEPO), is a common clinical practice for chemotherapy-induced anemia.[9][15][16] Preclinical studies in mice have shown that administering erythropoietic agents prior to chemotherapy can be more effective.[9] While direct evidence for its efficacy with this compound is lacking, it is a potential supportive care measure to investigate in animal models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Anemia (e.g., >20% drop in hematocrit) | High dose or continuous dosing schedule of this compound. | Implement an intermittent dosing schedule (e.g., 3 days on/4 days off, 2 weeks on/1 week off).[2][8] Consider a dose reduction. |
| Significant Neutropenia (e.g., ANC < 1000/µL) | On-target effect of ATR inhibition on myeloid progenitors. | Consider a dose reduction to 120 mg on a 3/4 schedule.[2] Investigate prophylactic administration of G-CSF. |
| Thrombocytopenia | On-target effect of ATR inhibition on megakaryocytes. | Dose reduction or interruption is the primary management strategy. |
| Lack of Efficacy with Intermittent Dosing | Tumor resistance or insufficient drug exposure. | Confirm target engagement with pharmacodynamic markers. If tolerated, consider escalating the dose within the intermittent schedule.[2] |
| Variable Hematological Toxicity Between Animals | Individual animal sensitivity, differences in drug metabolism. | Ensure consistent dosing and formulation. Monitor individual animal health closely and adjust doses as needed on a case-by-case basis. |
Quantitative Data Summary
Table 1: Impact of this compound Dosing Schedule on Grade 3 Anemia in Clinical Trials
| Dosing Schedule | Number of Patients | Incidence of Grade 3 Anemia |
| 160 mg, 3 days on/4 days off (continuous weekly) | 67 | 41.8% |
| 120 mg, 3 days on/4 days off (continuous weekly) | 25 | 24.0% |
| 160 mg, 3 days on/4 days off (2 weeks on/1 week off) | 27 | 11.1% |
Data from the TRESR study (NCT04497116).[2]
Experimental Protocols
Protocol 1: Intermittent Dosing of this compound in a Mouse Tumor Model
-
Animal Model: Establish the desired tumor model in immunocompromised mice (e.g., xenograft or patient-derived xenograft).
-
This compound Formulation: Prepare this compound in a vehicle suitable for oral gavage (refer to manufacturer's instructions).
-
Dosing Regimen:
-
Treatment Group: Administer this compound orally at the desired dose (e.g., starting dose based on preclinical data) on a schedule of 3 consecutive days followed by 4 days of no treatment, for 2 consecutive weeks. This is followed by a 1-week treatment-free period.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring:
-
Monitor tumor growth at least twice weekly using calipers.
-
Monitor animal body weight and overall health daily.
-
Perform complete blood counts (CBCs) via retro-orbital or tail vein sampling at baseline, at the end of each treatment week, and during the recovery week to assess hematological parameters (hemoglobin, hematocrit, neutrophil count, platelet count).
-
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
Protocol 2: General Protocol for G-CSF Administration for Drug-Induced Neutropenia in Mice
-
Animal Model and Drug Administration: As described in Protocol 1.
-
G-CSF Formulation: Reconstitute recombinant murine G-CSF in sterile, pyrogen-free water or saline.
-
Dosing Regimen:
-
Administer G-CSF subcutaneously at a dose of 5-10 µg/kg/day.[10]
-
Initiate G-CSF administration 24 hours after the last dose of this compound in each treatment week and continue for 3-5 days or until neutrophil recovery.
-
-
Monitoring: Perform CBCs to monitor absolute neutrophil count (ANC) recovery.
Note: This is a general protocol and the optimal timing and duration of G-CSF administration may need to be determined empirically for this compound.
Visualizations
Caption: Simplified signaling pathway of ATR kinase and the inhibitory action of this compound.
Caption: Workflow for testing strategies to mitigate this compound-induced hematological toxicities.
References
- 1. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. esmo.org [esmo.org]
- 5. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Kinetics of haematopoietic recovery after dose-intensive chemo/radiotherapy in mice: optimized erythroid support with darbepoetin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of chemotherapy-induced neutropenia by subcutaneously administered granulocyte colony-stimulating factor with optimization of dose and duration of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferrostatin-1 post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
Camonsertib Delivery to Tumor Tissue: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of camonsertib to tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RP-3500) is a potent and selective oral small molecule inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, which becomes activated in cancer cells experiencing replication stress.[4][5] By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to cell death, a concept known as synthetic lethality. This approach is particularly effective in tumors with specific genetic alterations in DDR genes, such as ATM, BRCA1, and BRCA2.[5]
Q2: What are the main challenges in delivering this compound to tumor tissue?
As an oral small molecule inhibitor, challenges with this compound delivery are multifaceted. A primary issue for many kinase inhibitors is achieving sufficient concentration at the tumor site while minimizing systemic exposure and associated toxicities.[6] For this compound, a key dose-limiting toxicity is anemia, which arises from its mechanism of action.[1][7][8][9][10][11][12] Enhancing tumor-specific delivery could potentially widen the therapeutic window by reducing such systemic side effects. Furthermore, like many small molecule inhibitors, this compound's efficacy can be limited by its physicochemical properties, such as solubility, which can affect its absorption and distribution.[13][14][15]
Q3: What are the general strategies to enhance the delivery of small molecule inhibitors like this compound to tumors?
Several strategies can be employed to improve the tumor accumulation of small molecule inhibitors. These can be broadly categorized as passive and active targeting.
-
Passive Targeting: This strategy leverages the unique pathophysiology of the tumor microenvironment, particularly the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky, allowing nanoparticles to extravasate and accumulate in the tumor interstitium. Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can take advantage of the EPR effect to increase its concentration in the tumor.
-
Active Targeting: This involves modifying the surface of a drug delivery system (like a nanoparticle) with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on the surface of cancer cells. This enhances the specificity of the delivery system for the tumor. Another active targeting approach is the development of antibody-drug conjugates (ADCs), where the drug is chemically linked to an antibody that targets a tumor-specific antigen.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro and In Vivo Studies
Problem: You are observing precipitation of this compound when preparing solutions for your experiments, leading to inconsistent and unreliable results.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Inherent low aqueous solubility | Utilize co-solvents such as DMSO, ethanol, or PEG-400 in your formulation. | These solvents can increase the solubility of hydrophobic compounds. However, their concentration must be carefully optimized to avoid toxicity in cell-based assays or animal models.[16] |
| Formulate this compound into a nanosuspension. | Nanosuspensions are crystalline drug particles stabilized by surfactants, which can enhance the dissolution rate and saturation solubility.[14] | |
| Use complexing agents like cyclodextrins. | Cyclodextrins can encapsulate the hydrophobic drug molecule within their cavity, increasing its apparent solubility in water.[13] | |
| pH-dependent solubility | Adjust the pH of your buffer. | The solubility of many small molecules is dependent on the pH of the solution. Experiment with a range of pH values to find the optimal condition for this compound. |
| Precipitation upon dilution | Prepare a more concentrated stock solution in an organic solvent and perform a rapid dilution into the aqueous buffer with vigorous vortexing. | This can sometimes create a transiently supersaturated solution that is stable enough for the duration of the experiment. |
Issue 2: Low Encapsulation Efficiency of this compound in Nanoparticle Formulations
Problem: Your attempts to load this compound into liposomes or polymeric nanoparticles result in low encapsulation efficiency, wasting the compound and leading to a suboptimal drug delivery system.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Poor drug-lipid/polymer interaction | Modify the lipid composition of your liposomes or the polymer type for your nanoparticles. | The physicochemical properties of the drug and the carrier must be compatible. For a hydrophobic drug like this compound, using lipids with longer acyl chains or polymers with a higher hydrophobic content may improve encapsulation. |
| Employ a different nanoparticle preparation method. | For liposomes, methods like thin-film hydration, reverse-phase evaporation, or ethanol injection can yield different encapsulation efficiencies. For polymeric nanoparticles, nanoprecipitation and emulsification-solvent evaporation are common methods to compare.[17][18][19][20][21] | |
| Drug precipitation during formulation | Optimize the solvent system used for dissolving both the drug and the polymer/lipid. | Ensure that both components remain fully dissolved throughout the initial stages of nanoparticle formation. |
| Suboptimal drug-to-carrier ratio | Vary the initial amount of this compound added to a fixed amount of lipid or polymer. | There is often an optimal ratio that maximizes encapsulation. Exceeding this can lead to drug precipitation. |
Issue 3: Suboptimal Tumor Accumulation of this compound-Loaded Nanoparticles In Vivo
Problem: Following systemic administration in an animal model, you observe low concentrations of your this compound-loaded nanoparticles in the tumor tissue.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Rapid clearance by the mononuclear phagocyte system (MPS) | Modify the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation. | PEGylation creates a hydrophilic stealth layer that reduces opsonization and subsequent uptake by the MPS, prolonging circulation time and allowing for greater tumor accumulation via the EPR effect.[22] |
| Inappropriate nanoparticle size | Characterize and optimize the size of your nanoparticles. | For passive targeting via the EPR effect, nanoparticles are generally most effective in the size range of 50-200 nm. Smaller particles may be cleared by the kidneys, while larger particles may have difficulty extravasating into the tumor. |
| Heterogeneous tumor vasculature (poor EPR effect) | Co-administer agents that can modulate the tumor microenvironment to enhance the EPR effect. | For example, agents that increase tumor blood flow or vascular permeability can improve nanoparticle accumulation. |
| Lack of specific targeting | Decorate the nanoparticle surface with a targeting ligand (e.g., an antibody or peptide) that recognizes a receptor overexpressed on the tumor cells. | This active targeting can enhance both the accumulation and internalization of the nanoparticles in the tumor.[22] |
Quantitative Data Summary
The following tables summarize general quantitative data that can be used as a benchmark when developing and evaluating this compound delivery systems. Note that specific values for this compound formulations are not yet widely available in the literature, so these tables provide data for analogous nanoparticle systems.
Table 1: Comparison of Physicochemical Properties of Common Nanoparticle Platforms
| Nanoparticle Type | Typical Size Range (nm) | Typical Drug Loading (%) | Common Formulation Method |
| Liposomes | 80 - 200 | 1 - 15 | Thin-film hydration |
| Polymeric Nanoparticles (PLGA) | 100 - 300 | 5 - 40 | Emulsification-solvent evaporation |
| Solid Lipid Nanoparticles (SLNs) | 50 - 300 | 1 - 30 | High-pressure homogenization |
| Micelles | 10 - 100 | 5 - 25 | Self-assembly |
Table 2: Illustrative In Vivo Performance of Nanoparticle vs. Free Drug (Generic Data)
| Parameter | Free Drug | Nanoparticle Formulation | Fold Improvement |
| Blood Circulation Half-life | < 1 hour | > 12 hours | > 12x |
| Tumor Accumulation (% Injected Dose/g) | ~1% | ~5-10% | 5-10x |
| Tumor-to-Muscle Ratio | ~2 | > 10 | > 5x |
Note: These are representative values and will vary depending on the specific drug, nanoparticle formulation, and tumor model.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound into liposomes for in vitro and in vivo studies.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound and lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin lipid film on the inner wall of the flask.
-
Continue to evaporate under vacuum for at least 2 hours to remove all traces of the organic solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) pre-warmed to the same temperature as the evaporation step.
-
Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the solution becomes translucent.
-
For a more uniform size distribution, subject the liposome suspension to extrusion by passing it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Biodistribution of this compound-Loaded Nanoparticles
Objective: To determine the pharmacokinetic profile and tumor accumulation of this compound-loaded nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
This compound-loaded nanoparticles labeled with a fluorescent dye (e.g., Cy5.5 or IRDye 800CW)
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Tissue homogenization equipment
-
Fluorometer or HPLC for drug quantification
Procedure:
-
Administer the fluorescently labeled this compound nanoparticles intravenously (e.g., via tail vein injection) to the tumor-bearing mice. A control group should receive the free fluorescent dye.
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an IVIS.
-
At the final time point, humanely euthanize the mice.
-
Collect blood samples and major organs (tumor, liver, spleen, kidneys, lungs, heart, and muscle).
-
Image the excised organs ex vivo using the IVIS to quantify the fluorescence signal in each tissue.
-
Homogenize a portion of the tumor and other organs for quantitative analysis of this compound concentration using a validated analytical method such as HPLC or LC-MS/MS.
-
Analyze the data to determine the percentage of the injected dose per gram of tissue (%ID/g) for each organ and plot the pharmacokinetic profile.
Visualizations
ATR Signaling Pathway and this compound's Mechanism of Action
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Developing this compound-Loaded Nanoparticles
Caption: Workflow for developing and evaluating this compound nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reparerx.com [reparerx.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. esmo.org [esmo.org]
- 11. Improving API Solubility [sigmaaldrich.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Delivery to Tumours: From EPR and ATR Mechanisms to Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced tumor accumulation and therapeutic efficacy of liposomal drugs through over-threshold dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to Camonsertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to camonsertib, a potent and selective ATR inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected mechanisms of acquired resistance to this compound and other ATR inhibitors?
While clinical data on acquired resistance to this compound is still emerging, preclinical studies with various ATR inhibitors (ATRi) have identified several potential mechanisms. These can be broadly categorized as alterations in the drug target, activation of bypass signaling pathways, and modulation of drug efflux.
One of the most comprehensively studied mechanisms of resistance to ATR inhibitors is the loss of the nonsense-mediated decay (NMD) factor, UPF2 .[1][2][3] A CRISPR interference screen identified that loss of UPF2 and other components of the NMD pathway confers resistance to ATRi in gastric cancer cell lines.[4][1][2] This resistance is associated with altered cell cycle progression and DNA damage response (DDR) signaling.[4][1][2] Specifically, UPF2-deficient cells exhibit a failure to accumulate in the G1 phase of the cell cycle following treatment with an ATR inhibitor.[4][1] The proposed mechanism for this resistance is a reduction in transcription-replication collisions in UPF2-depleted cells, leading to decreased replication stress and thus a reduced dependency on ATR signaling for survival.[4]
Another potential mechanism is the overexpression of multidrug resistance (MDR) transporters , such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] Studies with the ATR inhibitor ceralasertib have shown that overexpression of these transporters can render cancer cells resistant, and this resistance can be reversed by co-treatment with P-gp or BCRP inhibitors.[5] Given the structural similarities among many small molecule kinase inhibitors, this is a plausible mechanism for acquired resistance to this compound.
Furthermore, preclinical evidence suggests that alterations in cell cycle and DNA damage response pathways can contribute to ATRi resistance. Genes such as CDK2, E2F8, CCNE1, and CDC25A have been implicated in resistance to ATR inhibitors.[4]
A speculative mechanism, particularly in the context of ALT-positive tumors that are sensitive to this compound, is the reactivation of telomerase-mediated telomere elongation through hTERT . This could potentially bypass the dependency on the ALT pathway and, consequently, the synthetic lethality induced by ATR inhibition.
Q2: My this compound-resistant cell line shows decreased phosphorylation of CHK1 (a downstream target of ATR) upon drug treatment, yet it is still resistant. What could be the reason?
This is an expected observation. This compound is an ATR kinase inhibitor, so it will block the phosphorylation of its direct substrates, including CHK1, in both sensitive and resistant cells. The resistance mechanism, therefore, likely lies downstream of or parallel to the ATR-CHK1 signaling axis. For instance, in the case of UPF2 loss, the cells have found a way to tolerate the inhibition of ATR signaling, possibly by reducing their overall level of replication stress, making the ATR-CHK1 pathway less critical for their survival.[4]
Q3: Are there any known bypass signaling pathways that can be activated to confer resistance to this compound?
While specific bypass pathways for this compound resistance are not yet fully elucidated, a common mechanism of resistance to kinase inhibitors is the activation of alternative signaling pathways that can compensate for the inhibited pathway.[6][7] For ATR inhibitors, this could involve the upregulation of parallel DNA damage response pathways or the activation of pro-survival signaling cascades that are independent of ATR. For example, alterations in the ATM signaling pathway, another key regulator of the DNA damage response, could potentially influence the cellular response to ATR inhibition.[8][9][10][11][12]
Troubleshooting Guides
Problem 1: Difficulty in generating a this compound-resistant cell line.
-
Possible Cause 1: Sub-optimal drug concentration. The starting concentration of this compound may be too high, leading to widespread cell death rather than the selection of resistant clones.
-
Troubleshooting Tip: Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the concentration in a stepwise manner as the cells adapt.
-
-
Possible Cause 2: Insufficient duration of drug exposure. Acquired resistance is a gradual process that requires prolonged selective pressure.
-
Troubleshooting Tip: Maintain the cells in a constant concentration of this compound for several passages (weeks to months) before escalating the dose.
-
-
Possible Cause 3: Cell line-specific factors. Some cell lines may be intrinsically less prone to developing resistance to ATR inhibitors.
-
Troubleshooting Tip: Consider using a cell line with a known dependency on the ATR pathway (e.g., ATM-deficient or with high levels of endogenous replication stress) to increase the likelihood of selecting for resistant populations.
-
Problem 2: My this compound-resistant cell line shows a high degree of heterogeneity in its response.
-
Possible Cause: Polyclonal resistance. The resistant population may consist of multiple clones with different underlying resistance mechanisms.
-
Troubleshooting Tip: Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and characterize individual resistant clones. This will allow for a more precise investigation of the specific resistance mechanisms at play.
-
Problem 3: I am unable to identify the mechanism of resistance in my this compound-resistant cell line.
-
Possible Cause: The resistance mechanism is not one of the commonly known ones. Resistance can arise from a wide range of genetic and epigenetic alterations.
-
Troubleshooting Tip 1: Perform whole-exome or whole-genome sequencing. This can identify novel mutations or copy number alterations in genes that may be responsible for the resistant phenotype.
-
Troubleshooting Tip 2: Conduct RNA sequencing. This can reveal changes in gene expression, including the upregulation of bypass pathways or drug efflux pumps.
-
Troubleshooting Tip 3: Utilize a CRISPR-based screen. A genome-wide CRISPR screen can help to identify genes whose loss or gain of function confers resistance to this compound.
-
Data Presentation
Table 1: Quantitative Data on Acquired Resistance to ATR Inhibitors
| Cell Line | ATR Inhibitor | Resistance Mechanism | Fold Change in IC50 (Resistant vs. Parental) | Reference |
| AGS (Gastric Cancer) | AZD6738 (Ceralasertib) | UPF2 Knockout | ~4-6 fold | [1][2] |
| YCC6 (Gastric Cancer) | AZD6738 (Ceralasertib) | UPF2 Knockout | ~3-5 fold | [4][1][2] |
| HGC27 (Gastric Cancer) | AZD6738 (Ceralasertib) | UPF2 Knockout | ~2-4 fold | [4][1][2] |
| HEK293 | Ceralasertib | P-gp Overexpression | >10 fold | [5] |
| HEK293 | Ceralasertib | BCRP Overexpression | >10 fold | [5] |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of the drug.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
-
Procedure:
-
Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Start by culturing the parental cells in their complete medium supplemented with a low concentration of this compound (e.g., IC10-IC20).
-
Maintain the cells in this concentration, passaging them as they reach 70-80% confluency.
-
Observe the cells for signs of recovery and adaptation (i.e., increased proliferation rate and improved morphology).
-
Once the cells are growing steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically freeze down vials of cells at different stages of resistance development.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line) to prevent the loss of the resistant phenotype.
-
2. Western Blotting for DNA Damage Response Proteins
This protocol is for assessing the activation of the ATR signaling pathway by analyzing the phosphorylation of key downstream targets.
-
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-ATR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed parental and resistant cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be used to investigate whether this compound resistance is associated with altered protein-protein interactions within the DNA damage response network.
-
Materials:
-
Parental and this compound-resistant cell lines
-
Co-IP lysis buffer
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody against the "bait" protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the "bait" protein and its suspected interacting partners.
-
Mandatory Visualizations
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2. | Clinical & Translational Science Institute [ctsi.ucsf.edu]
- 4. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Camonsertib Dosing Optimization Technical Support Center
Welcome to the technical support center for researchers utilizing camonsertib. This resource provides essential information, troubleshooting guidance, and detailed protocols to assist in the design and execution of experiments focused on optimizing intermittent dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective oral inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, with an IC50 of 1 nM.[1] ATR is a critical protein in the DNA Damage Response (DDR) pathway.[2] It senses replication stress and initiates a signaling cascade to temporarily arrest the cell cycle, allowing for DNA repair.[3] By inhibiting ATR, this compound prevents this repair process. This leads to an accumulation of DNA damage, ultimately resulting in cell death, a process known as synthetic lethality, particularly in cancer cells with pre-existing defects in other DDR genes like ATM or BRCA1/2.[4][5][6]
Q2: Why is an intermittent dosing schedule recommended for this compound?
A2: The primary dose-limiting toxicity of this compound is on-target anemia, which is a known class effect of ATR inhibitors.[7][8] Continuous dosing can lead to significant hematologic side effects.[9] Preclinical and clinical studies have demonstrated that intermittent dosing schedules, which include drug holidays of at least four consecutive days, allow for the recovery of red blood cell precursors (reticulocytes).[8][10] This approach improves the long-term tolerability of the drug, minimizing the need for dose reductions or transfusions, without compromising its anti-tumor efficacy.[7][11][12]
Q3: What is the clinically optimized monotherapy dosing schedule for this compound?
A3: Based on the results of the TRESR clinical trial (NCT04497116), the optimized regimen for this compound monotherapy is 160 mg once daily (QD) on a "3 days on, 4 days off" schedule, administered for 2 consecutive weeks, followed by a 1-week break (referred to as 160 3/4, 2/1w) .[7][11][12]
Q4: How does the optimized schedule (160 3/4, 2/1w) compare to a continuous weekly schedule (160 3/4)?
A4: The optimized 2-weeks-on, 1-week-off schedule was established because it significantly reduces the incidence of severe, grade 3 anemia compared to the continuous weekly schedule (hazard ratio = 0.23).[7][12] This improved safety profile was achieved with no loss in anti-tumor activity.[7][11]
Troubleshooting and Experimental Guidance
Q5: I am observing significant anemia and weight loss in my mouse models. What steps can I take to mitigate this toxicity?
A5: This is an expected on-target effect. To manage this, consider implementing an intermittent dosing schedule.
-
Introduce Drug Holidays: Instead of continuous daily dosing, switch to a schedule like "3 days on, 4 days off" or "5 days on, 2 days off".
-
Incorporate a "Week Off": If toxicity persists, adopt the clinically optimized "2 weeks on, 1 week off" schedule.[7][11] This provides a longer recovery period for the hematopoietic system.
-
Dose Reduction: As a secondary step, you could evaluate a lower dose, such as the 120 mg/kg equivalent, on an intermittent schedule.[7]
-
Monitor Hematology: Regularly monitor red blood cell and reticulocyte counts to quantify the hematologic impact and recovery during off-treatment periods.[13]
Q6: How can I confirm that this compound is hitting its target (ATR) in my in vitro or in vivo models?
A6: Pharmacodynamic (PD) biomarkers can be used to confirm ATR inhibition. The most common and reliable markers are the phosphorylation of Chk1 (a direct downstream target of ATR) and the induction of γH2AX (a marker of DNA damage).
-
In Vitro Assay: Treat your cell lines with this compound for a specified period (e.g., 2-24 hours) and perform Western blotting or immunofluorescence to detect a decrease in phospho-Chk1 (pChk1) and an increase in γH2AX levels.[13]
-
In Vivo Assay: Collect tumor biopsies or peripheral blood mononuclear cells (PBMCs) from treated animals at various time points post-dose. Process the samples to assess pChk1 and γH2AX levels, typically via immunohistochemistry (IHC) or flow cytometry.
Q7: I am not observing the expected anti-tumor efficacy. What are some potential reasons?
A7:
-
Genomic Context: this compound's efficacy is highest in tumors with specific DDR gene deficiencies (e.g., ATM, BRCA1, BRCA2 loss-of-function alterations).[5][7] Confirm the genomic status of your cell line or xenograft model.
-
Dose and Schedule: Ensure the dose is sufficient to achieve a biologically effective concentration. Doses below 100 mg/day were found to be less effective clinically.[9][11] The schedule must balance efficacy and toxicity; excessive toxicity can lead to poor animal health and confound efficacy readouts.
-
Pharmacokinetics: Poor oral absorption or rapid metabolism in your specific animal model could lead to insufficient drug exposure. Consider performing pharmacokinetic analysis to measure plasma concentrations of this compound.
Data from Clinical Dose Optimization (TRESR Study)
The following tables summarize key data from the dose-optimization phase of the TRESR study, which evaluated three different this compound monotherapy regimens.[7][11][12]
Table 1: Patient Demographics and Dosing Cohorts
| Parameter | 160 mg 3/4 | 120 mg 3/4 | 160 mg 3/4, 2/1w |
| Number of Patients (n) | 67 | 25 | 27 |
| Median Treatment Duration (weeks) | 13.0 | 11.0 | 17.0 |
Table 2: Key Treatment-Related Adverse Events (TRAEs)
| Adverse Event | 160 mg 3/4 (n=67) | 120 mg 3/4 (n=25) | 160 mg 3/4, 2/1w (n=27) |
| Anemia (Any Grade) | 73% | 72% | 63% |
| Anemia (Grade 3) | 42% | 24% | 11% |
| Dose Reductions Required | 49% | 28% | 19% |
| Blood Transfusions Required | 39% | 20% | 15% |
Table 3: Efficacy Outcomes
| Efficacy Endpoint | 160 mg 3/4 (n=67) | 120 mg 3/4 (n=25) | 160 mg 3/4, 2/1w (n=27) |
| Overall Response Rate (ORR) | 10% | 12% | 15% |
| Clinical Benefit Rate (CBR) * | 42% | 40% | 52% |
*Clinical Benefit Rate includes complete response, partial response, or stable disease lasting ≥16 weeks.
Key Experimental Protocols
Protocol 1: Evaluating Dosing Schedules in Tumor Xenograft Models
-
Model Selection: Choose a cancer cell line with a known DDR deficiency (e.g., ATM knockout) that readily forms tumors in immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Implant 1-5 million cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment cohorts.
-
Dosing Preparation: Prepare this compound in an appropriate vehicle for oral gavage.
-
Treatment Administration: Administer this compound according to the planned schedules (e.g., daily, 3/4 weekly, 3/4 on a 2/1w cycle). Include a vehicle-only control group.
-
Toxicity Monitoring: Monitor animal body weight daily or three times per week. Perform periodic blood draws (e.g., via tail vein or submandibular bleed) to monitor complete blood counts (CBCs), paying special attention to hemoglobin and reticulocyte levels.
-
Efficacy Assessment: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, collect tumor tissue for analysis of PD biomarkers like pChk1 and γH2AX via IHC or Western blot.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. reparerx.com [reparerx.com]
- 3. rrcgvir.com [rrcgvir.com]
- 4. researchgate.net [researchgate.net]
- 5. esmo.org [esmo.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Camonsertib and PARP Inhibitor Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of camonsertib (ATR inhibitor) and PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for the combination of this compound and a PARP inhibitor?
A1: The combination therapy leverages a concept known as "induced synthetic lethality."[1][2] PARP inhibitors are most effective in cancers with pre-existing homologous recombination repair (HRR) deficiency (HRD).[1] this compound, an ATR inhibitor, blocks a key signaling pathway in the DNA damage response (DDR). This inhibition of ATR can induce a state of functional HRD in tumors that were previously HRR proficient.[1][2] By creating this HRD phenotype, this compound sensitizes cancer cells to the cytotoxic effects of PARP inhibitors, leading to enhanced tumor cell death.[1]
Q2: What are the most common toxicities observed with this combination therapy?
A2: The most frequently reported and dose-limiting toxicities are hematological.[3][4] These include anemia, neutropenia, and thrombocytopenia.[3][4] Gastrointestinal issues have also been noted.[5] Early phase clinical trials have focused on managing these toxicities through optimized dosing schedules.[3][5]
Q3: How can the toxicities associated with the this compound and PARP inhibitor combination be managed in a research setting?
A3: Preclinical and clinical studies suggest that a low-dose, intermittent dosing schedule can improve the tolerability of the combination while maintaining efficacy.[5][6] This approach is a key strategy to mitigate the on-target myelosuppression. Prophylactic use of growth factors has not been required in some clinical trial settings with these adjusted schedules.[3][6]
Q4: In which cancer types has this combination shown promise?
A4: The combination of this compound with various PARP inhibitors has demonstrated clinical benefit across several solid tumor types, including ovarian, breast, and pancreatic cancers.[5] Encouraging activity has been observed in patients with platinum-resistant and PARP-inhibitor resistant tumors, particularly in those with advanced ovarian cancer.[3][5]
Troubleshooting Guide
Issue 1: Excessive Hematological Toxicity (Anemia, Neutropenia, Thrombocytopenia) in In Vivo Models
-
Question: My in vivo model is showing severe myelosuppression, leading to significant weight loss and mortality. How can I reduce this toxicity while still evaluating efficacy?
-
Answer:
-
Dose and Schedule Modification: The most effective strategy is to adjust the dosing regimen. Based on clinical trial data, moving from a continuous to an intermittent, low-dose schedule for both this compound and the PARP inhibitor is recommended.[3][5] For example, a 3-days-on, 4-days-off schedule for this compound has been explored.[7]
-
Staggered Dosing: Consider a sequential dosing approach rather than concurrent administration. Research has suggested that sequential therapy with PARP and WEE1 inhibitors (another class of DDR inhibitors) can minimize toxicity while maintaining efficacy, a principle that could be explored with ATR inhibitors.
-
Supportive Care: Implement supportive care measures for your animal models, such as ensuring proper hydration and nutrition. In clinical settings, dose reductions are a common management strategy for hematological adverse events.[8]
-
Issue 2: Lack of Synergistic Cell Killing in In Vitro Assays
-
Question: I am not observing the expected synergistic effect between this compound and the PARP inhibitor in my cancer cell line. What could be the reason?
-
Answer:
-
Cell Line Characteristics: The synergistic effect is dependent on the genetic background of the cell line. This combination is most effective in cells that are proficient in homologous recombination repair (HRR).[1] In cell lines that are already HRR deficient (e.g., with BRCA1/2 mutations), the addition of an ATR inhibitor may not provide a significant increase in sensitivity to PARP inhibitors.[1]
-
Drug Concentrations: Ensure that you have performed a thorough dose-response matrix to identify the optimal concentrations for synergy. The synergistic range may be narrow.
-
Assay Timing: The timing of drug addition and the duration of the assay are critical. ATR inhibition needs to be present to prevent the repair of DNA damage caused by the PARP inhibitor. Consider pre-treating with the PARP inhibitor to induce replication stress before adding this compound.
-
Quantitative Data Summary
The following tables summarize the hematological toxicities observed in the pooled analysis of the Phase 1/2 TRESR and ATTACC trials, which evaluated this compound in combination with three different PARP inhibitors (talazoparib, niraparib, and olaparib).
Table 1: Grade 3+ Hematological Toxicities at Proposed Combination Doses (n=68)
| Adverse Event | Percentage of Patients |
| Anemia | 3% |
| Thrombocytopenia | 6% |
| Neutropenia | 7% |
| Febrile Neutropenia | 3% |
Data from Repare Therapeutics' presentation at the 2023 AACR Annual Meeting.[3][9][10]
Table 2: Overall Grade 3+ Toxicities Across All Doses
| Adverse Event | Percentage of Patients |
| Neutropenia | 35% |
| Anemia | 28% |
| Thrombocytopenia | 14% |
Data from the abstract presented at the AACR Annual Meeting 2023.[4]
Key Experimental Protocols
1. Colony Formation Assay (to assess long-term cell survival)
-
Objective: To determine the long-term cytotoxic effect of this compound and PARP inhibitor combination.
-
Methodology:
-
Seed cells at a low density (e.g., 500-1000 cells/well in a 6-well plate).
-
Allow cells to adhere overnight.
-
Treat cells with a dose matrix of this compound and the PARP inhibitor (alone and in combination) for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the surviving fraction for each treatment condition.
-
2. Immunofluorescence for RAD51 and γH2AX Foci (to assess DNA damage and HRR)
-
Objective: To visualize DNA double-strand breaks (γH2AX) and the cell's ability to initiate homologous recombination repair (RAD51).
-
Methodology:
-
Grow cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with primary antibodies against γH2AX and RAD51.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image the cells using a fluorescence microscope and quantify the number of foci per nucleus. A key finding is that ATR inhibitors can block the formation of PARP inhibitor-induced RAD51 foci.[11]
-
Visualizations
Caption: Mechanism of synthetic lethality with PARP and ATR inhibitors.
Caption: Troubleshooting workflow for excessive in vivo toxicity.
References
- 1. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Repare announces data from solid tumour combo therapy trials [clinicaltrialsarena.com]
- 7. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repare Therapeutics Presents Initial Clinical Data from the Phase 1/2 TRESR and ATTACC Trials Evaluating this compound in Combination with Three PARP Inhibitors at the 2023 AACR Annual Meeting | Financial Post [financialpost.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Preclinical Head-to-Head: Camonsertib (RP-3500) vs. Other ATR Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), making it a prime target in oncology. Inhibition of ATR can lead to synthetic lethality in tumors with specific DDR deficiencies, such as ATM or BRCA1/2 mutations. Camonsertib (RP-3500) is a potent and selective oral ATR inhibitor that has shown promise in preclinical and clinical settings. This guide provides a comparative analysis of this compound against other clinical-stage ATR inhibitors—berzosertib (M6620), ceralasertib (AZD6738), and elimusertib (BAY 1895344)—based on available preclinical data.
Quantitative Comparison of ATR Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of this compound in comparison to other ATR inhibitors. This data is crucial for understanding the therapeutic window and potential off-target effects.
Table 1: In Vitro Potency of ATR Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line(s) |
| This compound (RP-3500) | ATR | 1.0 | 0.33 | LoVo |
| Berzosertib (M6620/VX-970) | ATR | <50 | 66 | HT29 |
| Ceralasertib (AZD6738) | ATR | 7 | 44 | LoVo |
| Elimusertib (BAY 1895344) | ATR | 1.6 | 7 | HT-29 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Compound | ATR IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/ATR) | Other Kinases (Selectivity Fold >) |
| This compound (RP-3500) | 1.0 | 120 | 120 | >2,000x for ATM, DNA-PK, PI3Kα |
| Berzosertib (M6620/VX-970) | <50 | 1,800 | >36 | >100x for ATM, DNA-PK |
| Ceralasertib (AZD6738) | 7 | >10,000 | >1,428 | >100x for ATM, DNA-PK, PI3Kγ |
| Elimusertib (BAY 1895344) | 1.6 | >10,000 | >6,250 | Highly selective against a panel of 228 kinases |
Selectivity is a critical parameter, as off-target inhibition, particularly of related PIKK family members like mTOR, can lead to unwanted toxicities.
Mechanism of Action and Cellular Effects
ATR inhibitors function by blocking the ATR-mediated phosphorylation of its downstream targets, most notably Chk1. This abrogates the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a phenomenon known as mitotic catastrophe, and subsequent cell death.
ATR Signaling Pathway
Comparative Efficacy of Camonsertib and Berzosertib: A Guide for Researchers
In the rapidly evolving landscape of precision oncology, targeting the DNA Damage Response (DDR) pathway has emerged as a cornerstone of therapeutic strategy, particularly for tumors with inherent genomic instability. Within this class of agents, inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase are at the forefront of clinical development. This guide provides a comparative analysis of two leading ATR inhibitors, camonsertib (RP-3500) and berzosertib (M6620/VX-970), focusing on their efficacy, underlying mechanisms, and clinical trial data.
Both this compound and berzosertib are potent and selective inhibitors of ATR, a critical protein kinase that acts as a master regulator of the cellular response to DNA replication stress.[1][2] By inhibiting ATR, these drugs prevent cancer cells from repairing damaged DNA, ultimately leading to a form of cell death known as mitotic catastrophe.[2][3] This approach is particularly effective in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2, a concept known as synthetic lethality.[4][5]
Mechanism of Action: ATR Inhibition
ATR is a serine/threonine protein kinase that plays a pivotal role in cell cycle checkpoint activation in response to single-stranded DNA breaks and replication stress.[4][6] Its inhibition by agents like this compound and berzosertib blocks the downstream signaling cascade, primarily through Checkpoint Kinase 1 (Chk1), preventing cell cycle arrest and DNA repair.[2][7] This forces cells with damaged DNA to enter mitosis, leading to apoptosis.[7]
Comparative Efficacy Data
While no head-to-head clinical trials have directly compared this compound and berzosertib, this section summarizes key efficacy data from their respective clinical trials, both as monotherapy and in combination regimens.
Preclinical Potency
| Compound | Target | IC50 | Reference |
| This compound | ATR Kinase | 1 nM | [8] |
| Berzosertib | ATR Kinase | 19 nM | [4] |
Clinical Efficacy: this compound
This compound is an oral ATR inhibitor currently in Phase 1/2 clinical trials.[5] It has shown promising clinical benefit, particularly in combination with PARP inhibitors.[1][9]
| Trial (ID) | Therapy | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) | Reference |
| TRESR (NCT04497116) | Monotherapy | Advanced solid tumors with DDR alterations | 13% | 43% | - | [10][11] |
| TRESR/ATTACC (NCT04497116, NCT04972110) | Combination with PARP Inhibitors | Advanced solid tumors (platinum-resistant) | 12% | 49% | - | [9][12] |
| TRESR/ATTACC (NCT04497116, NCT04972110) | Combination with PARP Inhibitors | Advanced ovarian cancer | 32% | 58% | ~7 months | [9] |
Clinical Efficacy: Berzosertib
Berzosertib, a first-in-class intravenous ATR inhibitor, has been evaluated in numerous clinical trials, demonstrating efficacy in specific patient populations, often in combination with chemotherapy.[2][13]
| Trial (ID) | Therapy | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) Improvement | Key Findings | Reference |
| Phase 1 (NCT02157792) | Monotherapy | Advanced solid tumors | - | - | 1 complete response lasting >29 months | [14] |
| Phase 2 (NCT02595892) | + Gemcitabine | Platinum-resistant ovarian cancer | - | Significant improvement vs. gemcitabine alone | - | [2] |
| Phase 2 (NCT02487095) | + Topotecan | Relapsed Small Cell Lung Cancer (SCLC) | 36% | - | Showed durable responses | |
| Phase 1 (NCT02595931) | + Irinotecan | Advanced solid tumors (ATM alterations) | 2 partial responses | - | Promising activity in ATM-mutant tumors | [15] |
Experimental Protocols and Methodologies
The evaluation of ATR inhibitors involves a range of in vitro and in vivo assays to determine potency, mechanism of action, and anti-tumor activity.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.
-
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., HNSCC lines Cal-27, FaDu) are cultured in appropriate media.[6]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or berzosertib, alone or in combination with other agents (e.g., cisplatin, radiation).[6]
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is measured using assays like CellTiter-Glo® which quantifies ATP levels.
-
Apoptosis Measurement: Apoptosis is quantified using an assay like Caspase-Glo® 3/7, which measures the activity of caspases 3 and 7, key executioners of apoptosis.[6] Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated from dose-response curves. Apoptosis levels are compared between treated and untreated groups.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Protocol Outline:
-
Model System: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (vehicle control, inhibitor monotherapy, combination therapy). This compound is typically administered orally, while berzosertib is given intravenously.[4][5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight and overall health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumors may be excised for further pharmacodynamic (e.g., Western blot for p-Chk1) or histological analysis.
-
Drug Characteristics and Clinical Development
A logical comparison highlights the key differences in the profiles and developmental status of the two inhibitors.
Summary and Future Directions
Both this compound and berzosertib have demonstrated significant promise as ATR inhibitors, validating this mechanism as a viable therapeutic strategy in oncology.
-
Berzosertib , as the first-in-class agent, has been instrumental in establishing the clinical potential of ATR inhibition.[2] Its development has yielded important insights, particularly regarding its synergy with traditional chemotherapy and the critical need for patient selection.[2] However, its intravenous route of administration and significant myelosuppression present clinical challenges.[2]
-
This compound is a potent, orally available ATR inhibitor that has shown encouraging efficacy, especially in combination with PARP inhibitors in tumors with specific DDR alterations.[1][12] Its primary dose-limiting toxicity is anemia, which is being managed through optimized intermittent dosing schedules.[16]
The future development of these agents will likely focus on refining patient selection through robust biomarker strategies, exploring novel combination therapies, and managing on-target toxicities to widen their therapeutic index. While a direct comparison is not yet possible, the available data suggest that both molecules are effective ATR inhibitors with distinct clinical profiles and potential applications in the treatment of cancers with DDR deficiencies.
References
- 1. reparerx.com [reparerx.com]
- 2. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. rrcgvir.com [rrcgvir.com]
- 4. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. berzosertib - My Cancer Genome [mycancergenome.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ir.reparerx.com [ir.reparerx.com]
- 10. esmo.org [esmo.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 13. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 16. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: A Comparative Guide to the Combination of Camonsertib and Olaparib in Oncology Research
The strategic combination of targeted therapies is a burgeoning area of oncology research, aiming to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of camonsertib (an ATR inhibitor) and olaparib (a PARP inhibitor), offering researchers valuable preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The combination of this compound and olaparib has demonstrated significant synergistic anti-cancer effects in both laboratory settings and clinical trials. Preclinical studies have shown that concomitant administration of these two agents is more effective than sequential treatment. This synergy is further supported by clinical data from trials such as TRESR and ATTACC, which have reported promising clinical benefit rates in patients with solid tumors, including those resistant to previous treatments.
Quantitative Analysis of Preclinical Synergy
| Cell Line | Drug 1 (Inhibitor) | IC50 (µM) | Drug 2 (Inhibitor) | IC50 (µM) | Combination Index (CI) at IC50 | Reference |
| PEO1 (Ovarian Cancer, BRCA2-mutant) | Olaparib (PARP) | 0.2 | Ceralasertib (ATR) | 0.5 | < 1 (Synergistic) | [1][2][3] |
| PEO1-OR (Olaparib-Resistant Ovarian Cancer) | Olaparib (PARP) | >10 | Ceralasertib (ATR) | 1.2 | < 1 (Synergistic) | [1][2][3] |
| HCC-1937 (Breast Cancer, BRCA1-mutant) | Olaparib (PARP) | ~1 | Trabectedin | ~0.0001 | 0.65 - 0.80 (Synergistic) | [4] |
| MDA-MB-436 (Breast Cancer, BRCA1-mutant) | Olaparib (PARP) | ~1 | Trabectedin | ~0.0002 | Synergistic | [4] |
Clinical Efficacy in Solid Tumors
The combination of this compound and olaparib has been evaluated in the ATTACC clinical trial. The following table summarizes key efficacy data from this study, demonstrating the clinical potential of this combination therapy.[5]
| Parameter | This compound + Olaparib |
| Overall Clinical Benefit Rate | 41% |
| Molecular Response Rate | 56% |
Data from a broader analysis of this compound combined with three different PARP inhibitors (including olaparib) in the TRESR and ATTACC trials further highlights the promise of this approach, particularly in heavily pre-treated patient populations.[6][7]
| Parameter | This compound + PARP Inhibitors |
| Overall Clinical Benefit Rate (All Patients) | 48% |
| Overall Response Rate (Platinum-Resistant Tumors) | 12% |
| Clinical Benefit Rate (Platinum-Resistant Tumors) | 49% |
| Overall Response Rate (Advanced Ovarian Cancer, n=19) | 32% |
| Clinical Benefit Rate (Advanced Ovarian Cancer, n=19) | 58% |
| Median Progression-Free Survival (Advanced Ovarian Cancer) | ~7 months |
Experimental Protocols
To facilitate the validation and further exploration of the synergistic effects of this compound and olaparib, detailed protocols for key experimental assays are provided below.
Cell Viability and Synergy Analysis
1. Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay:
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer into the amber bottle containing the CellTiter-Glo® Substrate to reconstitute the lyophilized enzyme/substrate mixture, forming the CellTiter-Glo® Reagent.
-
Mix by gentle vortexing or inversion until the substrate is fully dissolved.
-
-
Assay Protocol (96-well plate format):
-
Plate cells in a 96-well opaque-walled plate at the desired density in 100 µL of culture medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, olaparib, or the combination of both. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
2. Synergy Quantification using the Chou-Talalay Method:
The Chou-Talalay method is widely used to quantify the synergistic, additive, or antagonistic effects of drug combinations. The Combination Index (CI) is calculated based on the dose-effect curves of the individual drugs and their combination.
-
Experimental Design:
-
Determine the IC50 values for this compound and olaparib individually in the cell line of interest.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., a fixed ratio of [this compound]/[Olaparib] equivalent to their IC50 ratio).
-
Treat cells with a series of dilutions of the drug combination, as well as each drug alone.
-
-
Data Analysis:
-
Generate dose-response curves for each drug and the combination.
-
Use software such as CompuSyn or similar programs to calculate the CI values.
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental procedures involved in validating the synergy between this compound and olaparib, the following diagrams have been generated using the DOT language.
References
- 1. Targeted inhibition of the ATR/CHK1 pathway overcomes resistance to olaparib and dysregulates DNA damage response protein expression in BRCA2MUT ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrmeetingnews.org [aacrmeetingnews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Camonsertib vs. Ceralasertib Potency in ATR Inhibition
In the landscape of targeted cancer therapies, inhibitors of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. Among the frontrunners in this class of drugs are camonsertib (RP-3500) and ceralasertib (AZD6738). This guide provides a detailed head-to-head comparison of their potency, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these novel therapeutic agents.
Mechanism of Action: Targeting the ATR Signaling Pathway
Both this compound and ceralasertib are potent and selective inhibitors of ATR kinase, a critical regulator of the cellular response to DNA replication stress.[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize the replication fork. By inhibiting ATR, both this compound and ceralasertib prevent the phosphorylation of CHK1, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with underlying DDR defects.[1][2]
Potency Comparison: A Data-Driven Analysis
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and ceralasertib from various biochemical and cell-based assays.
| Inhibitor | Assay Type | Target/Endpoint | IC50 (nM) | Source |
| This compound | Biochemical | ATR Kinase | 1.0 | --INVALID-LINK-- |
| Cell-based | p-CHK1 (Ser345) | 0.33 | --INVALID-LINK-- | |
| Ceralasertib | Biochemical | ATR Kinase | 1.0 | --INVALID-LINK-- |
| Cell-based | p-CHK1 (Ser345) | 74 | --INVALID-LINK-- |
Note: IC50 values obtained from different studies or under different experimental conditions may not be directly comparable. The data presented here is for informational purposes.
Based on the available data, both this compound and ceralasertib exhibit potent inhibition of ATR kinase in biochemical assays, with reported IC50 values in the low nanomolar range. However, in cell-based assays measuring the phosphorylation of the direct ATR substrate CHK1, this compound appears to be significantly more potent than ceralasertib. A direct comparative study on the in vivo toxicology of several ATR inhibitors concluded that ceralasertib was the least potent among those tested.
Experimental Protocols
To provide a comprehensive understanding of how the potency of these inhibitors is determined, detailed methodologies for key experiments are outlined below.
Biochemical ATR Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ATR kinase.
Objective: To determine the IC50 of this compound and ceralasertib against purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound, ceralasertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and ceralasertib in kinase assay buffer.
-
In a 384-well plate, add the test compounds, purified ATR/ATRIP enzyme, and the GST-p53 substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration near the Km for ATR.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Phospho-CHK1 (Ser345) Assay
This assay measures the inhibition of ATR activity within a cellular context by quantifying the phosphorylation of its downstream target, CHK1.
Objective: To determine the cellular IC50 of this compound and ceralasertib by measuring the inhibition of hydroxyurea-induced CHK1 phosphorylation.
Materials:
-
Human cancer cell line (e.g., HT29, HeLa)
-
Cell culture medium and supplements
-
Hydroxyurea (HU)
-
Test compounds (this compound, ceralasertib) dissolved in DMSO
-
Lysis buffer
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345) and Mouse anti-total-CHK1
-
HRP-conjugated secondary antibodies
-
ELISA plate reader or Western blot imaging system
Procedure (ELISA-based):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or ceralasertib for 1-2 hours.
-
Induce DNA replication stress by treating the cells with hydroxyurea (e.g., 2 mM) for a defined period (e.g., 2-4 hours).
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody against total CHK1.
-
Incubate to allow the capture of CHK1 protein.
-
Wash the plate and add a detection antibody specific for phospho-CHK1 (Ser345).
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Normalize the phospho-CHK1 signal to the total CHK1 signal.
-
Plot the percentage of inhibition of CHK1 phosphorylation against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and ceralasertib are highly potent inhibitors of ATR kinase. While their biochemical potencies against the isolated enzyme are comparable, the available cell-based data suggests that this compound may exhibit greater cellular potency in inhibiting the ATR-CHK1 signaling pathway. The choice between these inhibitors for research or therapeutic development may depend on a variety of factors including their selectivity profiles, pharmacokinetic properties, and specific cellular contexts. The experimental protocols provided herein offer a framework for the independent evaluation and comparison of these and other ATR inhibitors.
References
Validating Biomarkers for Camonsertib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Camonsertib (formerly RP-3500) is a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Its therapeutic strategy is rooted in the concept of synthetic lethality, targeting tumors with specific genetic alterations in DDR pathways that render them highly dependent on ATR for survival. This guide provides a comprehensive comparison of validated and exploratory biomarkers for this compound sensitivity, supported by experimental data and detailed methodologies.
ATR Signaling and this compound's Mechanism of Action
ATR is a primary sensor of single-stranded DNA (ssDNA), a hallmark of replication stress, and initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[3][4] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint.[3] Most cancer cells have a defective G1 checkpoint, making them reliant on the S and G2 checkpoints for DNA repair.[3] By inhibiting ATR, this compound prevents this crucial repair process, leading to the accumulation of DNA damage and ultimately, cell death in tumors with underlying DDR deficiencies.[4]
Validated and Investigational Biomarkers for this compound Sensitivity
A growing body of preclinical and clinical evidence has identified several genetic and functional biomarkers that predict sensitivity to this compound. These biomarkers often indicate a pre-existing weakness in the tumor's DNA damage response network, creating a synthetic lethal dependency on ATR.
Genomic Biomarkers
Mutations in genes involved in the DNA damage response are the most well-established predictors of sensitivity to ATR inhibitors. The TRESR clinical trial (NCT04497116) prospectively enrolled patients with advanced solid tumors harboring loss-of-function (LOF) alterations in a panel of DDR genes.[5][6]
| Biomarker (Gene) | Cancer Type(s) | Clinical Benefit Rate (CBR) / Objective Response Rate (ORR) | Supporting Evidence |
| ATM (biallelic LOF) | Ovarian, Prostate, Breast, Pancreatic | High clinical benefit observed.[5][6][7] | Preclinical models demonstrate strong synthetic lethality.[8][9] In the TRESR trial, patients with ATM alterations showed significant clinical benefit.[10] |
| BRCA1/BRCA2 | Ovarian, Breast, Prostate | High clinical benefit observed, particularly in ovarian cancer.[5][7] | Tumors with BRCA mutations have deficient homologous recombination repair, increasing reliance on ATR.[11] |
| SETD2 | Various Solid Tumors | RECIST 1.1 responses observed in 2 out of 9 patients with SETD2-altered tumors.[10] | Preclinical data suggests SETD2 loss sensitizes tumors to ATR inhibition.[5] |
| ARID1A | Endometrial, Gastric, Ovarian | Preclinical data shows silencing of ARID1A sensitizes multiple cell lines to ATR inhibition.[12] | ARID1A mutations are prevalent in several cancers and are being explored as a predictive biomarker.[11] |
| ERCC1 | Non-Small Cell Lung, Triple-Negative Breast | Preclinical studies show ERCC1 deficiency is synthetically lethal with ATR inhibition.[13] | Low ERCC1 levels correlate with sensitivity to platinum-based chemotherapy and are being investigated for ATR inhibitors.[13] |
| CCNE1 Amplification | Gastric, Ovarian | Preclinical and emerging clinical evidence in combination with lunresertib.[11][14] | CCNE1 amplification leads to high replication stress, a key activator of the ATR pathway. |
| MYC Amplification | Breast, Ovarian | Preclinically identified as a potential sensitizing alteration.[11] | MYC overexpression can induce replication stress, making cells more dependent on ATR. |
Functional Biomarkers
Beyond specific gene mutations, functional states of a tumor can also predict sensitivity to this compound.
| Biomarker | Description | Supporting Evidence |
| Alternative Lengthening of Telomeres (ALT) | A telomere maintenance mechanism reliant on homologous recombination, associated with high replication stress. | An exceptional and durable response to this compound was reported in a patient with ALT-positive metastatic melanoma.[15][16] |
| High Replication Stress | Characterized by increased levels of phosphorylated RPA (pRPA) and γH2AX. | Functional assessment of replication stress biomarkers may be a better predictor of ATRi response than any single gene alteration in ovarian cancer.[17] |
| APOBEC3B Expression | A DNA deaminase that can cause DNA damage. | High levels of APOBEC3B expression correlate with increased sensitivity to ATR inhibitors in preclinical models.[18] |
Experimental Protocols for Biomarker Validation
The validation of these biomarkers relies on a variety of established and cutting-edge experimental techniques.
Workflow for Biomarker Discovery and Validation
Key Methodologies
-
CRISPR-Cas9/RNAi Screens: High-throughput screens are used to identify genes that, when knocked out or silenced, sensitize cancer cells to this compound.[5][12] This approach was fundamental in identifying the panel of DDR genes used for patient selection in the TRESR trial.[5]
-
Next-Generation Sequencing (NGS):
-
Protocol: Tumor tissue and/or circulating tumor DNA (ctDNA) are sequenced to identify loss-of-function mutations (e.g., frameshift, nonsense, splice site) and copy number alterations in candidate genes like ATM, BRCA1/2, and SETD2.[5][11]
-
Application: Essential for patient stratification in clinical trials and for identifying both germline and somatic alterations.[11]
-
-
Immunohistochemistry (IHC):
-
Protocol: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with antibodies against specific proteins (e.g., ATM, pRPA, γH2AX). The intensity and localization of the staining are quantified to determine protein expression levels or the extent of DNA damage.[17]
-
Application: Used to assess the functional status of pathways (e.g., loss of ATM protein expression) and to measure markers of replication stress.[17]
-
-
Western Blotting:
-
Protocol: Protein lysates from cell lines or tumor tissue are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins, such as total Chk1 and phosphorylated Chk1 (Ser345).[3]
-
Application: A key pharmacodynamic assay to confirm target engagement by this compound, as inhibition of ATR leads to a reduction in pChk1 levels.[3]
-
-
ALT Detection (Native FISH):
-
Protocol: This fluorescence in situ hybridization-based assay detects ALT-associated promyelocytic leukemia (PML) nuclear bodies, a hallmark of ALT-positive cells.[15]
-
Application: A diagnostic tool to identify tumors with the ALT phenotype, which may be particularly sensitive to ATR inhibition.[15]
-
Comparison with Alternative Therapies
This compound's clinical development is focused on patient populations with specific molecular vulnerabilities. The choice of therapy often depends on the tumor type, the specific biomarker, and prior lines of treatment.
| Biomarker | Alternative/Standard Therapies | Rationale for this compound |
| ATM loss | PARP inhibitors (e.g., olaparib), Platinum-based chemotherapy, Radiotherapy. | ATR inhibition is synthetically lethal with ATM deficiency.[8][9] this compound may be effective in tumors that have developed resistance to PARP inhibitors. |
| BRCA1/2 mutations | PARP inhibitors (FDA-approved for ovarian, breast, prostate, pancreatic cancers), Platinum-based chemotherapy. | This compound offers a different mechanism of action that can be effective in PARP inhibitor-resistant settings. Combination therapy with PARP inhibitors is also being explored.[2][9] |
| High Replication Stress / CCNE1 amplification | Chemotherapy (e.g., gemcitabine, platinum agents). | These tumors are inherently dependent on the ATR pathway for survival, making them prime candidates for ATR inhibition. Combination of this compound with the PKMYT1 inhibitor lunresertib has shown promise in this population.[14] |
Logical Framework for Patient Selection
The validation of these biomarkers provides a clear rationale for patient stratification in the clinic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reparerx.com [reparerx.com]
- 3. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rrcgvir.com [rrcgvir.com]
- 5. esmo.org [esmo.org]
- 6. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.reparerx.com [ir.reparerx.com]
- 15. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New findings reveal why only some cancers respond to ATR inhibitor therapy | UC Irvine School of Medicine [medschool.uci.edu]
A Quantitative Comparison of DNA Damage Induction: Camonsertib vs. Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. ATR inhibitors, in particular, have shown significant potential in exploiting the vulnerabilities of cancer cells with deficient DDR pathways. This guide provides a quantitative comparison of DNA damage induced by camonsertib (RP-3500), a potent and selective ATR inhibitor, with other agents targeting the DDR, including other ATR inhibitors and a PARP inhibitor. The data presented is compiled from preclinical and clinical studies to aid researchers in evaluating the relative efficacy of these compounds in inducing DNA damage, a key mechanism of their anti-tumor activity.
Quantitative Comparison of DNA Damage Markers
The following tables summarize the quantitative data on the induction of key DNA damage markers—γH2AX and pKAP1—as well as data from comet assays, following treatment with this compound and other relevant agents. γH2AX is a well-established marker for DNA double-strand breaks, while pKAP1 is a downstream target of ATR, indicating pathway engagement. The comet assay provides a direct measure of DNA fragmentation.
Table 1: Induction of γH2AX
| Agent | Class | Cell Line / Model | Concentration / Dose | Fold Increase in γH2AX / % Positive Cells | Citation |
| This compound | ATR Inhibitor | Human Tumors (Clinical) | >100 mg/day | Biologically active doses showed increased γH2AX | [1][2] |
| Berzosertib | ATR Inhibitor | PEO1 (Ovarian Cancer) | 1 µM | 63% γH2AX positive cells | [3] |
| Ceralasertib | ATR Inhibitor | Paired Tumor Biopsies (Clinical) | 40-240 mg BD | Increased number of γH2AX-positive cells observed | [4][5] |
| Ceralasertib | ATR Inhibitor | HBCx-9 (TNBC PDX) | 25 mg/kg daily for 7 days | Time-dependent increase, peaking at 6 hours | [2] |
| BAY 1895344 | ATR Inhibitor | HT-29 (Colon Cancer) | 30 mg/kg single dose | Peak increase in γH2AX at 8-24 hours | [6] |
| Olaparib | PARP Inhibitor | MDA-MB-231 (Breast Cancer) | 10 µM | ~2-fold increase in γH2AX positive cells | [7] |
Table 2: Induction of pKAP1
| Agent | Class | Cell Line / Model | Concentration / Dose | Observed Effect on pKAP1 | Citation |
| This compound | ATR Inhibitor | Human Tumors (Clinical) | >100 mg/day | Comparable increases across three dosing regimens | [1][2] |
| Ceralasertib | ATR Inhibitor | CT26 (Colon Cancer) | 25 mg/kg b.i.d. for 7 days | Induced phosphorylation of KAP1 (Ser824) | [8] |
| Berzosertib | ATR Inhibitor | PEO1 (Ovarian Cancer) | Not specified | Increased levels of pKAP1-S824 | [3] |
Table 3: Comet Assay Results
| Agent | Class | Cell Line / Model | Concentration / Dose | % DNA in Tail / Tail Moment | Citation |
| Olaparib + Temozolomide | PARP Inhibitor + Alkylating Agent | U251 (Glioma) | Not specified | Significantly enhanced DNA damage with increased tail length and intensity | [7] |
Note: Direct head-to-head quantitative comparisons of this compound with other agents in the same experimental systems are limited in the currently available public literature. The data presented is collated from separate studies and should be interpreted with this in mind.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to quantify DNA damage, the following diagrams are provided.
Caption: ATR Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for DNA Damage Quantification.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Protocol for γH2AX Immunofluorescence Staining and Quantification
This protocol outlines the steps for detecting and quantifying γH2AX foci, a surrogate marker for DNA double-strand breaks.
1. Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound or other DNA damaging agents at the desired concentrations and for the specified duration.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[9]
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
5. Quantification:
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[9][10][11] An automated macro can be used for high-throughput analysis.[9][10][11]
Protocol for pKAP1 Western Blotting
This protocol describes the detection of phosphorylated KAP1 (Ser824) by Western blotting, indicating ATR pathway activation.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or other agents as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pKAP1 (Ser824) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Protocol for Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks.
1. Cell Preparation:
-
After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
2. Embedding Cells in Agarose:
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
3. Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage to the electrophoresis tank to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate towards the anode, forming a "comet tail".[7]
5. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
6. Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using specialized software to measure parameters such as the percentage of DNA in the tail and the tail moment.[7]
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [en.bio-protocol.org]
- 12. Phospho-KAP-1 (Ser824) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. The ATM substrate KAP1 controls DNA repair in heterochromatin: Regulation by HP1 proteins and Serine 473/824 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Guide to the Safety Profiles of ATR Inhibitors
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Ataxia Telangiectasia and Rad3-related (ATR) inhibitors have emerged as a promising class of drugs, targeting the DNA damage response (DDR) pathway, a critical survival mechanism for cancer cells. However, as with any potent therapeutic, understanding the safety profile is paramount. This guide provides an objective comparison of the safety profiles of several ATR inhibitors currently in clinical development, supported by available experimental data.
The ATR Signaling Pathway: A Critical Target in Oncology
ATR is a key protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[1] When DNA single-strand breaks occur, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3] By inhibiting ATR, cancer cells, which often have a high degree of replication stress, are pushed into mitotic catastrophe and apoptosis.[4]
Comparative Safety Profiles of Investigational ATR Inhibitors
The most frequently observed adverse events associated with ATR inhibitors are hematological toxicities, including anemia, neutropenia, and thrombocytopenia. This is considered a class-wide effect due to the role of ATR in normal cell proliferation. Gastrointestinal toxicities and fatigue are also commonly reported. The following tables summarize the key safety findings from Phase I clinical trials of several ATR inhibitors.
| Inhibitor | Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Dose-Limiting Toxicities (DLTs) | Recommended Phase II Dose (RP2D) |
| Berzosertib (M6620/VE-822) | Neutropenia (20.0%), Anemia (16.7%) in combination with cisplatin.[5] Neutrophil decrease (34%), Lymphocyte decrease (30%), WBC decrease (28%), Anemia (20%), Diarrhea (16%) in combination with irinotecan.[6] Anemia (37.7%), Thrombocytopenia (32.1%), Leukopenia (24.5%), Neutropenia (22.6%) in combination with veliparib and cisplatin.[7] | Grade 3 hypersensitivity reaction, Grade 3 increase in alanine aminotransferase (with cisplatin).[5] Grade 4 febrile neutropenia (with irinotecan).[6] | 140 mg/m² (days 2 and 9) with cisplatin 75 mg/m² (day 1) every 3 weeks.[5] 270 mg/m² with irinotecan 180 mg/m² every 2 weeks.[6] |
| Ceralasertib (AZD6738) | Anemia (39%), Thrombocytopenia (36%), Neutropenia (25%) in combination with carboplatin.[8][9][10] Neutropenia (30%), Anemia (23%), Thrombocytopenia (9%) in combination with paclitaxel.[11] | Grade 4 thrombocytopenia, Grade 4 thrombocytopenia with Grade 3 neutropenia (with carboplatin).[8][9][10] | 40 mg once daily (days 1-2) with carboplatin AUC5 every 3 weeks.[8][9][10] 240 mg twice daily (days 1-14) with paclitaxel 80 mg/m² (days 1, 8, 15) every 28 days.[11] |
| Tuvusertib (M1774) | Anemia (36%), Neutropenia (7%), Lymphopenia (7%) as monotherapy.[12][13][14] Anemia (41.9%), Platelet count decrease (14.0%), Fatigue (9.3%) in combination with niraparib.[15] | Grade 2 or 3 anemia.[12][13][14] Grade 3 anemia requiring blood transfusion (with niraparib).[15] | 180 mg once daily, 2 weeks on/1 week off.[12][13][14] |
| Camonsertib (RP-3500) | Anemia (32%) as monotherapy.[16][17][18] | Not specified in the provided results. | 160 mg once daily, 3 days on/4 days off.[16][17][18] |
| Elimusertib (BAY 1895344) | Pancytopenia leading to respiratory failure and cardiac arrest in one patient at the initial dose level in combination with topotecan.[19] | See above. | Topotecan 1 mg/m² IV (D1-D5) plus elimusertib 20 mg Daily (D2, D5) every 3 weeks.[19] |
| ART0380 | On-target anemia was predictable, manageable, and reversible.[1] | Not specified in the provided results. | Not specified in the provided results. |
Experimental Protocols: A Look into Safety Assessment
The safety of ATR inhibitors is evaluated through a combination of preclinical and clinical studies. While specific protocols are often proprietary, the general methodologies are standardized.
Preclinical Toxicology Studies
Preclinical safety evaluation is typically conducted in animal models, such as mice and rats, to identify potential target organs of toxicity and to determine a safe starting dose for human trials.
Key Methodologies in Preclinical Toxicology:
-
Animal Models: Studies are often conducted in two species, a rodent (e.g., mouse, rat) and a non-rodent, to assess inter-species differences in toxicity.[13]
-
Dose Administration: The route of administration (e.g., oral, intravenous) mimics the intended clinical route.
-
Endpoints:
-
Clinical Observations: Daily monitoring of animals for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Regular blood sample collection to analyze complete blood counts and markers of organ function (e.g., liver and kidney enzymes).
-
Histopathology: Microscopic examination of various organs and tissues after the study to identify any treatment-related changes.
-
Clinical Trial Safety Monitoring
In human clinical trials, patient safety is rigorously monitored. The Common Terminology Criteria for Adverse Events (CTCAE) is used to standardize the grading of adverse events.
Key Methodologies in Clinical Safety Assessment:
-
Dose Escalation: In Phase I trials, the drug is administered to small groups of patients at increasing doses to determine the MTD and RP2D.
-
Adverse Event Monitoring: All adverse events are recorded and graded according to the CTCAE, which provides a standardized scale for severity (Grade 1 to 5).
-
Laboratory Assessments: Regular monitoring of blood counts, liver and kidney function, and other relevant laboratory parameters.
-
Dose-Limiting Toxicities (DLTs): Specific adverse events that are considered unacceptable and prevent further dose escalation.
Conclusion
The safety profiles of the currently investigated ATR inhibitors are broadly similar, with hematological toxicities being the most common and dose-limiting adverse events. Anemia, in particular, appears to be a class effect. The management of these side effects through dose adjustments and supportive care is a key aspect of the clinical development of these agents. As more data from later-phase clinical trials become available, a more nuanced understanding of the safety and tolerability of each specific ATR inhibitor will emerge, further guiding their optimal use in the treatment of cancer.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of California Health Solid Tumor Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
- 5. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siteman.wustl.edu [siteman.wustl.edu]
- 9. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. reparerx.com [reparerx.com]
- 12. hoeford.com [hoeford.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A clinical study to assess the safety and efficacy of oral ART0380 as a single agent or in combination in solid tumors [clin.larvol.com]
- 16. researchgate.net [researchgate.net]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Navigating Camonsertib Response: A Comparative Guide to ctDNA as a Predictive Biomarker
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies in oncology has underscored the critical need for robust predictive biomarkers to guide patient selection and monitor treatment efficacy. Camonsertib (RP-3500), a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, has shown promise in clinical trials for patients with advanced solid tumors harboring specific DNA damage response (DDR) gene alterations.[1][2][3] This guide provides a comprehensive comparison of circulating tumor DNA (ctDNA) as a predictive biomarker for this compound response, supported by experimental data from key clinical studies.
Unveiling Treatment Efficacy: ctDNA Dynamics as a Readout for this compound Response
The Phase 1/2 TRESR trial (NCT04497116) has been instrumental in evaluating the utility of ctDNA in predicting response to this compound.[1][2] In this study, a molecular response, defined as a 50% or greater decrease in the mean variant allele frequency (mVAF) of tumor-derived mutations in ctDNA from baseline, was a key exploratory endpoint.[1]
The data strongly suggest a correlation between a molecular response in ctDNA and clinical benefit.[1] Patients exhibiting a significant reduction in ctDNA levels often demonstrated favorable clinical outcomes, including partial responses.[1] While a direct quantitative comparison in a 2x2 table format is not yet available in published literature, the reported response rates highlight this trend.
Comparative Efficacy of this compound Monotherapy
The TRESR study evaluated various dosing schedules of this compound. The following table summarizes the clinical and molecular response rates in patients with advanced solid tumors harboring DDR gene alterations.
| Dosing Regimen | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | ctDNA Molecular Response Rate |
| Biologically Effective Doses (>100 mg/day) | Patients with various solid tumors and DDR alterations (n=99 for clinical response, n=63 for molecular response) | 13% (13/99)[2][3][4] | 43% (43/99)[2][3][4] | 43% (27/63)[2][3][4] |
| 160 mg QD (3 days on/4 days off) | Dose optimization cohort (n=67) | - | - | 40.9% (9/22)[5] |
| 120 mg QD (3 days on/4 days off) | Dose optimization cohort (n=25) | - | - | 26.3% (5/19)[5] |
| 160 mg QD (3 days on/4 days off, 2 weeks on/1 week off) | Dose optimization cohort (n=27) | - | - | - |
Data on ORR and CBR for the specific dose optimization cohorts were not detailed in the provided search results. CBR is defined as a complete or partial response, or stable disease for at least 16 weeks.
The Science Behind the Signal: Experimental Protocols
A detailed understanding of the methodologies used to assess ctDNA is crucial for interpreting the results and designing future studies.
ctDNA Analysis in the TRESR Trial
The protocol for ctDNA analysis in the TRESR study involved the following key steps:
-
Sample Collection: Whole blood samples were collected from patients at baseline (before treatment initiation) and on day 1 of each subsequent treatment cycle.[6]
-
ctDNA Extraction: Cell-free DNA (cfDNA) was isolated from plasma using a commercially available targeted panel.[6]
-
Library Preparation and Sequencing: The extracted cfDNA was then used to prepare sequencing libraries, which were subsequently sequenced to identify tumor-specific mutations.
-
Data Analysis and Variant Calling: To monitor molecular changes, the mean variant allele frequency (mVAF) was calculated at each time point.[6]
-
Filtering of Non-Tumor Derived Variants: Germline variants and those originating from clonal hematopoiesis were filtered out by comparing the ctDNA sequences with matched peripheral blood mononuclear cell sequencing data. Manual curation was also performed to remove artifacts and suspected germline variants.[6]
-
Definition of Molecular Response: A molecular response was defined as a best response of a 50% or greater reduction in mVAF from the baseline measurement.[6]
Visualizing the Mechanism: this compound's Impact on the ATR Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting ATR, a key kinase in the DNA damage response pathway. In tumors with underlying DDR deficiencies (e.g., ATM mutations), the inhibition of ATR leads to an accumulation of DNA damage and ultimately, cell death.
Caption: ATR signaling pathway and the mechanism of action of this compound.
The Experimental Workflow: From Blood Draw to Biomarker
The process of validating ctDNA as a predictive biomarker for this compound response follows a structured workflow, from patient sample collection to data analysis and clinical correlation.
Caption: Experimental workflow for ctDNA biomarker validation.
Conclusion and Future Directions
The evidence from the TRESR trial strongly supports the validation of ctDNA as a predictive biomarker for this compound response. Monitoring changes in ctDNA mVAF provides a real-time, minimally invasive method to assess treatment efficacy, often preceding radiographic responses. This approach holds significant potential to personalize treatment strategies for patients with DDR-deficient tumors.
Future research should focus on establishing standardized protocols for ctDNA analysis to ensure reproducibility across different studies and clinical settings. Further investigation is also warranted to explore the utility of ctDNA in detecting acquired resistance to this compound and to guide subsequent treatment decisions. The continued integration of ctDNA analysis in clinical trials will be pivotal in advancing precision oncology and improving outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. esmo.org [esmo.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reparerx.com [reparerx.com]
A Comparative Analysis of Camonsertib and Other DNA Damage Response Inhibitors for Precision Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of precision oncology, targeting the DNA Damage Response (DDR) has emerged as a cornerstone of therapeutic innovation. Camonsertib (RP-3500), a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, is at the forefront of this wave. This guide provides a comprehensive comparative analysis of this compound with other key DDR inhibitors, supported by experimental data to inform research and development decisions.
Introduction to DNA Damage Response and Key Inhibitor Classes
The DDR is a complex network of signaling pathways that detect and repair DNA lesions, safeguarding genomic integrity. Cancer cells often harbor defects in these pathways, rendering them vulnerable to synthetic lethality when a compensatory DDR pathway is inhibited. This principle underpins the therapeutic strategy of DDR inhibitors. The major classes of DDR inhibitors include:
-
ATR Inhibitors: Target the ATR kinase, a master regulator of the response to replication stress and single-strand DNA breaks. This compound belongs to this class.
-
PARP Inhibitors (PARPi): Inhibit Poly (ADP-ribose) polymerase, an enzyme crucial for the repair of single-strand DNA breaks.
-
ATM Inhibitors: Target the Ataxia Telangiectasia Mutated kinase, a primary sensor of DNA double-strand breaks.
-
DNA-PK Inhibitors: Inhibit the catalytic subunit of DNA-dependent protein kinase, a key component of the non-homologous end joining (NHEJ) pathway for double-strand break repair.
Mechanism of Action: The ATR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the ATR kinase, a critical component of the DDR pathway. The following diagram illustrates the central role of ATR in response to DNA damage and the point of intervention for this compound.
Comparative Preclinical Potency and Selectivity
The potency and selectivity of a DDR inhibitor are critical determinants of its therapeutic index. This compound has demonstrated high potency and selectivity for ATR in preclinical studies.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Profile |
| This compound (RP-3500) | ATR | 1.0 [1] | 0.33 [1] | >2,000-fold vs. ATM, DNA-PK, PI3Kα; 30-fold vs. mTOR[1] |
| Berzosertib (M6620/VX-970) | ATR | 19[2] | Not consistently reported | Selective over other PIKK family members.[2] |
| Ceralasertib (AZD6738) | ATR | Not consistently reported | GI50 of ~1000 in some cell lines[3] | Good margin of selectivity against PI3Ks and other PIKK family members.[4] |
| Olaparib | PARP1/2 | ~5 | ~10-100 (cell type dependent) | Potent PARP1/2 inhibitor. |
| AZD0156 | ATM | Not available | Not available | Potent and selective ATM inhibitor. |
| Peposertib (M3814) | DNA-PK | Not available | Not available | Potent and selective DNA-PK inhibitor. |
Note: IC50 values can vary depending on the assay conditions and cell lines used. This table provides a general comparison based on available data.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound to other DDR inhibitors are limited. However, preclinical studies and data from separate clinical trials provide insights into their relative efficacy.
Monotherapy
Preclinical studies have shown that this compound monotherapy is effective in tumors with specific DNA damage repair deficiencies, such as those with ATM or BRCA1/2 mutations.[5] In a Phase 1 trial (TRESR study), this compound monotherapy demonstrated durable clinical benefit in patients with advanced solid tumors harboring DDR gene alterations.[4][6][7][8][9][10] The overall clinical benefit rate (CBR) for all patients was 43%, and 47% in patients who had failed prior PARP inhibitor therapy.[11]
Combination Therapy
The synergy between different DDR inhibitors is a promising therapeutic strategy.
-
With PARP Inhibitors: Preclinical data show that the combination of an ATR inhibitor and a PARP inhibitor can delay and overcome acquired PARP inhibitor resistance.[12] Clinical data from the TRESR and ATTACC trials demonstrated that this compound in combination with three different PARP inhibitors (talazoparib, niraparib, or olaparib) resulted in durable clinical benefit across various tumor types, even in platinum-resistant and PARP inhibitor-pretreated patients.[2][12][13][14] The overall clinical benefit rate for the combination was 48%.[2]
-
With Radiotherapy: A Phase 1 study showed that this compound in combination with palliative radiation has the potential to radiosensitize tumors, particularly those with pathogenic ATM mutations.[15]
-
With Other Agents: this compound is also being evaluated in combination with gemcitabine and the PKMYT1 inhibitor lunresertib.[16][17][18]
A preclinical study comparing the radiosensitizing effects of ATR, ATM, and DNA-PK inhibitors in cervical carcinoma cells found that the ATR inhibitor VE-821's effect was manifested early after irradiation, while the effects of the ATM inhibitor KU55933 and the DNA-PK inhibitor NU7441 were observed later.[19] This suggests different temporal dynamics for these inhibitor classes when combined with radiation.
Safety and Tolerability Profile
A common on-target toxicity of ATR inhibitors is myelosuppression, particularly anemia.[20] In the TRESR study of this compound, the most common drug-related toxicity was anemia.[4][6][8][9][10] However, an optimized intermittent dosing schedule (160 mg once daily, 3 days on/4 days off, for 2 weeks on/1 week off) was found to significantly reduce the incidence of severe anemia without compromising efficacy.[21]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of DDR inhibitors.
Experimental Workflow for Evaluating DDR Inhibitors
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel DDR inhibitor like this compound.
Cell Viability (Clonogenic Survival) Assay
This "gold standard" assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Plate cells at a low density in 6-well plates to allow for individual colony formation. The seeding density should be optimized for each cell line based on its plating efficiency.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the DDR inhibitor(s) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Irradiation/Chemotherapy (Optional): For combination studies, irradiate the cells or treat with a chemotherapeutic agent after the inhibitor treatment.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the control cells.
Western Blotting for DNA Damage Markers
This technique is used to detect changes in the expression and phosphorylation of key proteins in the DDR pathway.
-
Cell Lysis: Treat cells with the DDR inhibitor and/or DNA damaging agent. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ATR, phospho-CHK1, γH2AX).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for γH2AX Foci Formation
This assay visualizes and quantifies DNA double-strand breaks within individual cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the DDR inhibitor and/or a DNA damaging agent.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.
Conclusion
This compound is a highly potent and selective ATR inhibitor with promising preclinical and clinical activity, both as a monotherapy and in combination with other anticancer agents. Its favorable safety profile, particularly with an optimized intermittent dosing schedule, makes it an attractive candidate for further development. While direct comparative clinical data against other DDR inhibitors are still emerging, the available evidence suggests that this compound is a best-in-class ATR inhibitor. The continued exploration of rational combinations and the identification of predictive biomarkers will be crucial to fully realize the therapeutic potential of this compound and other DDR inhibitors in the era of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [christie.openrepository.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. esmo.org [esmo.org]
- 10. ATR inhibitors prove effective in two pre-clinical models of cancer - ecancer [ecancer.org]
- 11. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Repare Therapeutics Presents Initial Clinical Data from the Phase 1/2 TRESR and ATTACC Trials Evaluating this compound in Combination with Three PARP Inhibitors at the 2023 AACR Annual Meeting | Financial Post [financialpost.com]
- 14. ir.reparerx.com [ir.reparerx.com]
- 15. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Press Release Service: Repare Therapeutics Announces Publication in Nature Medicine Highlighting Clinical Benefit of this compound in Advanced Solid Tumors - CRISPR Medicine [crisprmedicinenews.com]
- 18. reparerx.com [reparerx.com]
- 19. Comparison of the Radiosensitizing Effect of ATR, ATM and DNA-PK Kinase Inhibitors on Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Assessing the Clinical Benefit of Camonsertib in PARP Inhibitor-Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) presents a significant challenge in the treatment of various cancers, necessitating the development of novel therapeutic strategies. Camonsertib (RP-3500), a potent and selective oral inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, has shown promise in overcoming PARPi resistance. This guide provides a comprehensive comparison of the clinical performance of this compound with alternative therapeutic options in PARPi-resistant tumors, supported by experimental data from clinical trials.
Mechanism of Action: The Synthetic Lethality of PARP and ATR Inhibition
PARP inhibitors capitalize on the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR), a key DNA double-strand break (DSB) repair pathway. By inhibiting PARP-mediated single-strand break (SSB) repair, PARPi leads to the accumulation of SSBs, which collapse replication forks and generate DSBs. In HR-deficient tumors, these DSBs cannot be efficiently repaired, leading to cell death.
However, tumors can develop resistance to PARPi through various mechanisms, including the restoration of HR function or the stabilization of replication forks. This is where ATR inhibitors like this compound come into play. ATR is a critical kinase in the DNA damage response (DDR) pathway, activated by replication stress. By inhibiting ATR, this compound prevents the stabilization and repair of stalled replication forks, leading to an accumulation of DNA damage and ultimately, cell death, especially in the context of PARPi-induced replication stress. The dual inhibition of PARP and ATR creates a synergistic antitumor effect, even in tumors that have developed resistance to PARPi alone.
Clinical Performance of this compound in PARPi-Resistant Tumors
The clinical efficacy of this compound in combination with PARP inhibitors has been investigated in the Phase 1/2 TRESR (NCT04497116) and ATTACC (NCT04972110) trials.[1][2] These trials enrolled patients with advanced solid tumors harboring DNA damage response alterations, including a significant number of patients with prior PARPi exposure and platinum-resistant disease.[1][3]
Table 1: Efficacy of this compound in Combination with PARP Inhibitors in PARPi-Resistant and Platinum-Resistant Tumors
| Patient Population | N | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) |
| All Patients (PARPi Combo) | 90 | 12-13%[1][3] | 48%[1][4] | - |
| Platinum-Resistant Tumors | - | 12%[1][3] | 49%[1][3] | - |
| Advanced Ovarian Cancer (prior PARPi) | 19 | 32%[1][3] | 58%[1][3] | ~7 months[1] |
Table 2: Safety Profile of this compound in Combination with PARP Inhibitors
| Adverse Event (Grade 3+) | Frequency |
| Anemia | 3%[3] |
| Thrombocytopenia | 6%[3] |
| Neutropenia | 7%[3] |
| Febrile Neutropenia | 3%[3] |
| Data from patients treated with proposed combination doses (n=68). Prophylactic growth factors were not required.[3] |
Comparative Analysis of Alternative Therapies in PARPi-Resistant Tumors
Direct head-to-head comparative trials between this compound and other therapies in a strictly PARPi-resistant population are limited. The following tables summarize available data for some alternative treatments in patient populations with PARPi resistance.
PARPi-Resistant Ovarian Cancer
Table 3: Efficacy of Alternative Therapies in PARPi-Resistant Ovarian Cancer
| Therapy | Trial | N | ORR | mPFS | Key Notes |
| Olaparib + Cediranib | NRG-GY005 | 167 | 24.7%[5] | 5.2 months[6] | Failed to show significant improvement over standard chemotherapy.[6] |
| Chemotherapy (post-olaparib) | Multi-institutional study | 67 | 36% (RECIST)[3] | 17 weeks[3] | Patients were heavily pretreated.[7] |
| Olaparib + Alpelisib | Phase 1 | 28 | 10% (Partial Response) | 5.5 months | Showed a 36% response rate in some platinum-resistant patients.[8] |
PARPi-Resistant Prostate Cancer
Table 4: Efficacy of Alternative Therapies in PARPi-Resistant Prostate Cancer
| Therapy | Trial | N | ORR | mPFS | Key Notes |
| Rucaparib | TRITON2 | 25 (BRCA1/2) | 44% (investigator assessed)[9] | Not reached at initial report | For patients with BRCA1/2 mutations who progressed on prior androgen receptor therapy and taxane-based chemotherapy.[1] |
| Olaparib | PROfound | 245 (Cohort A) | - | 7.4 months | In patients with HRR gene alterations who had progressed on enzalutamide or abiraterone.[10] |
PARPi-Resistant Breast Cancer
Table 5: Efficacy of Alternative Therapies in PARPi-Resistant Breast Cancer
| Therapy | Trial | N | ORR | mPFS | Key Notes |
| Sacituzumab Govitecan + Talazoparib (sequential) | Phase 2 | 26 | 30.1% | 6.2 months[11] | Feasible and demonstrated preliminary efficacy in mTNBC.[11] Concurrent dosing was not well tolerated.[12][13] |
Experimental Protocols
TRESR and ATTACC Trials (this compound)
-
Study Design: The TRESR and ATTACC trials are Phase 1/2, multi-center, open-label studies.[1][2] The primary objectives of the Phase 1 portion were to evaluate the safety, tolerability, and determine the recommended Phase 2 dose of this compound alone and in combination with various PARP inhibitors (talazoparib, niraparib, olaparib).[14] The Phase 2 portion aims to assess the anti-tumor activity of the combination.[14]
-
Patient Population: Patients with advanced solid tumors with specific DNA damage response (DDR) gene alterations who are resistant or refractory to standard treatments.[15] A significant portion of the enrolled patients had prior exposure to PARP inhibitors and were platinum-resistant.[1][3]
-
Efficacy Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[15] Clinical Benefit Rate (CBR) was defined as a complete or partial response or stable disease lasting 16 weeks or longer.[15]
-
Molecular Response Assessment: Early molecular responses were assessed using circulating tumor DNA (ctDNA) analysis.[1][3] A molecular response was generally defined as a significant reduction in the mean variant allele frequency (mVAF) of tumor-derived mutations in the blood.[15]
-
Safety Assessment: Safety and tolerability were monitored through the collection of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTs) were evaluated to determine the maximum tolerated dose.[16]
References
- 1. targetedonc.com [targetedonc.com]
- 2. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Cediranib and Olaparib Combination Compared With Cediranib or Olaparib Alone, or Chemotherapy in Platinum-Resistant or Primary Platinum-Refractory Ovarian Cancer: NRG-GY005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Efficacy of chemotherapy in BRCA1/2 mutation carrier ovarian cancer in the setting of PARP inhibitor resistance: a multi-institutional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of PARP inhibitor and targeted therapy significantly outperforms PARP inhibitor alone in patients with chemotherapy-resistant ovarian cancer [dana-farber.org]
- 9. A Study of Rucaparib in Patients With Metastatic Castration-resistant Prostate Cancer and Homologous Recombination Gene Deficiency [clin.larvol.com]
- 10. FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer - NCI [cancer.gov]
- 11. citedrive.com [citedrive.com]
- 12. Antibody–Drug Conjugate Sacituzumab Govitecan Enables a Sequential TOP1/PARP Inhibitor Therapy Strategy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugate Sacituzumab Govitecan Enables a Sequential TOP1/PARP Inhibitor Therapy Strategy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ir.reparerx.com [ir.reparerx.com]
- 15. PARP inhibitor rucaparib becomes new treatment option for some men with advanced prostate cancer - ecancer [ecancer.org]
- 16. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of ATM Loss as a Predictive Marker for Camonsertib Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of camonsertib, a selective ATR inhibitor, in ATM-deficient tumors versus alternative therapeutic strategies. It includes supporting experimental data from clinical trials and detailed methodologies for key validation assays. This document is intended to serve as a resource for researchers and drug development professionals investigating DNA damage response (DDR) pathways and targeted cancer therapies.
Introduction to this compound and the Synthetic Lethal Relationship with ATM Loss
This compound (RP-3500) is an investigational, orally administered small molecule inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by single-stranded DNA, which often arises from replication stress, a common feature of cancer cells. In cells with a functional Ataxia-Telangiectasia Mutated (ATM) protein, another key DDR kinase, the loss of ATR activity can be compensated for. However, in tumors with loss-of-function (LoF) mutations in the ATM gene, the inhibition of ATR by this compound leads to a state of synthetic lethality, resulting in catastrophic DNA damage and subsequent tumor cell death.[4][5][6] This makes ATM loss a promising predictive biomarker for this compound efficacy.
Comparative Efficacy of this compound in ATM-Deficient Tumors
The Phase 1/2 TRESR clinical trial (NCT04497116) has provided significant data on the efficacy of this compound in patients with advanced solid tumors harboring LoF alterations in DDR genes, including ATM.[1][4][5][6][7]
Table 1: Clinical Efficacy of this compound in Patients with ATM Loss-of-Function (LoF) Tumors (TRESR Trial)
| Efficacy Endpoint | Patient Population | Result | Reference |
| Overall Clinical Response Rate | Patients receiving biologically effective doses (>100 mg/day) | 13% (13/99) | [4][5][6] |
| Clinical Benefit Rate (CBR) | All patients in monotherapy arms | 43% | [1] |
| CBR in patients post-PARP inhibitor failure | Patients who had previously received PARP inhibitors | 47% | [1] |
| Molecular Response Rate | Patients with available ctDNA data | 43% (27/63) | [4][5][6] |
| Clinical Benefit in Biallelic ATM Loss | Patients with confirmed biallelic ATM LoF | Enriched clinical benefit | [4][8][9] |
| Ovarian Cancer Response Rate | Patients with ovarian cancer | 25% | [8] |
| Median Progression-Free Survival (Ovarian Cancer) | Patients with ovarian cancer | 35 weeks | [8] |
Table 2: Efficacy of this compound in Combination with Radiotherapy in Patients with ATM Mutations
| Response at 2 Months | Pathogenic ATM Mutation Group | ATM VUS Group | Reference |
| Complete Response (CR) | 2 | 0 | [10] |
| Partial Response (PR) | 5 | 1 | [10] |
| Stable Disease (SD) | 4 | 4 | [10] |
| Response at 6 Months (9 evaluable patients) | Pathogenic ATM Mutation Group | ATM VUS Group | Reference |
| Complete Response (CR) | 2 | 0 | [10] |
| Partial Response (PR) | 4 | 0 | [10] |
| Stable Disease (SD) | 1 | 1 | [10] |
| Progressive Disease (PD) | 0 | 1 | [10] |
Comparison with an Alternative Strategy: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of targeted therapies that have shown efficacy in tumors with DDR deficiencies, including those with ATM mutations.[11][12][13]
Table 3: Clinical Efficacy of Olaparib (a PARP inhibitor) in Patients with ATM-Mutated Tumors
| Efficacy Endpoint | Patient Population | Result | Reference |
| Clinical Benefit Rate (CBR) | Treatment-refractory tumors with ATM LoF mutations | 32% (8/25) | [14] |
| Objective Response Rate (ORR) | Treatment-refractory tumors with ATM LoF mutations | 4% (1/25) | [14] |
| Median Progression-Free Survival (PFS) | Treatment-refractory tumors with ATM LoF mutations | 3.4 months | [14] |
| Disease Control Rate (DCR) at 16+ weeks | Solid tumors with ATM mutation | 25% | [15] |
| Objective Response Rate (ORR) | Solid tumors with ATM mutation | 8% | [15] |
| Median Overall Survival (PROfound trial) | mCRPC with BRCA1/2 or ATM mutations | 19.1 months (vs. 14.7 months with hormonal therapy) | [16] |
While both this compound and PARP inhibitors show activity in ATM-deficient tumors, preclinical studies suggest that ATM loss may confer greater sensitivity to ATR inhibition.[17] Furthermore, this compound has demonstrated efficacy in patients who have progressed on PARP inhibitors, highlighting its potential as a subsequent line of therapy.[1]
Experimental Protocols for Validation of ATM Loss and this compound Efficacy
Accurate identification of patients with ATM-deficient tumors is critical for the successful clinical application of this compound. The following are detailed protocols for key experimental assays used to validate ATM status and assess the pharmacodynamic effects of this compound.
Immunohistochemistry (IHC) for ATM Protein Expression
This protocol is for the detection of ATM protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit monoclonal anti-ATM antibody (e.g., clone Y170)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature.[21]
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-ATM antibody at a predetermined optimal dilution overnight at 4°C.[21]
-
-
Secondary Antibody Incubation:
-
Rinse with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate with DAB substrate-chromogen solution until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.[18]
-
Interpretation:
-
ATM-proficient: Nuclear staining in tumor cells.
-
ATM-deficient (loss of expression): Absence of nuclear staining in tumor cells, with positive staining in internal controls (e.g., stromal cells, lymphocytes).[22]
γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence protocol quantifies DNA double-strand breaks (DSBs) by detecting phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on coverslips or chamber slides
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse monoclonal or rabbit polyclonal anti-phospho-Histone H2A.X (Ser139) antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with this compound or other DNA damaging agents as required.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate with the primary anti-γH2AX antibody at the recommended dilution in blocking buffer overnight at 4°C.[2]
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips onto slides using antifade mounting medium.
-
Image Acquisition and Analysis:
-
Visualize foci using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[2][23][25] An increase in the number of foci per cell indicates an increase in DSBs.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose and low melting point (LMP) agarose
-
Lysis solution (high salt and detergent, e.g., Triton X-100)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Electrophoresis tank
Procedure:
-
Slide Preparation:
-
Coat slides with a layer of 1% NMP agarose and let it solidify.
-
-
Cell Encapsulation:
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently rinse the slides with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.[27]
-
Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software. A longer tail indicates more DNA damage.[30]
Visualizing the Molecular Pathways and Experimental Workflows
ATM/ATR Signaling Pathway and the Action of this compound
Caption: ATM/ATR signaling and this compound's mechanism.
Experimental Workflow for Validating ATM Loss as a Predictive Marker
Caption: Workflow for ATM status and this compound efficacy.
Conclusion
The available clinical and preclinical data strongly support the validation of ATM loss as a predictive biomarker for this compound efficacy. The synthetic lethal interaction between ATR inhibition and ATM deficiency provides a clear biological rationale for the observed clinical activity. This compound has demonstrated durable clinical benefit in patients with ATM-deficient tumors, including those who have progressed on other therapies such as PARP inhibitors. The use of robust and validated experimental assays, such as IHC for ATM protein expression and pharmacodynamic assessments of DNA damage, are essential for identifying the patient population most likely to benefit from this targeted therapy. Further investigation and ongoing clinical trials will continue to refine the optimal use of this compound in the treatment of ATM-deficient cancers.
References
- 1. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Olaparib Treatment in a Patient with Gallbladder Cancer with an ATM‐Inactivating Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [christie.openrepository.com]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. eurekalert.org [eurekalert.org]
- 9. Press Release Service: Repare Therapeutics Announces Publication in Nature Medicine Highlighting Clinical Benefit of this compound in Advanced Solid Tumors - CRISPR Medicine [crisprmedicinenews.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology [ouci.dntb.gov.ua]
- 13. Enhanced cytotoxicity of PARP inhibition in mantle cell lymphoma harbouring mutations in both ATM and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ajmc.com [ajmc.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. sysy.com [sysy.com]
- 21. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Comet Assay to Quantify DNA Damage in FLT3 Mutant-expressing 32D Cells after Exposure to Type I and Type II FLT3 Inhibitors [jove.com]
- 28. Comet assay - Wikipedia [en.wikipedia.org]
- 29. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 30. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Camonsertib
For researchers, scientists, and drug development professionals handling Camonsertib, an investigational ATR inhibitor, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of potent, research-grade chemical compounds and investigational drugs.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official manufacturer's SDS for this compound for specific guidance before proceeding with any disposal.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and materials contaminated with it should be managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired neat this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from experiments, stock solutions) in a separate, compatible, and leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[1][2]
-
After thorough rinsing and air-drying, deface or remove the original label and manage the container as directed by your institution's EHS guidelines.[1]
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name ("this compound"), concentration, and the accumulation start date.[2][3]
-
Ensure the label is securely attached and legible.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Ensure containers are kept closed except when adding waste.[1][2]
-
Store containers in secondary containment to prevent spills.[1]
-
Segregate this compound waste from incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup.[1]
-
EHS will arrange for the transport of the waste to a licensed hazardous waste disposal facility, where it will typically be incinerated in accordance with regulatory requirements.[4][5]
Data Presentation: Hazardous Waste Container Labeling
| Label Field | Information to be Included |
| Generator Information | Principal Investigator's Name, Laboratory/Room Number, Contact # |
| Waste Identification | "Hazardous Waste" |
| Chemical Contents | "this compound (RP-3500)" and any solvents present with percentages |
| Physical State | Solid or Liquid |
| Accumulation Start Date | The date waste was first added to the container |
| Hazard Characteristics | Toxic, Potentially Carcinogenic/Mutagenic (Consult SDS) |
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for the management of hazardous chemical waste in a laboratory setting, as detailed by various university and safety resources. These are not experimental protocols but standard operating procedures for safety and compliance. Key principles include:
-
Resource Conservation and Recovery Act (RCRA): Federal guidelines in the United States that govern the disposal of hazardous waste.[4] Investigational drugs are expected to be disposed of in accordance with these guidelines.
-
Waste Characterization: The process of identifying whether a substance is considered hazardous waste. For an investigational compound like this compound, it should be treated as hazardous until proven otherwise.[4]
-
Satellite Accumulation Area (SAA) Management: Regulations regarding the safe storage of hazardous waste at or near the point of generation.[3]
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials in a research laboratory.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistical Information for Handling Camonsertib
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Camonsertib (also known as RP-3500). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this potent and selective ATR kinase inhibitor.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₆O₃ |
| Molecular Weight | 410.47 g/mol |
| Appearance | Solid |
| IC₅₀ (ATR kinase) | 1.0 nM (biochemical assay) |
| IC₅₀ (Cell-based) | 0.33 nM (in LoVo cells) |
| Solubility | DMSO: ≥ 50 mg/mLEthanol: Limited dataWater: Insoluble |
| Storage (Solid) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. |
| Storage (In solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][2] |
Safety and Handling
This compound is a potent bioactive compound and should be handled with care in a laboratory setting. The following safety precautions are based on the available Safety Data Sheet (SDS) and general laboratory safety guidelines.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator is recommended to avoid inhalation.
Engineering Controls
-
Work with this compound powder in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Operational Plans: Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired concentration for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warm the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.[1][2]
Experimental Protocols
The following are general, step-by-step protocols for common laboratory assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blotting for Phospho-Chk1 Inhibition
This protocol outlines the steps to assess the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (a suggested starting range is 1 nM to 1 µM) for the desired time period (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (a suggested starting range is 0.1 nM to 10 µM). Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and cell culture media, should be considered hazardous waste.
-
Sharps: Contaminated sharps (e.g., needles, serological pipettes) should be placed in a designated sharps container for hazardous chemical waste.
-
Non-sharps solid waste: Other contaminated solid waste should be collected in a designated, leak-proof container lined with a plastic bag and clearly labeled as "Hazardous Waste: this compound."
-
Liquid waste: Contaminated liquid waste (e.g., cell culture media) should be collected in a sealed, leak-proof container and labeled as "Hazardous Liquid Waste: this compound." Do not pour down the drain.
-
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the label.[5]
Always consult and follow your institution's specific guidelines for hazardous waste disposal.
Signaling Pathway
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway. The diagram below illustrates the simplified ATR signaling pathway and the point of inhibition by this compound.
Caption: Simplified ATR signaling pathway showing inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
